molecular formula C25H49N7O11 B609395 N-(acid-PEG3)-N-bis(PEG3-azide)

N-(acid-PEG3)-N-bis(PEG3-azide)

Cat. No.: B609395
M. Wt: 623.7 g/mol
InChI Key: WDEYOYQVZPSNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched PEG derivative with two terminal azide groups and a terminal carbozylic acid. The azide groups enables PEGylation via Click Chemistry. The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYOYQVZPSNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(acid-PEG3)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a specialized, branched heterobifunctional crosslinker designed for advanced bioconjugation applications. Its unique architecture, featuring a single terminal carboxylic acid and two terminal azide (B81097) functionalities on a flexible polyethylene (B3416737) glycol (PEG) backbone, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).

The strategic placement of a carboxylic acid and two azide groups allows for orthogonal or sequential conjugation strategies. The carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on the surface of proteins or antibodies. The two azide groups serve as handles for "click chemistry," enabling the efficient and specific attachment of two molecules bearing alkyne or strained cyclooctyne (B158145) moieties. This dual-payload capacity is particularly advantageous in the development of ADCs, where a higher drug-to-antibody ratio (DAR) can enhance therapeutic efficacy.

Core Properties and Specifications

N-(acid-PEG3)-N-bis(PEG3-azide) is a well-defined, monodisperse PEG derivative. Its properties are summarized in the table below.

PropertyValueSource
Chemical Formula C25H49N7O11--INVALID-LINK--
Molecular Weight 623.7 g/mol --INVALID-LINK--
CAS Number 2182602-17-9--INVALID-LINK--
Appearance Please refer to supplier data-
Purity Typically ≥95%--INVALID-LINK--
Solubility Soluble in water, DMSO, DMF--INVALID-LINK--
Storage Conditions -20°C, desiccated, protected from light--INVALID-LINK--

Applications in Bioconjugation and Drug Delivery

The heterobifunctional nature of N-(acid-PEG3)-N-bis(PEG3-azide) makes it a valuable tool in several areas of biomedical research:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs with a drug-to-antibody ratio of 2, by attaching the linker to a single site on the antibody and then conjugating two drug molecules via the azide groups. The PEG spacer enhances the solubility and stability of the resulting ADC.

  • PROTACs and Targeted Drug Delivery: It can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems where multivalent binding or dual-payload delivery is desired.

  • Nanoparticle Functionalization: The linker can be used to attach targeting ligands and therapeutic agents to the surface of nanoparticles, creating sophisticated drug delivery vehicles.

  • Fluorescent Labeling and Imaging: Two fluorescent probes can be attached to the azide termini for signal amplification in imaging applications.

The branched structure of the PEG linker can influence the pharmacokinetic properties of the resulting conjugate, and the optimal linker length may need to be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule, such as an antibody. The method involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a stock solution of NHS or Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL for an antibody).

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) solution with EDC and NHS/Sulfo-NHS. A molar excess of 2-10 fold for EDC and 2-5 fold for NHS/Sulfo-NHS over the linker is recommended as a starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling (a 5-20 fold molar excess of the linker is a common starting point).

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Purify the resulting conjugate using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). This will remove excess linker and quenching reagents.

  • Characterization:

    • Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins).

    • Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a drug with a DBCO or BCN moiety) to the azide groups on the linker-modified biomolecule from Protocol 1. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Alkyne-containing molecule (e.g., DBCO-drug)

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Ensure the azide-functionalized biomolecule is in the Reaction Buffer at a known concentration.

  • Click Chemistry Reaction:

    • Add a molar excess of the alkyne-containing molecule to the solution of the azide-functionalized biomolecule. A 2-5 fold molar excess per azide group is a typical starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The reaction can also be performed at 37°C to increase the reaction rate, if the biomolecule is stable at this temperature.

  • Purification:

    • Purify the final conjugate using a size-exclusion chromatography column to remove unreacted alkyne-containing molecules.

  • Characterization:

    • Determine the final concentration of the conjugate.

    • Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, or mass spectrometry.

    • Assess the purity and aggregation state of the final conjugate using size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for creating a dual-payload ADC using N-(acid-PEG3)-N-bis(PEG3-azide).

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry (SPAAC) Linker N-(acid-PEG3)-N-bis(PEG3-azide) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Azide_Ab Azide-functionalized Antibody ActivatedLinker->Azide_Ab Conjugation Antibody Antibody (with primary amines) Antibody->Azide_Ab ADC Dual-Payload ADC Azide_Ab->ADC Copper-Free Click Reaction DBCO_Drug DBCO-Drug (x2) DBCO_Drug->ADC

Caption: General workflow for creating a dual-payload ADC.

G reagent_prep Reagent Preparation - Dissolve Linker in DMF/DMSO - Prepare EDC/NHS stocks - Prepare Antibody in Coupling Buffer activation Activation - Combine Linker, EDC, and NHS - Incubate for 15-30 min at RT reagent_prep->activation conjugation Amine Coupling - Add activated linker to Antibody - Incubate for 1-2 hours at RT activation->conjugation purification1 Purification 1 - SEC to remove excess linker - Characterize Azide-Ab conjugation->purification1 click_reaction SPAAC Reaction - Add DBCO-Drug to Azide-Ab - Incubate for 4-12 hours purification1->click_reaction purification2 Purification 2 - SEC to remove excess drug - Characterize final ADC (DAR, purity) click_reaction->purification2

Caption: Step-by-step experimental workflow.

Conclusion

N-(acid-PEG3)-N-bis(PEG3-azide) is a powerful and versatile heterobifunctional linker that enables the construction of complex bioconjugates with a high degree of control. Its ability to conjugate to primary amines and subsequently attach two alkyne-containing molecules via click chemistry makes it particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapeutics. The provided protocols offer a solid foundation for researchers to incorporate this valuable tool into their drug development and bioconjugation workflows. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are critical for achieving desired therapeutic outcomes.

An In-depth Technical Guide to N-(acid-PEG3)-N-bis(PEG3-azide): Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of N-(acid-PEG3)-N-bis(PEG3-azide), a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and nanotechnology.

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a specialized chemical reagent designed for the precise and efficient conjugation of molecules. Its unique branched structure, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities, offers significant advantages in the development of complex biomolecular constructs, such as antibody-drug conjugates (ADCs), and in the surface modification of nanoparticles.[][2][3] The polyethylene glycol (PEG) backbone enhances the solubility and biocompatibility of the resulting conjugates, potentially improving their pharmacokinetic profiles.[4]

Physicochemical Properties

The key physicochemical properties of N-(acid-PEG3)-N-bis(PEG3-azide) are summarized in the table below. These properties are essential for designing and executing successful conjugation strategies.

PropertyValueReference(s)
Chemical Formula C25H49N7O11[][5]
Molecular Weight 623.7 g/mol [][5]
CAS Number 2182602-17-9[][5]
Appearance White to off-white solid or liquid[6]
Purity Typically ≥95% or ≥98%[][3][5]
Solubility Water, DMSO, DMF, DCM[][5]
Storage Conditions -20°C, desiccated, protected from light[][5][7]

Core Functionalities and Reaction Mechanisms

N-(acid-PEG3)-N-bis(PEG3-azide) possesses two distinct types of reactive groups, enabling orthogonal or sequential conjugation strategies.

Carboxylic Acid Group for Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines on proteins (e.g., lysine (B10760008) residues), peptides, or other molecules to form a stable amide bond.[7] This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[9]

Azide Groups for "Click Chemistry"

The two terminal azide groups are key for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[][10] The most common type is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[11] Alternatively, in biological systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which does not require a metal catalyst.[12]

Experimental Protocols

The following are generalized protocols for the use of N-(acid-PEG3)-N-bis(PEG3-azide). Note: These protocols are based on established procedures for similar PEG linkers and should be optimized for the specific molecules and experimental conditions.

Protocol for Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein).

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)[][2][3][13][14]

Procedure:

  • Reagent Preparation:

    • Equilibrate N-(acid-PEG3)-N-bis(PEG3-azide), EDC, and NHS to room temperature before use.

    • Prepare a stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO (e.g., 10 mg/mL).[10]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the desired molar excess of the N-(acid-PEG3)-N-bis(PEG3-azide) stock solution.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.[9]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]

  • Conjugation to Amine-Containing Molecule:

    • Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[9] Further purification to separate different species of PEGylated protein can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[][3][14]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide groups of the linker to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (from protocol 4.1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC column)[][2][3][13][14]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a stock solution of the copper ligand in water or DMSO (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized molecule with the alkyne-functionalized molecule (typically a 4- to 10-fold molar excess per azide group).

    • In a separate tube, pre-mix CuSO4 and the copper ligand in a 1:2 molar ratio.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove unreacted molecules and catalyst components.[][3][14]

Visualizations

Chemical Structure

Caption: Chemical structure of N-(acid-PEG3)-N-bis(PEG3-azide).

Experimental Workflow for Dual Conjugation

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry A N-(acid-PEG3)-N-bis(PEG3-azide) D Azide-functionalized Intermediate A->D Carboxylic Acid Activation B Amine-containing Molecule (e.g., Antibody) B->D C EDC, NHS C->A G Final Conjugate D->G Azide-Alkyne Cycloaddition E Alkyne-containing Molecule (e.g., Drug) E->G F CuSO4, Na-Ascorbate (for CuAAC) F->D

Caption: Sequential conjugation workflow.

Applications in Research and Drug Development

The unique trifunctional and branched nature of N-(acid-PEG3)-N-bis(PEG3-azide) makes it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This linker allows for the attachment of two drug molecules for every single attachment point on an antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[4] The hydrophilic PEG chains can also improve the solubility and stability of the ADC.[15][16]

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[17]

  • Nanoparticle Functionalization: The carboxylic acid can be used to anchor the linker to the surface of nanoparticles, while the two azide groups provide handles for attaching targeting ligands, imaging agents, or therapeutic payloads.

  • Development of Multivalent Constructs: The two azide groups can be used to attach two identical or different molecules, creating multivalent constructs that can enhance binding affinity to cellular targets.

Conclusion

N-(acid-PEG3)-N-bis(PEG3-azide) is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, enables the construction of complex and highly functional biomolecular conjugates. The protocols and data presented in this guide provide a solid foundation for the successful application of this advanced PEG linker in a variety of innovative research and therapeutic strategies. As with any chemical reagent, optimal results will be achieved through careful planning and empirical optimization of reaction conditions.

References

In-Depth Technical Guide: N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of N-(acid-PEG3)-N-bis(PEG3-azide), a branched polyethylene (B3416737) glycol (PEG) derivative. This compound is of significant interest in bioconjugation and drug delivery due to its trifunctional nature, featuring a terminal carboxylic acid and two azide (B81097) groups. The azide moieties allow for covalent attachment to molecules via "click chemistry," a highly efficient and specific reaction, while the carboxylic acid can be used for standard amide bond formation. The PEG linkers enhance the solubility and pharmacokinetic properties of the conjugated molecule.

Core Chemical Data

The fundamental chemical properties of N-(acid-PEG3)-N-bis(PEG3-azide) are summarized below. This data is essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.

PropertyValue
Chemical Formula C25H49N7O11
Molecular Weight 623.7 g/mol [1]
CAS Number 2182602-17-9[1]
Purity Typically ≥95% - 98%[1][2]
Appearance Please refer to supplier documentation
Solubility Soluble in Water, DMSO, DCM, DMF[1]

Molecular Weight Calculation Methodology

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for N-(acid-PEG3)-N-bis(PEG3-azide) is C25H49N7O11[1]. The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is detailed below.

Atomic Weights Used:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Calculation Steps:

ElementNumber of AtomsAtomic Weight (u)Total Mass (u)
Carbon (C)2512.011300.275
Hydrogen (H)491.00849.392
Nitrogen (N)714.00798.049
Oxygen (O)1115.999175.989
Total Molecular Weight 623.705 u

The calculated molecular weight is approximately 623.7 g/mol , which is consistent with the supplier's information[1].

Structural Representation

A simplified 2D representation of the connectivity of N-(acid-PEG3)-N-bis(PEG3-azide) is provided below to illustrate its core functional components. This diagram highlights the central nitrogen atom, the carboxylic acid-terminated PEG arm, and the two azide-terminated PEG arms.

G N Central Nitrogen acid_peg Acid-PEG3 Arm N->acid_peg azide_peg1 PEG3-Azide Arm 1 N->azide_peg1 azide_peg2 PEG3-Azide Arm 2 N->azide_peg2 cooh COOH acid_peg->cooh terminates in n3_1 N3 azide_peg1->n3_1 terminates in n3_2 N3 azide_peg2->n3_2 terminates in

Functional components of N-(acid-PEG3)-N-bis(PEG3-azide).

Experimental Protocols

As this guide focuses on the intrinsic chemical properties of N-(acid-PEG3)-N-bis(PEG3-azide), detailed experimental protocols for its use are application-dependent. However, the key reactive handles of this molecule are the carboxylic acid and the two azide groups.

  • Amide Bond Formation: The terminal carboxylic acid can be reacted with primary amines on a target molecule (e.g., a protein or peptide) using standard carbodiimide (B86325) chemistry, often involving activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)[2].

  • Click Chemistry: The two terminal azide groups can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) moieties, respectively[2].

Researchers should consult established protocols for these specific conjugation chemistries to develop a detailed experimental plan tailored to their specific application.

Signaling Pathways

The visualization of signaling pathways is not applicable to this topic. N-(acid-PEG3)-N-bis(PEG3-azide) is a chemical compound and a tool for bioconjugation; it does not have an intrinsic role in biological signaling pathways. Its utility lies in its ability to link different molecules together, one of which may be a modulator of a signaling pathway. The effects on any given pathway would be dependent on the nature of the molecule conjugated to this PEG linker.

References

N-(acid-PEG3)-N-bis(PEG3-azide): A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide), CAS number 2182602-17-9, is a versatile heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and nanotechnology.[1][2] Its unique branched structure, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities, offers researchers a powerful tool for the precise construction of complex biomolecular architectures.[1][3] This guide provides an in-depth overview of its chemical properties, applications, and general experimental workflows.

This polyethylene (B3416737) glycol (PEG)-based linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[][5] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates, a critical factor in drug development.[3][6]

Chemical and Physical Properties

The key quantitative data for N-(acid-PEG3)-N-bis(PEG3-azide) are summarized in the table below, compiled from various suppliers. Purity levels are consistently high, ensuring reproducibility in experimental settings.

PropertyValueReference(s)
CAS Number 2182602-17-9[1][3][7]
Molecular Formula C25H49N7O11[1][3][8]
Molecular Weight 623.7 g/mol [1][3]
Purity ≥95% to 98%[1][3]
Appearance Liquid[9][10]
Solubility Water, DMSO, DCM, DMF[3]
Storage -20°C or -5°C, keep in dry and avoid sunlight[1][3]

Safety and Handling

According to available Safety Data Sheets (SDS), N-(acid-PEG3)-N-bis(PEG3-azide) is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8] For detailed safety information, refer to the full SDS from the supplier.[8][9]

Applications in Research and Drug Development

The trifunctional nature of this linker allows for a modular and flexible approach to bioconjugation.

  • PROTAC Synthesis: The molecule is described as a PEG-based PROTAC linker, used in the synthesis of PROTAC molecules.[][5][11] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[11] The linker plays a crucial role in connecting the target-binding ligand and the E3 ligase-binding ligand.

  • Click Chemistry: The two terminal azide groups are readily available for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[1][6] This allows for the efficient and specific conjugation of molecules containing alkyne groups, such as proteins, peptides, or nanoparticles.[6]

  • Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups on biomolecules to form stable amide bonds.[1] This reaction is typically mediated by coupling agents like EDC, DCC, or HATU.[1][]

  • Drug Delivery and Nanotechnology: The hydrophilic PEG chains can improve the pharmacokinetic properties of drug conjugates and enhance the stability of nanoparticles in biological systems.[6] Its applications extend to medical research, drug release, and the development of new materials.[1]

Experimental Protocols and Workflows

While specific, detailed experimental protocols are proprietary and depend on the specific application, the general workflows for utilizing the dual functionalities of N-(acid-PEG3)-N-bis(PEG3-azide) can be outlined.

Amide Coupling Workflow

The carboxylic acid moiety can be coupled to an amine-containing molecule (e.g., a protein or a small molecule ligand) through the following general steps.

AmideCoupling linker N-(acid-PEG3)-N-bis(PEG3-azide) activated_linker Activated Ester Intermediate linker->activated_linker Activation activator EDC/HATU/DCC activator->activated_linker amine Amine-containing Molecule (R-NH2) conjugate Amide-linked Conjugate amine->conjugate activated_linker->conjugate Amine Coupling quenching Quenching/ Purification conjugate->quenching

Caption: General workflow for amide bond formation.

Protocol:

  • Activation of Carboxylic Acid: The carboxylic acid group of N-(acid-PEG3)-N-bis(PEG3-azide) is activated using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide).[1] This reaction is typically performed in an anhydrous organic solvent like DMF or DMSO.

  • Amine Coupling: The amine-containing molecule is added to the activated linker solution. The reaction mixture is incubated to allow for the formation of a stable amide bond.

  • Quenching and Purification: The reaction is quenched, and the final conjugate is purified using appropriate chromatographic techniques, such as HPLC or size-exclusion chromatography, to remove unreacted reagents and byproducts.

Click Chemistry Workflow

The dual azide groups can be conjugated to alkyne-containing molecules via click chemistry.

ClickChemistry linker N-(acid-PEG3)-N-bis(PEG3-azide) conjugate Triazole-linked Conjugate linker->conjugate Cycloaddition alkyne Alkyne-containing Molecule (R-C≡CH) alkyne->conjugate catalyst Cu(I) Catalyst (for CuAAC) catalyst->conjugate catalysis purification Purification conjugate->purification

Caption: General workflow for CuAAC click chemistry.

Protocol:

  • Reaction Setup: The azide-functionalized linker and the alkyne-containing molecule are mixed in a suitable solvent system. For CuAAC, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is added. For SPAAC, a strained alkyne (e.g., DBCO, BCN) is used, and no catalyst is required.[13]

  • Incubation: The reaction is allowed to proceed at room temperature or with gentle heating. Reaction progress can be monitored by techniques like LC-MS.

  • Purification: The resulting triazole-linked conjugate is purified to remove the catalyst and any unreacted starting materials.

Sequential Conjugation Strategy

The orthogonal reactivity of the carboxylic acid and azide groups allows for a sequential conjugation strategy, which is particularly useful in constructing complex molecules like PROTACs.

SequentialConjugation cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry linker N-(acid-PEG3)-N-bis(PEG3-azide) intermediate Intermediate Conjugate (Azide-functionalized) linker->intermediate Activate & Couple molA Molecule A (Amine-functionalized) molA->intermediate final_conjugate Final Tri-molecular Conjugate intermediate->final_conjugate Click Reaction molB Molecule B (Alkyne-functionalized) molB->final_conjugate

Caption: Workflow for sequential bioconjugation.

This two-step process enables the precise and directional assembly of three different components, providing a high degree of control over the final molecular architecture.

Conclusion

N-(acid-PEG3)-N-bis(PEG3-azide) is a high-purity, versatile linker that facilitates advanced bioconjugation strategies. Its dual azide and single carboxylic acid functionalities, combined with the benefits of PEGylation, make it an invaluable tool for researchers in drug development, proteomics, and materials science. The orthogonal reactivity of its functional groups allows for controlled, sequential conjugations, enabling the synthesis of complex and well-defined molecular constructs.

References

Synthesis of N-(acid-PEG3)-N-bis(PEG3-azide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Strategy

The synthesis of this branched PEG linker originates from a central trifunctional core, which is subsequently elongated with PEG chains and then differentially functionalized. A logical and efficient approach involves the use of a symmetric core molecule that allows for controlled, stepwise modification.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Trifunctional Core (e.g., Tris(hydroxymethyl)aminomethane) B Protection of Amine A->B Boc Anhydride C PEGylation of Hydroxyls B->C HO-PEG3-OTs D Tosylation of PEG-OH C->D TsCl, Pyridine E Azidation D->E NaN3, DMF F Deprotection of Amine E->F TFA G PEGylation of Amine with Acid-PEG F->G Acid-PEG3-NHS H Final Product G->H Purification

Caption: Proposed synthetic workflow for N-(acid-PEG3)-N-bis(PEG3-azide).

A plausible synthetic route starts with a trifunctional core, such as tris(hydroxymethyl)aminomethane. The central amine provides a branching point, while the three hydroxyl groups can be extended with PEG chains.

The key steps in this proposed synthesis are:

  • Protection of the central amine: The amino group of the core molecule is first protected to prevent it from reacting in subsequent steps. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

  • PEGylation of the hydroxyl groups: The three hydroxyl groups are then reacted with a suitable PEGylating agent, such as a monotosylated triethylene glycol (HO-PEG3-OTs), to introduce the PEG3 chains.

  • Conversion of terminal hydroxyls to azides: The terminal hydroxyl groups of the two PEG chains are converted to azides. This is typically a two-step process involving an initial conversion to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide (B81097).

  • Deprotection of the central amine: The Boc protecting group is removed from the central nitrogen atom, typically under acidic conditions.

  • Coupling of the acid-containing PEG chain: Finally, a PEG chain containing a terminal carboxylic acid (which may be activated as an N-hydroxysuccinimide (NHS) ester for efficient coupling) is attached to the deprotected amine to form the final product.

Experimental Protocols (Representative)

The following are representative protocols for the key transformations in the proposed synthesis. These are based on general procedures for similar reactions found in the literature and should be optimized for the specific substrates.

Synthesis of N-Boc-N-bis(PEG3-OH)

This initial step involves the protection of the central amine and the attachment of two PEG3 chains with terminal hydroxyl groups.

Reaction Scheme:

Step 1

Caption: Synthesis of the di-PEGylated intermediate.

Protocol:

  • Dissolve tris(hydroxymethyl)aminomethane in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base (e.g., sodium bicarbonate) and stir at room temperature overnight.

  • Extract the product, N-Boc-tris(hydroxymethyl)aminomethane, with an organic solvent and purify by column chromatography.

  • Dissolve the purified product in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Add sodium hydride (NaH) portion-wise at 0°C and stir for 30 minutes.

  • Add a solution of monotosylated triethylene glycol (HO-PEG3-OTs) in THF dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-Boc-N-bis(PEG3-OH).

Synthesis of N-Boc-N-bis(PEG3-azide)

This step converts the terminal hydroxyl groups to azides.

Reaction Scheme:

Step 2

Caption: Conversion of hydroxyls to azides.

Protocol:

  • Dissolve N-Boc-N-bis(PEG3-OH) in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.

  • Add triethylamine (B128534) (TEA) followed by p-toluenesulfonyl chloride (TsCl) and stir at 0°C for 2 hours, then at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the di-tosylated intermediate.

  • Dissolve the crude di-tosylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the reaction mixture to 80-90°C for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield N-Boc-N-bis(PEG3-azide).

Synthesis of N-(acid-PEG3)-N-bis(PEG3-azide)

The final step involves deprotection of the amine and coupling with the acid-terminated PEG chain.

Reaction Scheme:

Step 3

Caption: Deprotection and final coupling.

Protocol:

  • Dissolve N-Boc-N-bis(PEG3-azide) in a mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt in a suitable solvent like DMF.

  • Add a base such as diisopropylethylamine (DIPEA) to neutralize the salt.

  • Add a solution of the N-hydroxysuccinimide ester of acid-PEG3 (Acid-PEG3-NHS) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract the final product with an organic solvent.

  • Purify by preparative high-performance liquid chromatography (HPLC) to obtain the final product, N-(acid-PEG3)-N-bis(PEG3-azide).

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis, which would need to be confirmed experimentally.

StepStarting MaterialReagentsProductYield (%)Purity (%) (by HPLC)
1. Boc Protection & PEGylationTris(hydroxymethyl)aminomethaneBoc Anhydride, HO-PEG3-OTs, NaHN-Boc-N-bis(PEG3-OH)65>95
2. AzidationN-Boc-N-bis(PEG3-OH)TsCl, TEA, NaN₃N-Boc-N-bis(PEG3-azide)80>95
3. Deprotection & Final CouplingN-Boc-N-bis(PEG3-azide)TFA, Acid-PEG3-NHS, DIPEAN-(acid-PEG3)-N-bis(PEG3-azide)70>98

Characterization

The structure and purity of the final product and all intermediates would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, azide, and carboxylic acid functionalities.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds at each stage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as the strong azide stretch around 2100 cm⁻¹.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(acid-PEG3)-N-bis(PEG3-azide). The proposed strategy utilizes well-established chemical transformations for the synthesis of complex PEG-based linkers. The successful synthesis of this molecule will provide a valuable tool for researchers in the fields of bioconjugation, drug delivery, and the development of novel therapeutics. The provided protocols and characterization methods offer a solid foundation for the practical synthesis and validation of this important trifunctional linker.

References

Technical Guide: N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and applications of N-(acid-PEG3)-N-bis(PEG3-azide), a heterobifunctional crosslinker essential in modern bioconjugation and drug delivery systems.

Physicochemical Properties and Solubility

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. The PEG backbone enhances the hydrophilicity and biocompatibility of conjugates, while the reactive termini allow for covalent attachment to various biomolecules.[1]

Table 1: General Properties of N-(acid-PEG3)-N-bis(PEG3-azide)

PropertyValue
Molecular Formula C25H49N7O11
Molecular Weight 623.7 g/mol
CAS Number 2182602-17-9
Physical Form White to off-white solid or viscous oil
Storage -20°C, protected from light and moisture
Qualitative Solubility Data

Qualitative data from suppliers indicates that N-(acid-PEG3)-N-bis(PEG3-azide) is soluble in a range of aqueous and organic solvents. This broad solubility makes it a versatile reagent for various bioconjugation protocols.[1][2] The PEG chains contribute significantly to its solubility in aqueous media.[1]

Table 2: Qualitative Solubility of N-(acid-PEG3)-N-bis(PEG3-azide)

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Note: Quantitative solubility data (e.g., in mg/mL or mM) for N-(acid-PEG3)-N-bis(PEG3-azide) is not publicly available in the reviewed literature. Researchers should determine the empirical solubility for their specific application and buffer conditions.

Experimental Protocol: Solubility Determination

While specific quantitative data for N-(acid-PEG3)-N-bis(PEG3-azide) is not available, the following is a general protocol for determining the thermodynamic solubility of PEGylated compounds in aqueous and organic solvents. This method can be adapted to generate precise solubility data for specific experimental conditions.

Materials
  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Solvents of interest (e.g., deionized water, PBS pH 7.4, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • 0.22 µm or 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical method.

  • Glass vials

Procedure
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in a highly soluble solvent like DMSO.

    • Create a calibration curve by preparing a series of known concentrations of the compound from the stock solution.

  • Sample Preparation for Solubility Testing:

    • Add an excess amount of N-(acid-PEG3)-N-bis(PEG3-azide) to a known volume of the test solvent in a glass vial to create a supersaturated slurry.

    • Ensure enough solid is present to maintain saturation after equilibration.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker.

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary to facilitate dissolution.

  • Sample Clarification:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any undissolved microparticles, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter compatible with the solvent.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of N-(acid-PEG3)-N-bis(PEG3-azide) in the test solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or molarity.

Applications and Experimental Workflows

N-(acid-PEG3)-N-bis(PEG3-azide) is a trifunctional linker primarily used in the development of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[][4] Its three reactive groups allow for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), while the two azide groups are available for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with alkyne-modified molecules.[5][6]

Signaling Pathways and Logical Relationships

The primary role of N-(acid-PEG3)-N-bis(PEG3-azide) is in the chemical construction of therapeutic agents rather than direct interaction with biological signaling pathways. However, the resulting ADC is designed to engage with specific cellular pathways. For instance, an ADC targeting a cancer cell surface receptor will be internalized and release its cytotoxic payload, which then interferes with critical cellular processes like microtubule dynamics or DNA replication, ultimately leading to apoptosis.

Experimental Workflow: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the sequential conjugation of an antibody to the linker, followed by the attachment of a cytotoxic drug via click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation (Click Chemistry) Antibody Antibody (with Lysine residues) AntibodyLinker Antibody-Linker Conjugate Antibody->AntibodyLinker Linker N-(acid-PEG3)-N- bis(PEG3-azide) EDC_NHS EDC / NHS (Activation) Linker->EDC_NHS Carboxylic Acid Activation ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker->AntibodyLinker Amine Coupling FinalADC Final Antibody-Drug Conjugate (ADC) AntibodyLinker->FinalADC Purification1 Purification (e.g., SEC) AntibodyLinker->Purification1 Drug Alkyne-modified Cytotoxic Drug Drug->FinalADC CuAAC Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/ Sodium Ascorbate) Catalyst->FinalADC Catalysis Purification2 Purification (e.g., SEC) FinalADC->Purification2

Caption: Workflow for a two-step synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" reaction is central to the utility of the azide groups on the linker. This diagram illustrates the components and their roles in the CuAAC reaction.

CuAAC_Mechanism Azide Azide-functionalized Linker (on Antibody) Triazole Stable Triazole Linkage (ADC) Azide->Triazole Alkyne Alkyne-modified Payload (e.g., Drug) Alkyne->Triazole Cu_II Copper(II) Sulfate (CuSO4) Cu_I Active Copper(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Cu_I->Triazole Catalyzes Reaction

Caption: Logical relationship of components in a CuAAC "click" reaction.

References

An In-depth Technical Guide to Branched PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, synthesis, and applications in the development of advanced therapeutics. It is designed to be a valuable resource for researchers and professionals in the fields of drug delivery, bioconjugation, and pharmaceutical sciences.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) has become an indispensable tool in drug development, primarily through a process known as PEGylation, which involves the covalent attachment of PEG chains to therapeutic molecules.[] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[][2] While linear PEG linkers have been traditionally used, branched PEG linkers have emerged as a superior alternative for many applications, offering distinct advantages due to their unique three-dimensional architecture.[3][4]

Branched PEG linkers consist of multiple PEG arms extending from a central core, which can be a simple branching unit or a more complex dendrimeric structure.[][5] This branched architecture imparts a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, which is a key factor in reducing renal clearance and prolonging in vivo circulation.[6] Furthermore, the multivalent nature of branched PEGs allows for the attachment of a higher payload of drug molecules, a critical advantage in the development of therapies like antibody-drug conjugates (ADCs).[7][8]

Advantages of Branched PEG Linkers: A Quantitative Perspective

The unique architecture of branched PEG linkers translates into several quantifiable advantages over their linear counterparts. These benefits are crucial for optimizing the therapeutic efficacy and safety profile of conjugated drugs.

Enhanced Pharmacokinetics and Prolonged Circulation Half-Life

One of the most significant advantages of using branched PEG linkers is the substantial extension of the drug's circulation half-life. The larger hydrodynamic size of branched PEG conjugates leads to reduced renal filtration and slower clearance from the body.[6][9]

Increased Drug-to-Antibody Ratio (DAR) and Drug Loading Capacity

In the context of antibody-drug conjugates (ADCs), the ability to attach a higher number of drug molecules per antibody without inducing aggregation is paramount. Branched PEG linkers excel in this regard, enabling higher Drug-to-Antibody Ratios (DARs).[4][8][10] This is because the branched structure can accommodate multiple drug molecules while the hydrophilic PEG chains prevent the aggregation often caused by hydrophobic drug payloads.[4][11]

Improved Solubility and Stability

Many potent therapeutic agents are hydrophobic, limiting their clinical application. Branched PEG linkers can significantly enhance the aqueous solubility of these drugs.[7][12] The highly hydrated, multi-armed PEG structure effectively encapsulates the hydrophobic drug, improving its formulation and bioavailability. Moreover, the dense PEG cloud can sterically hinder the approach of proteolytic enzymes, thereby enhancing the stability of protein and peptide-based drugs.[4][9]

Reduced Immunogenicity

The "stealth" effect provided by the PEG chains can shield the conjugated therapeutic from the host's immune system, reducing the likelihood of an immune response.[13][14] While both linear and branched PEGs offer this benefit, the dense, three-dimensional shielding of branched PEGs can be more effective in masking potential epitopes on the drug or carrier molecule.[4] However, it's important to note that the immunogenicity of PEG itself is a subject of ongoing research, with some studies suggesting that the branching of PEG may not have a significant effect on the anti-PEG immune response.[15][16]

The following table summarizes the key quantitative advantages of branched PEG linkers based on available data.

ParameterLinear PEG LinkerBranched PEG LinkerQuantitative Data/Observations
Circulation Half-Life ShorterSignificantly LongerThe half-life of Y-shape PEG-G-CSF was 19-fold longer than that of the non-PEGylated form.[17] PEGylation of rhTIMP-1 with a 20 kDa PEG extended its plasma half-life in mice from 1.1 hours to 28 hours.[18]
Drug-to-Antibody Ratio (DAR) Typically lower (2-4)Potentially higher (up to 8)Branched linkers allow for the attachment of a higher concentration of ADC payloads, improving the DAR.[7][8][10]
Drug Loading Capacity (in Micelles) LowerHigherFour-arm copolymer micelles demonstrated higher drug loading capacity than their two-arm or six-arm counterparts.[8]
In Vivo Efficacy (Doxorubicin) EffectiveMore EffectivePEGylated liposomal doxorubicin (B1662922) (PLD) showed a 2- to 4.5-fold increase in antitumor potency compared to non-liposomal doxorubicin.[19] Treatment with PLD resulted in an approximately 20-fold higher intracranial tumor doxorubicin AUC compared to non-liposomal doxorubicin.[20][21]
Immunogenicity Can be immunogenicMay offer superior shielding, but the impact on anti-PEG antibody formation is debated.The branching of mPEG had an insignificant effect on the anti-PEG immune response to PEGylated proteins in one study.[16]

Architectures and Chemistries of Branched PEG Linkers

Branched PEG linkers can be designed with various architectures and functionalized with a wide array of reactive groups to suit specific conjugation needs.

Common Architectures
  • Y-Shaped PEG Linkers: These linkers have a characteristic "Y" shape with two PEG arms extending from a single branching point, and a third arm that can be functionalized for conjugation.[17][22]

  • Multi-arm (Star-shaped) PEG Linkers: These possess multiple PEG arms (typically 4, 6, or 8) radiating from a central core.[23] This architecture allows for a high density of PEG chains and multiple attachment points.

  • Dendrimeric PEG Linkers: These have a tree-like, hyperbranched structure with multiple layers of branching, leading to a high density of functional groups on the periphery.[5][24]

cluster_linear Linear PEG cluster_y_shaped Y-Shaped PEG cluster_multi_arm Multi-arm (Star) PEG cluster_dendrimeric Dendrimeric PEG l_start R1- l_peg (-O-CH2-CH2-)n l_start->l_peg l_end -R2 l_peg->l_end y_core Core y_peg1 PEG Arm y_core->y_peg1 y_peg2 PEG Arm y_core->y_peg2 y_func Functional Group y_core->y_func m_core Core m_peg1 PEG Arm m_core->m_peg1 m_peg2 PEG Arm m_core->m_peg2 m_peg3 PEG Arm m_core->m_peg3 m_peg4 PEG Arm m_core->m_peg4 d_core Core d_g1_1 d_core->d_g1_1 d_g1_2 d_core->d_g1_2 d_g2_1 d_g1_1->d_g2_1 d_g2_2 d_g1_1->d_g2_2 d_g2_3 d_g1_2->d_g2_3 d_g2_4 d_g1_2->d_g2_4

Caption: Different architectures of PEG linkers.

Common Conjugation Chemistries

The choice of conjugation chemistry is critical for the stability and efficacy of the final product. Branched PEG linkers can be equipped with a variety of functional groups to enable specific and efficient coupling to drugs, proteins, or other molecules.

  • Amine-reactive chemistry: N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.

  • Thiol-reactive chemistry: Maleimide (B117702) groups react specifically with free thiols (e.g., cysteine residues) to form stable thioether bonds.[3][7][12][25]

  • Click Chemistry: This is a class of highly efficient and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example.[2][10][26] It allows for the precise and bioorthogonal conjugation of molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and characterization of branched PEG linkers.

Synthesis of a Branched PEG Linker

The following is a general protocol for the synthesis of a branched PEG linker using step-growth polymerization.[]

Materials:

  • PEG monomers

  • Bifunctional linker (e.g., diisocyanate or diacid chloride)

  • Crosslinking agent (e.g., a trifunctional linker or a multifunctional monomer)

  • Anhydrous solvents (e.g., dichloromethane, DMF)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Synthesis of Bifunctional PEGs:

    • In a flame-dried flask under an inert atmosphere, dissolve the PEG monomers in an anhydrous solvent.

    • Slowly add the bifunctional linker to the PEG solution with stirring.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

    • Upon completion, remove the solvent under reduced pressure to obtain the bifunctional PEG.

  • Polymerization to Form Branched PEG:

    • Dissolve the bifunctional PEGs in an anhydrous solvent in a new flask under an inert atmosphere.

    • Add the crosslinking agent to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Purify the resulting branched PEGs using dialysis, column chromatography (e.g., size-exclusion chromatography), or precipitation to remove unreacted monomers, linkers, and byproducts.

  • Characterization:

    • Determine the molecular weight, degree of branching, and branching architecture using techniques such as:

      • Gel Permeation Chromatography (GPC)

      • Nuclear Magnetic Resonance (NMR) spectroscopy

      • Mass Spectrometry (MS)[]

Conjugation of a Branched PEG-Maleimide to a Thiol-Containing Protein

This protocol describes the conjugation of a branched PEG linker functionalized with a maleimide group to a protein containing free thiol groups (e.g., from cysteine residues).[3][7]

Materials:

  • Branched PEG-Maleimide

  • Thiol-containing protein

  • PEGylation buffer (e.g., PBS, pH 7.0-7.5, thiol-free)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the PEGylation buffer.

    • If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100x molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess reducing agent by dialysis or a desalting column if using DTT.

  • Conjugation Reaction:

    • Dissolve the branched PEG-Maleimide in the PEGylation buffer.

    • Add the PEG-Maleimide solution to the protein solution at a 10-20 fold molar excess of PEG-Maleimide to protein.[3][7]

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[3][7]

  • Quenching the Reaction:

    • Add a small molar excess of a quenching reagent (e.g., free cysteine) to react with any unreacted PEG-Maleimide.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography (SEC) or dialysis.

Characterization of a Branched PEG-Antibody Drug Conjugate (ADC)

Thorough characterization is essential to ensure the quality, consistency, and efficacy of an ADC.

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Purpose: To determine the aggregation state and purity of the ADC.

    • Typical Conditions:

      • Column: A silica-based column with a suitable pore size for separating large proteins (e.g., 300 Å).

      • Mobile Phase: Phosphate-buffered saline (PBS) or a similar physiological buffer. To reduce non-specific interactions, the mobile phase may be supplemented with an organic modifier like acetonitrile (B52724) or isopropanol.[23][27]

      • Detection: UV absorbance at 280 nm.

    • Analysis: The chromatogram will show a main peak for the monomeric ADC, with potential earlier eluting peaks for aggregates and later eluting peaks for fragments.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the ADC and calculate the drug-to-antibody ratio (DAR).

    • Techniques:

      • Intact Mass Analysis: The ADC is analyzed directly by ESI-QTOF MS. The resulting spectrum is deconvoluted to determine the mass of the different drug-loaded species.

      • Reduced Mass Analysis: The ADC is treated with a reducing agent to separate the light and heavy chains of the antibody. The individual chains are then analyzed by LC-MS to determine the drug distribution.

    • Sample Preparation: The ADC sample is typically desalted before MS analysis. For reduced mass analysis, the sample is incubated with a reducing agent like DTT.

cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization s1 Synthesize Branched PEG Linker s2 Functionalize Linker (e.g., with Maleimide) s1->s2 s4 Conjugate Linker to Protein s2->s4 s3 Prepare Thiol-containing Protein (e.g., Antibody) s3->s4 s5 Purify ADC s4->s5 c1 SEC-HPLC (Aggregation & Purity) s5->c1 c2 Mass Spectrometry (DAR & Drug Distribution) s5->c2 c3 Hydrophobic Interaction Chromatography (HIC) (DAR Distribution) s5->c3 c4 Binding Assay (Antigen Binding) s5->c4 c5 In Vitro Cytotoxicity Assay (Potency) s5->c5

Caption: Experimental workflow for ADC development.

Mechanism of Action and Signaling Pathways

The ultimate goal of using branched PEG linkers is to improve the delivery of a therapeutic agent to its target site and enhance its efficacy. The following illustrates the mechanism of action of a hypothetical antibody-drug conjugate (ADC) utilizing a branched PEG linker to deliver the cytotoxic agent Monomethyl Auristatin E (MMAE) to a cancer cell overexpressing a target antigen, such as HER2, using an antibody like Trastuzumab.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Branched PEG-ADC (Trastuzumab-MMAE) receptor Target Receptor (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking mmae Free MMAE lysosome->mmae 4. Linker Cleavage & Drug Release tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Inhibits Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest 6. Disruption of Microtubule Dynamics apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis 7. Induction of Apoptosis mame mame mame->tubulin 5. Binds to Tubulin

Caption: Mechanism of action of a branched PEG-ADC.

Mechanism of Action Explained:

  • Binding: The antibody component of the ADC (e.g., Trastuzumab) specifically binds to its target receptor (e.g., HER2) on the surface of a cancer cell.[24][28]

  • Internalization: The ADC-receptor complex is internalized into the cell via endocytosis.[29]

  • Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Drug Release: The linker connecting the drug to the antibody is cleaved by lysosomal enzymes, releasing the cytotoxic payload (e.g., MMAE) into the cytoplasm.[30]

  • Target Engagement: The free drug binds to its intracellular target. In the case of MMAE, it binds to tubulin.[18][24]

  • Disruption of Cellular Processes: MMAE inhibits the polymerization of microtubules, which are essential for cell division.[24]

  • Cell Death: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[28]

Conclusion

Branched PEG linkers represent a significant advancement in the field of drug delivery and bioconjugation. Their unique structural properties offer tangible benefits in terms of improved pharmacokinetics, higher drug loading capacity, and enhanced stability of therapeutic agents. As our understanding of the interplay between linker architecture and biological performance continues to grow, we can expect to see the development of even more sophisticated and effective branched PEG-based therapeutics. This guide has provided a comprehensive overview of the core principles, experimental considerations, and mechanisms of action related to branched PEG linkers, with the aim of empowering researchers to leverage this powerful technology in the development of next-generation medicines.

References

An In-depth Technical Guide to the Mechanism of Action of N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and chemical biology applications.[1][2] Its unique architecture, featuring a single carboxylic acid group and two terminal azide (B81097) moieties, offers a versatile platform for the precise assembly of complex biomolecular constructs.[1][2] The PEGylated nature of the linker enhances aqueous solubility and biocompatibility, making it an ideal component in the development of targeted therapeutics, diagnostics, and research tools.[3][4] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of N-(acid-PEG3)-N-bis(PEG3-azide).

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(acid-PEG3)-N-bis(PEG3-azide) is essential for its effective application. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C25H49N7O11[5]
Molecular Weight 623.7 g/mol [5]
CAS Number 2182602-17-9[5]
Purity Typically ≥95%[1]
Solubility Water, DMSO, DMF, DCM[5]
Storage Conditions -20°C, protected from light and moisture[5]

Core Mechanism of Action: A Trifunctional Gateway for Bioconjugation

The "mechanism of action" of N-(acid-PEG3)-N-bis(PEG3-azide) lies in the orthogonal reactivity of its three functional groups, which allows for a stepwise and controlled approach to molecular assembly. This linker does not possess intrinsic biological activity; rather, it serves as a molecular scaffold to connect different chemical entities.

Amide Bond Formation via the Carboxylic Acid Group

The single carboxylic acid (-COOH) group provides a reactive handle for covalent linkage to primary amine (-NH2) functionalities present in biomolecules such as proteins, peptides, and antibodies.[1] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.[2] The process involves the activation of the carboxylic acid to form a more reactive intermediate (e.g., an NHS ester), which then readily reacts with the primary amine to form a stable amide bond.

Amide_Bond_Formation Linker_COOH N-(acid-PEG3)-N-bis(PEG3-azide) (R-COOH) Activated_Ester Activated NHS Ester (R-CO-NHS) Linker_COOH->Activated_Ester Activation EDC_NHS EDC, NHS Conjugate Amide-linked Conjugate (R-CO-NH-B) Activated_Ester->Conjugate Aminolysis Biomolecule_NH2 Biomolecule (Protein, Peptide, etc.) (B-NH2) Biomolecule_NH2->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Release

Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two terminal azide (-N3) groups are key to the linker's utility in "click chemistry." Specifically, they participate in the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with terminal alkynes.[6] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" two molecules together.[7] The Cu(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction rate.[8] The dual azide functionality allows for the attachment of two alkyne-containing molecules, which can be identical or different, enabling the creation of multivalent or multifunctional constructs.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Linker_Azide Linker-Azide (R-N3) Triazole 1,2,3-Triazole Product Linker_Azide->Triazole Alkyne Alkyne-Molecule (R'-C≡CH) Alkyne->Triazole CuSO4 CuSO4 (Cu(II)) CuI Cu(I) CuSO4->CuI NaAscorbate Sodium Ascorbate (B8700270) NaAscorbate->CuI Reduction CuI->Triazole Catalysis

Applications in Research and Drug Development

The trifunctional nature of N-(acid-PEG3)-N-bis(PEG3-azide) makes it a valuable tool in several areas:

  • PROTACs (Proteolysis Targeting Chimeras): This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] The carboxylic acid can be used to attach a ligand for an E3 ubiquitin ligase, while the two azides can be used to attach ligands for the protein of interest, potentially allowing for multivalent binding or the attachment of other modalities.[9]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR). The carboxylic acid would first be conjugated to an amine on the antibody, followed by the attachment of two alkyne-modified drug molecules via CuAAC.

  • Multivalent Ligand Synthesis: The two azide groups can be used to attach two copies of a targeting ligand to a scaffold, which can enhance binding affinity and avidity to the target.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, with biomolecules.

Experimental Protocols

The following are generalized protocols for the use of N-(acid-PEG3)-N-bis(PEG3-azide). Optimization may be required for specific applications.

Protocol 1: Amide Coupling to a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on a biomolecule.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Linker:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide), EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Stir the reaction at room temperature for 1-2 hours to generate the NHS-activated linker.

  • Conjugation to the Amine-Containing Molecule:

    • Prepare the amine-containing molecule in the reaction buffer.

    • Add the activated linker solution to the amine-containing molecule solution. A molar excess of the linker (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide groups of the linker (or a molecule already conjugated with the linker) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1 or the linker itself)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized molecule with the alkyne-containing molecule (typically a 2-10 fold molar excess per azide group).

    • In a separate tube, pre-mix CuSO4 and the copper ligand (e.g., in a 1:2 molar ratio).

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Data Presentation: Reaction Parameters and Expected Outcomes

While precise quantitative data such as reaction kinetics and yields are highly dependent on the specific substrates and conditions used, the reactions involving N-(acid-PEG3)-N-bis(PEG3-azide) are generally characterized by high efficiency.

Reaction TypeKey ReagentsTypical Molar Ratios (Reagent:Functional Group)SolventTemperatureTimeExpected Yield
Amide Coupling EDC/NHS1.2:1 to 5:1DMF, DMSO, aqueous buffersRoom Temp. or 4°C2-12 hoursHigh (>80%)
CuAAC CuSO4, Na-Ascorbate, Ligand0.1-1 (Cu), 1-5 (Ascorbate), 0.2-2 (Ligand)Aqueous buffers, DMF, DMSORoom Temp.1-4 hoursVery High (>95%)

Visualization of a PROTAC Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using N-(acid-PEG3)-N-bis(PEG3-azide), where two different alkyne-containing ligands for the protein of interest (POI) are attached.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: First CuAAC Reaction cluster_step3 Step 3: Second CuAAC Reaction Linker N-(acid-PEG3)-N-bis(PEG3-azide) Intermediate1 E3 Ligand-Linker-bis(azide) Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate1 EDC_NHS EDC, NHS Intermediate2 E3-Linker-(azide)-(POI Ligand 1) Intermediate1->Intermediate2 POI_Ligand1 Alkyne-POI Ligand 1 POI_Ligand1->Intermediate2 CuAAC1 CuSO4, Na-Ascorbate Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC POI_Ligand2 Alkyne-POI Ligand 2 POI_Ligand2->Final_PROTAC CuAAC2 CuSO4, Na-Ascorbate

References

A Comprehensive Technical Guide to the Safe Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azide-containing compounds are indispensable reagents in modern chemical synthesis and drug development, most notably for their role in "click chemistry," bioconjugation, and the formation of nitrogen-containing heterocycles. However, their utility is matched by significant potential hazards, including high toxicity and explosive instability. This in-depth technical guide provides a thorough examination of the safety and handling protocols necessary for the safe use of both inorganic and organic azides in a research and development setting. It offers a detailed overview of their hazardous properties, quantitative stability data, established experimental procedures for their synthesis and quenching, and clear visualizations of both experimental workflows and their primary mechanism of toxicity. Adherence to the guidelines presented herein is critical for mitigating the risks associated with these energy-rich compounds.

Introduction to Azide (B81097) Hazards

Azide-containing compounds, characterized by the –N₃ functional group, are energy-rich molecules that can be both toxic and explosive.[1][2] The primary hazards associated with these compounds stem from two key properties: their ability to form highly shock-sensitive and explosive metal azides, and the high acute toxicity of the azide anion and its conjugate acid, hydrazoic acid (HN₃).[3][4]

Explosive Hazards: Both organic and inorganic azides can be sensitive to heat, shock, friction, and static discharge, leading to violent decomposition.[5] The stability of organic azides is largely dependent on their molecular structure, with a higher ratio of carbon and oxygen to nitrogen atoms generally conferring greater stability.[6][7] Several guidelines, such as the "Rule of Six" and the carbon-to-nitrogen (C/N) ratio, have been established to help assess the stability of these compounds.[6] Low molecular weight azides are particularly hazardous and should be handled with extreme caution.[8]

Toxicity Hazards: The azide ion is a potent toxin, with a toxicity comparable to that of cyanide.[9][10] It functions primarily by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[11] Exposure can occur through inhalation, ingestion, or skin absorption.[3][9] Symptoms of exposure can range from dizziness and nausea to severe hypotension, convulsions, and death.[3][9] The acidification of azide solutions produces hydrazoic acid, a highly toxic and explosive volatile liquid, which poses a significant inhalation risk.[3][12]

Quantitative Data on Azide Compound Stability and Toxicity

The safe handling of azide compounds necessitates a quantitative understanding of their stability and toxicity. The following tables summarize key data points for common azide compounds.

CompoundFormulaLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Notes
Sodium AzideNaN₃27 mg/kg[10][13][14]20 mg/kg[10][13][14]Highly toxic. Forms explosive heavy metal azides.[3]
Hydrazoic AcidHN₃--Highly toxic and explosive gas/liquid.[12] ACGIH Ceiling Limit: 0.11 ppm.[15]
Stability GuidelineFormula / RuleStability and Handling Recommendations
Carbon/Nitrogen Ratio (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms)< 1: Never isolate. May be generated in-situ as a transient intermediate and as the limiting reagent (max quantity: 1 g).[6] 1 to 3: Can be synthesized and isolated but should be stored in solution (< 1M) below room temperature (max quantity: 5 g).[6] ≥ 3: Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g).[6]
"Rule of Six" At least six carbons (or atoms of similar size) for each energetic group (e.g., azide, nitro).Renders the compound relatively safe to handle with appropriate safety procedures (max scale: < 20 g without further risk assessment).[6]
Compound ClassGeneral Stability Characteristics
Alkyl Azides Generally more stable than other classes. Stability decreases with lower carbon-to-nitrogen ratio.
Aryl Azides Generally more stable than acyl and sulfonyl azides but can still be explosive.
Acyl Azides Often unstable and prone to Curtius rearrangement, especially when heated.[1]
Sulfonyl Azides Can be highly energetic and shock-sensitive.[16]
Heavy Metal Azides Extremely shock-sensitive and explosive (e.g., lead azide, copper azide).[3]

Experimental Protocols

Strict adherence to established protocols is paramount when working with azide-containing compounds. The following sections provide detailed methodologies for the synthesis of representative organic azides and for the quenching of residual azide.

Synthesis of Benzyl (B1604629) Azide from Benzyl Bromide

This protocol describes a standard SN2 displacement reaction to form an alkyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO or DMF.[17]

  • Stir the mixture vigorously until the sodium azide is fully dissolved.[18]

  • To the stirred solution, add benzyl bromide dropwise.[18]

  • Allow the reaction mixture to stir at room temperature overnight.[17][19]

  • After the reaction is complete, quench the reaction by slowly and carefully adding water. This may be an exothermic process.[19]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).[17]

  • Combine the organic extracts and wash them sequentially with water and then with brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[17]

Synthesis of Phenyl Azide from Phenylhydrazine (B124118)

This protocol details the synthesis of an aryl azide.

Materials:

  • Phenylhydrazine

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Ether

  • Water

  • Anhydrous calcium chloride

  • Three-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Steam distillation apparatus or vacuum distillation setup

Procedure:

  • In a three-necked flask fitted with a stirrer, thermometer, and dropping funnel, add water and concentrated hydrochloric acid.[20]

  • Cool the flask in an ice-salt bath and, with stirring, add phenylhydrazine dropwise to form phenylhydrazine hydrochloride.[20]

  • Once the temperature has dropped to 0°C, add ether.[20]

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[20]

  • After the addition is complete, continue stirring for one hour.[20]

  • The reaction mixture can then be subjected to steam distillation to isolate the phenyl azide.[20]

  • Alternatively, the ether layer can be separated, and the aqueous layer extracted with ether. The combined ether layers are then dried over anhydrous calcium chloride.[20]

  • CAUTION: The distillation of phenyl azide must be performed behind a blast shield. Gently remove the ether under reduced pressure at a bath temperature of 25-30°C, then raise the temperature to 60-65°C to distill the phenyl azide.[20]

Synthesis of an Acyl Azide from an Acyl Chloride

This protocol describes the formation of an acyl azide, which is often used in situ for subsequent reactions like the Curtius rearrangement.

Materials:

  • Acyl chloride

  • Sodium azide (NaN₃)

  • Acetone or other suitable solvent

  • Water

  • Non-halogenated organic solvent (e.g., ethyl acetate)

  • Ice bath

Procedure:

  • Dissolve the acyl chloride in a suitable solvent (e.g., acetone) in a flask and cool the solution to 0°C in an ice bath.[1]

  • In a separate flask, dissolve sodium azide in a minimal amount of water.[1]

  • Add the aqueous sodium azide solution dropwise to the cooled acyl chloride solution with vigorous stirring to control the exotherm.[1]

  • Monitor the reaction by TLC or IR spectroscopy (observing the appearance of the characteristic azide peak around 2140 cm⁻¹). The reaction is typically rapid (30-60 minutes).[1]

  • Once the reaction is complete, add cold water to the mixture and extract the acyl azide product with a cold, non-halogenated organic solvent.[1]

Quenching of Residual Azide

It is imperative to quench any unreacted azide before disposal. The following protocol uses nitrous acid to decompose the azide.

Materials:

  • Aqueous solution containing residual azide (concentration should not exceed 5%)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 20% solution

  • Three-necked flask with a stirrer, dropping funnel, and a gas outlet

  • Starch-iodide paper

Procedure:

  • Place the aqueous azide solution in the three-necked flask and begin stirring. The operation must be conducted in a chemical fume hood.[4][21]

  • Add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[4][21]

  • Crucially, add the sodium nitrite solution before adding the acid. [4]

  • Slowly add a 20% solution of sulfuric acid via the dropping funnel until the reaction mixture is acidic to litmus (B1172312) paper and gas evolution ceases.[4][21]

  • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the azide decomposition is complete.[4][21]

  • The resulting solution can then be neutralized and disposed of as aqueous waste according to institutional guidelines.

Visualizations

Signaling Pathway: Mechanism of Azide Toxicity

Azide_Toxicity cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase H2O H₂O ComplexIV->H2O Cellular_Hypoxia Cellular Hypoxia & Death ComplexIV->Cellular_Hypoxia ATP Production Blocked ATP ATP ATP_Synthase->ATP O2 O₂ O2->ComplexIV e⁻ Azide Azide (N₃⁻) Inhibition Inhibition Azide->Inhibition Inhibition->ComplexIV Benzyl_Azide_Synthesis Start Start: Benzyl Bromide & NaN₃ in DMSO/DMF Reaction Stir at Room Temperature (Overnight) Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash Organic Layer (Water & Brine) Extraction->Wash Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product Product: Benzyl Azide Concentrate->Product Azide_Quenching Start Start: Aqueous Azide Waste (<5%) Add_Nitrite Add Sodium Nitrite (NaNO₂) Solution Start->Add_Nitrite Add_Acid Slowly Add Sulfuric Acid (H₂SO₄) Add_Nitrite->Add_Acid Check_Completion Test with Starch-Iodide Paper Add_Acid->Check_Completion Check_Completion->Add_Acid No Color (Incomplete) Neutralize Neutralize Solution Check_Completion->Neutralize Blue Color (Complete) Dispose Dispose as Aqueous Waste Neutralize->Dispose

References

A Technical Guide to N-(acid-PEG3)-N-bis(PEG3-azide): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of chemical linkers is paramount to the successful engineering of complex biomolecules. N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for creating sophisticated bioconjugates. Its unique architecture, featuring a terminal carboxylic acid and two azide (B81097) functionalities, enables precise control over the assembly of molecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an in-depth overview of supplier information, technical data, and experimental considerations for N-(acid-PEG3)-N-bis(PEG3-azide).

Supplier and Technical Specifications

A number of suppliers offer N-(acid-PEG3)-N-bis(PEG3-azide) for research and development purposes. For GMP-grade material, inquiries with the suppliers are generally required. The following table summarizes the technical data and purchasing information from prominent suppliers.

SupplierCatalog NumberPurityMolecular WeightCAS NumberAvailable QuantitiesAdditional Services
BroadPharm BP-23825>98%623.72182602-17-9100 mg, 250 mg, 500 mgGMP-grade inquiries welcome[1]
AxisPharm AP11690≥95%623.712182602-17-9Inquire for bulk pricing[2]Custom synthesis available[3]
Biopharma PEG -≥95%623.72182602-17-9Milligram to 100+ kg scale[4][5]Custom synthesis and GMP manufacturing[4][5]
AffiGEN AFG-BPH-0863---100mg[6]-

General Properties:

  • Solubility: Soluble in water, DMSO, DCM, and DMF[1].

  • Storage: Store at -20°C[1].

  • Shipping: Typically shipped at ambient temperature[1].

Core Applications and Experimental Design

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched PEG derivative featuring a terminal carboxylic acid and two terminal azide groups.[7] This trifunctional nature allows for a "two-plus-one" conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), forming a stable amide bond. The two azide groups are available for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate molecules bearing alkyne or strained alkyne moieties. This dual reactivity makes it a powerful tool for attaching two molecules of interest to a third, central molecule.

A key application of this linker is in the construction of ADCs, where it can be used to increase the drug-to-antibody ratio (DAR) by attaching two drug molecules to a single linker conjugated to the antibody.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a general workflow for the conjugation of a therapeutic payload to an antibody using N-(acid-PEG3)-N-bis(PEG3-azide).

experimental_workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Analysis Linker N-(acid-PEG3)-N-bis(PEG3-azide) ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker Activation Activators EDC/HATU Activators->ActivatedLinker ActivatedLinker2 Activated Linker Antibody Antibody (with surface lysines) AntibodyLinker Antibody-Linker Conjugate Antibody->AntibodyLinker Amide bond formation ActivatedLinker2->AntibodyLinker AntibodyLinker2 Antibody-Linker Conjugate ADC Antibody-Drug Conjugate (ADC) AntibodyLinker2->ADC CuAAC or SPAAC Payload Alkyne-modified Payload (x2) Payload->ADC ADC2 Crude ADC Purification Purification (e.g., SEC, HIC) ADC2->Purification Analysis Characterization (e.g., DAR, Purity) Purification->Analysis

General workflow for ADC synthesis.

Logical Relationship: Branched Linker Functionality

The utility of N-(acid-PEG3)-N-bis(PEG3-azide) stems from its defined chemical functionalities, which allow for orthogonal or sequential reactions. This diagram illustrates the logical relationship of its reactive groups.

logical_relationship cluster_amine Amine-Reactive Moiety cluster_azide Bioorthogonal Moieties center N-(acid-PEG3)-N-bis(PEG3-azide) CarboxylicAcid Carboxylic Acid (-COOH) center->CarboxylicAcid Azide1 Azide (-N3) center->Azide1 Azide2 Azide (-N3) center->Azide2 AmideBond Stable Amide Bond CarboxylicAcid->AmideBond Activation (EDC, HATU) AmineTarget Primary Amines (e.g., Lysine on Proteins) AmineTarget->AmideBond TriazoleBond Stable Triazole Linkage Azide1->TriazoleBond Click Chemistry Azide2->TriazoleBond AlkyneTarget Alkyne-containing Molecules AlkyneTarget->TriazoleBond

Reactive functionalities of the linker.

Detailed Experimental Protocol

The following is a representative protocol for the conjugation of a payload to a protein using N-(acid-PEG3)-N-bis(PEG3-azide), based on a similar reaction found in the literature.[8] This should be considered a starting point, and optimization for specific molecules is recommended.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Protein to be modified (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N,N-Diisopropylethylamine (DIEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Alkyne-functionalized payload

  • Anhydrous Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Part 1: Conjugation of the Linker to the Protein

  • Linker Activation: In a microcentrifuge tube, dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF to a final concentration of 10 mM.

  • Add 1.0 equivalent of DIEA and 1.05 equivalents of HATU to the linker solution. Mix well and incubate for 5 minutes at room temperature to activate the carboxylic acid.

  • Protein Reaction: Add the activated linker solution to the protein solution at a 10-20 fold molar excess. The final concentration of DMF should not exceed 10% (v/v) to maintain protein stability.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and reagents by SEC using a column pre-equilibrated with the desired buffer (e.g., PBS). The protein-linker conjugate will elute in the initial fractions.

Part 2: Click Chemistry with the Payload

This part of the protocol assumes a copper-catalyzed reaction (CuAAC). For copper-sensitive applications, a strain-promoted alkyne (e.g., DBCO, BCN) on the payload should be used, and the copper sulfate (B86663) and sodium ascorbate (B8700270) should be omitted.

  • To the purified protein-linker conjugate, add the alkyne-functionalized payload at a 2-5 fold molar excess per azide group on the linker.

  • In a separate tube, prepare a fresh solution of 100 mM copper(II) sulfate and 200 mM sodium ascorbate in water.

  • Add the copper sulfate solution to the reaction mixture to a final concentration of 1 mM, followed by the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Final Purification: Purify the final bioconjugate using SEC or another appropriate chromatography method to remove unreacted payload and reaction components.

  • Characterization: Characterize the final product to determine the degree of labeling (e.g., drug-to-antibody ratio), purity, and aggregation.

This technical guide provides a foundational understanding of N-(acid-PEG3)-N-bis(PEG3-azide) for researchers and drug development professionals. Its unique branched structure and dual reactivity offer significant advantages for the construction of complex and highly functional bioconjugates.

References

A Deep Dive into the Core Principles of Click Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Click chemistry has revolutionized the fields of drug discovery, chemical biology, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Coined by K. Barry Sharpless in 2001, this chemical philosophy emphasizes simplicity, high yields, and the use of modular building blocks. This in-depth technical guide explores the fundamental principles of click chemistry, focusing on its core concepts and two of its most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways are provided to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this transformative chemical toolbox.

Introduction: The "Click" Philosophy

At its core, click chemistry is a philosophical approach to synthesis that prioritizes simplicity and reliability. The term "click" itself evokes the ease of snapping two complementary pieces together, much like a buckle.[1] This concept was born out of a need to move away from complex, multi-step syntheses with low yields and difficult purifications that often hindered the pace of discovery.[2] Instead, click chemistry champions reactions that are:

  • Modular and Wide in Scope: The reaction should be applicable to a diverse range of building blocks.[2]

  • High Yielding: The desired product should be formed in near-quantitative yields.[2]

  • Stereospecific: The reaction should produce a single, well-defined stereoisomer.[3]

  • Simple Reaction Conditions: Reactions should proceed under mild and benign conditions, often in water, and be insensitive to oxygen.[3][4]

  • Easy Product Isolation: Purification should be straightforward, often requiring no chromatography.[4]

  • Bioorthogonal: The reacting functional groups should be inert to biological molecules and processes, allowing for reactions to occur in living systems without interference.[5]

These principles have made click chemistry an indispensable tool in various scientific disciplines, particularly in drug discovery where the rapid and efficient generation of diverse molecular libraries is paramount for identifying new therapeutic leads.[5][6][7]

Key Click Reactions: A Closer Look

While several reactions fit the criteria of click chemistry, the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes has become the quintessential "click" reaction.[8] Two main variations of this reaction dominate the landscape: the copper(I)-catalyzed version (CuAAC) and the strain-promoted, copper-free version (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[8] This reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[6] The resulting triazole ring is exceptionally stable to a wide range of chemical and biological conditions.[9]

The general workflow for a CuAAC reaction involves the simple mixing of the azide- and alkyne-functionalized molecules in the presence of a copper(I) source and a stabilizing ligand.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide Azide-functionalized Molecule Reaction_Mix Reaction Mixture Azide->Reaction_Mix Alkyne Alkyne-functionalized Molecule Alkyne->Reaction_Mix CuSO4 Cu(II) Source (e.g., CuSO₄) CuSO4->Reaction_Mix Ascorbate Reducing Agent (e.g., Sodium Ascorbate) Ascorbate->Reaction_Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Reaction_Mix Product 1,4-disubstituted 1,2,3-Triazole Product Reaction_Mix->Product Purification Purification Product->Purification SPAAC_Workflow cluster_reactants Reactant Preparation Azide Azide-functionalized Molecule Reaction_Mix Reaction Mixture Azide->Reaction_Mix Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction_Mix Product Triazole Product Reaction_Mix->Product Purification Purification Product->Purification Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Ras_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_Nuc ERK ERK->ERK_Nuc translocates Transcription_Factors Transcription Factors ERK_Nuc->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates Glycosylation_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface Dolichol_P Dolichol Phosphate Precursor_Assembly Glycan Precursor Assembly Dolichol_P->Precursor_Assembly OST Oligosaccharyltransferase (OST) Precursor_Assembly->OST precursor transfer Protein Nascent Polypeptide Protein->OST N_Linked_Glycoprotein N-linked Glycoprotein OST->N_Linked_Glycoprotein attaches glycan Glycan_Processing Glycan Trimming and Modification N_Linked_Glycoprotein->Glycan_Processing transport to Golgi Mature_Glycoprotein Mature Glycoprotein Glycan_Processing->Mature_Glycoprotein Secreted_Protein Secreted Glycoprotein Mature_Glycoprotein->Secreted_Protein secretion

References

The Pivotal Role of PEG Linkers in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug delivery, revolutionizing the therapeutic potential of a wide range of molecules from small drugs to large biologics.[1][2][3] The process of covalently attaching PEG chains, known as PEGylation, significantly enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5] This guide provides an in-depth technical overview of the core principles of PEG linkers, including their impact on drug solubility, circulation half-life, immunogenicity, and targeted delivery. It further details common experimental protocols for the synthesis and evaluation of PEGylated drug conjugates and presents key quantitative data in a comparative format.

Introduction: The Advent of PEGylation

PEG is a water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[6] Its adoption in pharmaceutical sciences addresses several critical challenges in drug development, such as poor solubility, rapid clearance, and off-target toxicity.[4][7] PEG linkers act as flexible, hydrophilic spacers that connect a therapeutic molecule to another molecule or a carrier system.[1][8] This conjugation creates a hydrophilic shield around the drug, sterically hindering its interaction with proteolytic enzymes and the immune system, a phenomenon often referred to as the "stealth effect".[4][9][10] This ultimately leads to improved drug stability, prolonged circulation time, and reduced immunogenicity.[4][11]

Core Benefits and Mechanisms of PEG Linkers

The strategic incorporation of PEG linkers into drug delivery systems imparts several key advantages:

  • Enhanced Solubility: Many potent drug candidates are hydrophobic, limiting their formulation and in vivo bioavailability. PEGylation significantly increases the aqueous solubility of these molecules, facilitating intravenous administration and improving their pharmacokinetic profile.[4][7]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated drugs reduces their renal clearance.[7][] The "stealth" properties of the PEG cloud also minimize uptake by the reticuloendothelial system (RES), leading to a substantially longer circulation half-life and allowing for less frequent dosing.[9][]

  • Reduced Immunogenicity: By masking antigenic epitopes on the surface of therapeutic proteins and nanoparticles, PEGylation can significantly decrease the likelihood of an immune response, a critical consideration for biologic drugs.[4][9] However, it is important to note that anti-PEG antibodies can sometimes be generated, which may lead to accelerated blood clearance of the PEGylated drug upon subsequent administrations.[9][10][13]

  • Targeted Drug Delivery: PEG linkers can be functionalized to attach targeting ligands, such as antibodies or peptides, which can selectively bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic effect at the site of action and reducing systemic toxicity.[2][4][14]

  • Controlled Release: Cleavable PEG linkers can be designed to release the active drug in response to specific physiological stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes.[1][2][6] This ensures that the drug is released at the desired location, maximizing its efficacy.[2]

Quantitative Impact of PEGylation on Pharmacokinetics

The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters for various drug modalities.

Drug/NanoparticlePEG Molecular Weight (kDa)Fold Increase in Circulation Half-Life (t½)Reference
Adenosine Deaminase5~100[7]
Interferon α-2a40 (branched)~10[15]
Liposomes25-10[9]
PLGA Nanoparticles5Significant increase[9]
Starch-Coated Iron Oxide NanoparticlesNot Specified5.7 (in tumor accumulation)[16]

Table 1: Effect of PEGylation on Circulation Half-Life.

DrugPEG Molecular Weight (kDa)Change in In Vitro ActivityReference
HER2-targeted drug conjugate4~4.5-fold reduction[17]
HER2-targeted drug conjugate10~22-fold reduction[17]
Pertuzumab2Reduction in binding affinity[17]
Single-chain Trastuzumab fragment10Progressive loss in antigen-binding[17]
Single-chain Trastuzumab fragment20Severe impairment in antigen-binding[17]
DOTA-PEG-BN(7-14)~443-fold lower IC50 than DOTA-Aoc-BN(7-14)[18]

Table 2: Impact of PEGylation on In Vitro Activity and Binding Affinity.

Experimental Protocols

Synthesis of a PEG-Drug Conjugate (General Protocol)

This protocol outlines a common method for conjugating a drug containing a primary amine group to a PEG linker activated with an N-Hydroxysuccinimide (NHS) ester.

  • Materials: Amine-containing drug, mPEG-NHS (methoxy PEG-N-hydroxysuccinimidyl ester), aprotic polar solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO), tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA), reaction vessel, magnetic stirrer, purification system (e.g., size exclusion chromatography or dialysis).

  • Procedure:

    • Dissolve the amine-containing drug and a 1.1 to 1.5 molar excess of mPEG-NHS in the chosen aprotic solvent.

    • Add 2-3 molar equivalents of the tertiary amine base to the reaction mixture to act as a proton scavenger.

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or TLC.

    • Upon completion, quench the reaction by adding a small amount of water or an amine-containing buffer (e.g., Tris).

    • Purify the PEG-drug conjugate from unreacted starting materials and byproducts using size exclusion chromatography or extensive dialysis against an appropriate buffer.

    • Characterize the final product using techniques like ¹H NMR, mass spectrometry, and HPLC to confirm the structure and purity.[5][19]

In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a drug from a PEG-drug conjugate, particularly those with cleavable linkers.

  • Materials: PEG-drug conjugate, release buffer (e.g., phosphate-buffered saline - PBS at different pH values to simulate physiological conditions and the tumor microenvironment), incubator or water bath, analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Prepare solutions of the PEG-drug conjugate in the release buffers at a known concentration.

    • Incubate the solutions at 37°C.

    • At predetermined time points, withdraw aliquots from each solution.

    • Analyze the aliquots to quantify the amount of free drug released from the conjugate.

    • Plot the cumulative percentage of drug released versus time to generate a release profile.[19]

In Vivo Pharmacokinetic Study

This protocol provides a general outline for assessing the pharmacokinetic profile of a PEGylated drug in an animal model.

  • Materials: PEGylated drug, animal model (e.g., mice or rats), administration vehicle (e.g., sterile saline), blood collection supplies, analytical method for drug quantification in plasma (e.g., LC-MS/MS).

  • Procedure:

    • Administer a single dose of the PEGylated drug to the animal model via the desired route (e.g., intravenous injection).

    • At specified time points post-administration, collect blood samples.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples and quantify its concentration using a validated analytical method.

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.[20]

Visualizing Key Concepts in PEGylation

The "Stealth" Effect of PEGylation

The following diagram illustrates how the hydrophilic PEG chains form a protective layer around a nanoparticle, shielding it from opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).

Stealth_Effect cluster_0 Non-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle Nanoparticle Nanoparticle Opsonin Opsonin Nanoparticle->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis PEG_Nanoparticle PEGylated Nanoparticle PEG_Shield Hydration Layer Prolonged_Circulation Prolonged Circulation PEG_Nanoparticle->Prolonged_Circulation Evades MPS

Caption: Mechanism of the PEG "stealth" effect.

Experimental Workflow for PEGylated Drug Development

This diagram outlines a typical workflow for the development and evaluation of a PEGylated drug delivery system.

Workflow Start Drug Candidate Selection Synthesis PEG-Drug Conjugation Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Evaluation (Stability, Release, Efficacy) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) In_Vitro->In_Vivo Promising Results Clinical Clinical Trials In_Vivo->Clinical Safety & Efficacy End Approved Drug Clinical->End

Caption: Development workflow for PEGylated drugs.

Targeted Delivery via a PEGylated Antibody-Drug Conjugate (ADC)

This diagram illustrates the targeted delivery of a cytotoxic drug to a cancer cell using a PEGylated antibody-drug conjugate (ADC).

ADC_Targeting cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC PEGylated ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Cancer_Cell Cancer Cell Internalization Internalization Receptor->Internalization Endocytosis Drug_Release Drug Release Internalization->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Targeted delivery by a PEGylated ADC.

Conclusion

PEG linkers are a cornerstone of modern drug delivery, offering a versatile and effective strategy to overcome many of the challenges associated with conventional therapeutics. By improving solubility, extending circulation time, reducing immunogenicity, and enabling targeted delivery, PEGylation has led to the successful clinical translation of numerous drugs with enhanced safety and efficacy.[21] As our understanding of the interplay between PEG structure and biological response continues to grow, we can expect the development of even more sophisticated and effective PEGylated drug delivery systems in the future.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2][3] This reagent possesses a terminal carboxylic acid and two terminal azide (B81097) functionalities, offering a versatile platform for covalently linking molecules. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), forming a stable amide bond.[1][4] The two azide groups are available for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the efficient and specific attachment of molecules bearing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties.[5][6][7][8]

The PEG structure enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it an ideal tool in the development of Antibody-Drug Conjugates (ADCs), PROTACs, targeted drug delivery systems, and advanced imaging agents.[9][10][11] The branched nature of the linker allows for the attachment of two payload molecules to a single conjugation site, potentially increasing the drug-to-antibody ratio (DAR) in ADCs.

Physicochemical Properties

The properties of N-(acid-PEG3)-N-bis(PEG3-azide) are summarized in the table below, providing key data for experimental design and execution.

PropertyValueReference
Chemical Name N-(acid-PEG3)-N-bis(PEG3-azide)[1][2]
CAS Number 2182602-17-9[1][2]
Molecular Formula C25H49N7O11[2]
Molecular Weight 623.7 g/mol [2][9]
Purity ≥95% - 98%[2][9]
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C, keep in dry and avoid sunlight[1][2]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single site on an antibody, facilitating the creation of ADCs with a higher drug-to-antibody ratio.

  • Targeted Drug Delivery: Functionalization of targeting ligands such as peptides or aptamers to create multivalent constructs for improved binding affinity and therapeutic effect.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules, like fluorophores, for signal amplification in various imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for the development of diagnostics and biomaterials.[1]

  • PROTAC Development: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]

Experimental Workflow and Methodologies

The use of N-(acid-PEG3)-N-bis(PEG3-azide) in bioconjugation typically follows a two-step process. First, the carboxylic acid is activated and conjugated to an amine-containing biomolecule. Second, the two azide groups are reacted with alkyne-containing molecules via click chemistry.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Conjugation linker N-(acid-PEG3)-N-bis(PEG3-azide) activation Activate Carboxylic Acid (EDC/NHS) linker->activation conjugation1 Amide Bond Formation activation->conjugation1 biomolecule Amine-Containing Biomolecule (e.g., Antibody) biomolecule->conjugation1 intermediate Azide-Functionalized Biomolecule conjugation1->intermediate click_reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) intermediate->click_reaction purification1 Purification (e.g., SEC) intermediate->purification1 Remove excess linker payload Alkyne/DBCO-Modified Payload (e.g., Drug, Fluorophore) payload->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate purification2 Purification (e.g., SEC, HIC) final_conjugate->purification2 Remove excess payload purification1->click_reaction

Caption: Experimental workflow for bioconjugation.
Protocol 1: Conjugation of N-(acid-PEG3)-N-bis(PEG3-azide) to an Antibody

This protocol details the conjugation of the linker to an antibody via its carboxylic acid group, targeting lysine residues.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Antibody (or other amine-containing protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris buffer, pH 8.0, or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column or centrifugal filter units for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer to a final concentration of 2-10 mg/mL.

  • Activation of the Linker:

    • In a separate microcentrifuge tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) stock solution with EDC and NHS stock solutions. A molar ratio of 1:1.2:1.2 (linker:EDC:NHS) is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.

    • Alternatively, use centrifugal filter units to perform buffer exchange into PBS.

    • Determine the concentration of the resulting azide-functionalized antibody using a spectrophotometer at 280 nm.

Protocol 2: Click Chemistry Conjugation of a Payload

This section provides protocols for both CuAAC and SPAAC to conjugate an alkyne-modified payload to the azide-functionalized antibody.

2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized antibody

  • Alkyne-modified payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • DMSO for dissolving the payload

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized antibody with the alkyne-modified payload (a 4- to 10-fold molar excess per azide group is recommended).

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

    • Add the copper catalyst complex to the antibody-payload mixture (typically 25 equivalents relative to the azide).

    • Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using SEC or Hydrophobic Interaction Chromatography (HIC) to remove excess payload and catalyst components.

2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized antibody

  • DBCO- or BCN-modified payload

  • DMSO for dissolving the payload

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO- or BCN-modified payload in DMSO to prepare a 10 mM stock solution.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the DBCO/BCN-payload (per azide group on the antibody) to the azide-functionalized antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by HIC to determine the DAR.

  • Purification:

    • Purify the final conjugate using SEC or HIC to remove any unreacted payload.

Logical Relationship in ADC Formation

The N-(acid-PEG3)-N-bis(PEG3-azide) linker serves as a bridge, connecting a targeting antibody to therapeutic payloads. This relationship is crucial for the function of an Antibody-Drug Conjugate.

ADC_Structure antibody Antibody (Targeting Moiety) - Targets specific cell surface antigen - Provides specificity linker N-(acid-PEG3)-N-bis(PEG3-azide) Linker - Connects antibody to payload - Enhances solubility - Allows for dual payload attachment antibody->linker Amide Bond (via -COOH) payload1 Payload 1 (e.g., Cytotoxic Drug) linker->payload1 Triazole Ring (via -N3) payload2 Payload 2 (e.g., Cytotoxic Drug) linker->payload2 Triazole Ring (via -N3)

Caption: Linker connecting antibody and payloads.

References

Application Notes and Protocols for N-(acid-PEG3)-N-bis(PEG3-azide) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies.[1][2][3] This innovative reagent possesses a terminal carboxylic acid and two terminal azide (B81097) functionalities, offering a versatile platform for creating complex biomolecular architectures.[2][3][4] The single carboxylic acid provides a reactive handle for conjugation to primary amines on proteins, peptides, or other molecules through stable amide bond formation.[2] The dual azide groups enable the subsequent attachment of two molecules via "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity.[4][5]

The PEG spacers incorporated into the linker's structure enhance the solubility and stability of the resulting conjugate, reduce steric hindrance, and can minimize the immunogenicity of the conjugated biomolecule.[2][6] This unique combination of features makes N-(acid-PEG3)-N-bis(PEG3-azide) an ideal tool for applications in drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), as well as for the creation of fluorescent probes, and the surface modification of nanoparticles.[5][7] With this linker, a drug-to-antibody ratio (DAR) of up to 8 can potentially be achieved through site-specific enzymatic conjugation, leveraging the branched nature of the linker to attach multiple payload molecules.[6][8]

Key Features

  • Heterobifunctional and Branched: Allows for a two-step, directional conjugation strategy. The carboxylic acid can be coupled to a biomolecule, followed by the attachment of two separate molecules to the azide groups.[2][4]

  • Click Chemistry Ready: The two azide moieties are primed for highly efficient and specific click reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][9]

  • Enhanced Physicochemical Properties: The hydrophilic PEG chains improve the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial for hydrophobic drug molecules.[2][6]

  • Biocompatible: The PEG structure is well-known for its biocompatibility, reducing the potential for immune responses against the conjugated molecule.[2]

  • High Purity and Defined Structure: As a monodispersed PEG derivative, it has a precise molecular weight and structure, ensuring reproducibility in conjugation experiments.[10]

Chemical Properties and Specifications

PropertyValueReference(s)
Molecular Formula C25H49N7O11[4]
Molecular Weight 623.7 g/mol [4]
Appearance White to off-white solid or viscous oil-
Solubility Water, DMSO, DMF, DCM[4]
Storage Store at -20°C, desiccated and protected from light.[4]
Purity ≥95%[10]

Applications

The unique architecture of N-(acid-PEG3)-N-bis(PEG3-azide) lends itself to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is particularly well-suited for ADC development. An antibody can be conjugated to the carboxylic acid, and subsequently, two cytotoxic drug molecules can be attached via the azide groups. This allows for the creation of ADCs with a potentially high and homogenous drug-to-antibody ratio (DAR).[6][7][8]

  • PROTACs and Molecular Glues: The linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by connecting a target protein-binding ligand and an E3 ligase-binding ligand.

  • Fluorescent Probes and Imaging Agents: Two different fluorescent dyes or a fluorescent dye and a targeting moiety can be attached to the azide groups for use in cellular imaging and diagnostic applications.

  • Surface Modification: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, such as nanoparticles or microarrays, presenting two azide groups for further functionalization.

  • Hydrogel Formation: The dual azide groups can serve as cross-linking points for the formation of biocompatible hydrogels.

Experimental Workflows and Signaling Pathways

The general strategy for using N-(acid-PEG3)-N-bis(PEG3-azide) involves a two-stage process. First, the carboxylic acid is activated and coupled to an amine-containing biomolecule. Second, the azide groups are used for click chemistry conjugation.

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Click Chemistry Linker N-(acid-PEG3)-N-bis(PEG3-azide) EDC_NHS EDC / NHS Activation Linker->EDC_NHS Carboxylic Acid Activation Biomolecule Amine-Containing Biomolecule (e.g., Antibody) Conjugate1 Biomolecule-Linker Conjugate Biomolecule->Conjugate1 ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker->Conjugate1 Amide Bond Formation ClickReaction CuAAC or SPAAC Conjugate1->ClickReaction Alkyne1 Alkyne-Modified Molecule 1 Alkyne1->ClickReaction Alkyne2 Alkyne-Modified Molecule 2 Alkyne2->ClickReaction FinalConjugate Final Tri-molecular Conjugate ClickReaction->FinalConjugate

Caption: General workflow for bioconjugation using N-(acid-PEG3)-N-bis(PEG3-azide).

Experimental Protocols

Protocol 1: Conjugation of N-(acid-PEG3)-N-bis(PEG3-azide) to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid group of the linker using EDC and NHS and subsequent conjugation to a primary amine on a protein, such as an antibody.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing protein (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Prepare the protein solution in Coupling Buffer at a concentration of 2-10 mg/mL.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) stock solution with the EDC and NHS stock solutions. A 2 to 5-fold molar excess of EDC and NHS over the linker is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to Protein:

    • Add the freshly prepared NHS-activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker to the protein is a good starting point for optimization.

    • The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Characterize the resulting protein-linker conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide groups of the protein-linker conjugate.

Materials:

  • Azide-functionalized protein-linker conjugate (from Protocol 1)

  • Alkyne-modified molecule (e.g., drug, dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for the alkyne-modified molecule)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein-linker conjugate to the Reaction Buffer.

    • Add the alkyne-modified molecule to the desired molar excess (e.g., 5-10 fold excess per azide).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and the copper catalyst.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry (to determine the DAR), and HPLC to assess purity and aggregation.

G cluster_protocol2 CuAAC Protocol Workflow Start Start with Azide-functionalized Protein-Linker Conjugate AddAlkyne Add Alkyne-modified Molecule Start->AddAlkyne AddLigand Add Copper Ligand (e.g., THPTA) AddAlkyne->AddLigand AddCuSO4 Add CuSO4 AddLigand->AddCuSO4 AddAscorbate Add Sodium Ascorbate (Initiate Reaction) AddCuSO4->AddAscorbate Incubate Incubate at RT (1-4 hours) AddAscorbate->Incubate Purify Purify (e.g., SEC) Incubate->Purify End Characterize Final Conjugate Purify->End

Caption: Experimental workflow for the CuAAC reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified molecule (e.g., DBCO-functionalized) to the azide groups of the protein-linker conjugate.

Materials:

  • Azide-functionalized protein-linker conjugate (from Protocol 1)

  • Strained alkyne-modified molecule (e.g., DBCO-drug, BCN-dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for the strained alkyne)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein-linker conjugate with the Reaction Buffer.

    • Add the strained alkyne-modified molecule to the desired molar excess (e.g., 3-5 fold excess per azide).

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove unreacted strained alkyne.

  • Characterization:

    • Characterize the final conjugate as described in the CuAAC protocol.

G cluster_protocol3 SPAAC Protocol Workflow Start Start with Azide-functionalized Protein-Linker Conjugate AddStrainedAlkyne Add Strained Alkyne (e.g., DBCO-modified molecule) Start->AddStrainedAlkyne Incubate Incubate at RT or 37°C (4-24 hours) AddStrainedAlkyne->Incubate Purify Purify (e.g., SEC) Incubate->Purify End Characterize Final Conjugate Purify->End

Caption: Experimental workflow for the SPAAC reaction.

Quantitative Data Summary

The following tables provide representative data for click chemistry reactions. It is important to note that reaction efficiencies and kinetics are highly dependent on the specific substrates, concentrations, and reaction conditions. The provided values should be considered as a starting point for optimization.

Table 1: Comparison of CuAAC and SPAAC

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Catalyst Required Yes (Copper (I))No[9]
Reaction Rate Fast (typically 1-4 hours)Slower (typically 4-24 hours)[]
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for in vivo applications[9]
Typical Yields High (often >80%)High (often >70%)[3][5]
Reagents Azide, terminal alkyne, copper source, reducing agent, ligandAzide, strained alkyne (e.g., DBCO, BCN)[9]

Table 2: Representative Reaction Conditions and Expected Outcomes

Reaction TypeKey ReagentsMolar Ratios (Linker:Reagent)Typical Incubation TimeExpected Yield/Efficiency
Amine Coupling EDC / NHS1 : 2-5 (EDC) / 1 : 2-5 (NHS)2 hours at RT>90% conjugation to protein
CuAAC Alkyne, CuSO4, Na-Ascorbate, THPTA1:5-10 (Alkyne), 1:1 (CuSO4), 1:5 (Na-Ascorbate), 1:5 (THPTA)1-4 hours at RT80-95%
SPAAC DBCO-alkyne1:3-5 (DBCO-alkyne)4-12 hours at RT70-90%

Note: Yields are illustrative and can vary significantly based on the specific biomolecules and reagents used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Amine Coupling Efficiency - Inactive EDC/NHS (hydrolyzed)- Presence of primary amines in buffer (e.g., Tris)- Incorrect pH for activation or conjugation- Use fresh, anhydrous EDC/NHS- Use amine-free buffers (e.g., MES, PBS)- Ensure activation pH is 6.0 and conjugation pH is 7.2-7.5
Low Click Reaction Yield (CuAAC) - Oxidation of Cu(I) to Cu(II)- Insufficient reducing agent or ligand- Low concentration of reactants- Degas solutions to remove oxygen- Use fresh sodium ascorbate and ensure sufficient ligand concentration- Increase reactant concentrations if possible
Low Click Reaction Yield (SPAAC) - Insufficient incubation time- Steric hindrance- Increase incubation time or temperature (e.g., to 37°C)- Consider a strained alkyne with a longer spacer arm
Protein Precipitation - High concentration of organic solvent- High degree of conjugation with hydrophobic molecules- Unstable protein- Keep organic solvent concentration <10%- Reduce the molar excess of the linker or alkyne-molecule- Optimize buffer conditions for protein stability

Conclusion

N-(acid-PEG3)-N-bis(PEG3-azide) is a powerful and versatile tool for creating complex bioconjugates. Its unique branched structure with orthogonal reactive groups allows for a controlled, stepwise approach to synthesizing multi-component systems. By leveraging the efficiency and specificity of click chemistry, researchers can develop novel therapeutics, diagnostics, and research tools with enhanced properties. The protocols and data provided herein serve as a comprehensive guide for the successful application of this advanced linker in various bioconjugation strategies. As with any bioconjugation reaction, optimization of the specific conditions for each unique system is crucial to achieving the desired outcome.

References

Application Notes and Protocols for N-(acid-PEG3)-N-bis(PEG3-azide) in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3] The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[][5][] N-(acid-PEG3)-N-bis(PEG3-azide) is a novel, heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed to address key challenges in ADC development.[7][8][9]

This advanced linker features a carboxylic acid group for stable amide bond formation with primary amines (e.g., lysine (B10760008) residues on an antibody) and two terminal azide (B81097) groups.[8][9] The dual azide functionalities provide handles for the attachment of two payload molecules via highly efficient and bioorthogonal "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][10][11] The branched PEG structure enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[][5][12][13][14][15] This design allows for the synthesis of ADCs with a potentially higher and more homogeneous drug-to-antibody ratio (DAR), which can lead to enhanced potency.[12][13][16]

Key Applications

  • High DAR ADCs: The dual azide groups enable the conjugation of two payload molecules per linker, facilitating the creation of ADCs with a DAR of up to 8 or even higher, depending on the number of accessible lysine residues.[12][13]

  • Dual-Payload ADCs: The two azide moieties can be used to attach two different payloads, opening possibilities for combination therapies within a single ADC molecule.

  • Improved Pharmacokinetics: The hydrophilic PEG backbone can increase the ADC's circulation half-life and reduce immunogenicity.[][5][14]

  • Enhanced Solubility and Stability: The PEG component helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation and improving the overall stability of the ADC.[5][12][15]

Physicochemical Properties

A summary of the key physicochemical properties of the N-(acid-PEG3)-N-bis(PEG3-azide) linker is provided below.

PropertyValueReference
Chemical Name N-(acid-PEG3)-N-bis(PEG3-azide)[8]
CAS Number 2182602-17-9[8]
Molecular Formula C25H49N7O11[8]
Molecular Weight 623.7 g/mol [8]
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF[8]
Storage -20°C, protected from light[8]
Reactive Groups 1x Carboxylic Acid, 2x Azide[8]

Experimental Protocols

The synthesis of an ADC using N-(acid-PEG3)-N-bis(PEG3-azide) is a multi-step process. The following protocols provide a general framework and may require optimization for specific antibodies and payloads.

Protocol 1: Activation of the Linker and Conjugation to the Antibody

This protocol describes the activation of the carboxylic acid group on the linker and its subsequent conjugation to lysine residues on the antibody.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation:

    • In a separate reaction vessel, dissolve N-(acid-PEG3)-N-bis(PEG3-azide), NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours to generate the NHS-activated linker.

  • Conjugation to Antibody:

    • Add a 10- to 20-fold molar excess of the freshly prepared NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4, or by repeated buffer exchange using centrifugal filter units.

  • Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm. The average number of linkers per antibody can be determined by methods such as MALDI-TOF mass spectrometry.

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the attachment of a DBCO (Dibenzocyclooctyne)-functionalized payload to the azide-modified antibody. SPAAC is a copper-free click chemistry reaction.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)

  • DMSO

  • PBS, pH 7.4

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Payload Preparation: Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.

  • Click Chemistry Reaction:

    • To the azide-functionalized antibody solution, add a 2- to 5-fold molar excess of the DBCO-payload per azide group.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the ADC: Purify the final ADC using SEC or HIC to remove unreacted payload and any aggregates.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), HIC, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and extent of aggregation using SEC.

    • In vitro Cell Viability: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on antigen-positive and antigen-negative cell lines.

Expected Results and Data Presentation

The use of N-(acid-PEG3)-N-bis(PEG3-azide) is expected to yield ADCs with favorable characteristics. The following tables present hypothetical but representative data for an ADC synthesized using this linker.

Table 1: Conjugation Efficiency and DAR

ParameterResultMethod
Linkers per Antibody~4MALDI-TOF MS
Average DAR ~7.8 HIC-HPLC
Unconjugated Antibody< 2%HIC-HPLC
ADC Monomer Purity> 95%SEC-HPLC

Table 2: In Vitro Stability and Efficacy

AssayCell Line (Antigen+)Cell Line (Antigen-)
IC50 (nM) 0.5 > 1000
Plasma Stability (7 days) > 95% intact ADCN/A

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation & Antibody Conjugation cluster_1 Step 2: Payload Attachment cluster_2 Step 3: Purification & Characterization Linker N-(acid-PEG3)-N- bis(PEG3-azide) Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Antibody Monoclonal Antibody (mAb) Azide_mAb Azide-functionalized mAb Antibody->Azide_mAb Activated_Linker->Azide_mAb Conjugation (to Lysine) Final_ADC Final ADC Azide_mAb->Final_ADC SPAAC Click Chemistry Payload DBCO-functionalized Payload Payload->Final_ADC Purification Purification (SEC/HIC) Final_ADC->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Caption: Workflow for ADC synthesis using the heterotrifunctional linker.
Proposed Mechanism of Action

ADC_MoA ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Binding 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release 3. Lysosomal Trafficking & Degradation Payload_Release Payload Released Release->Payload_Release Apoptosis 4. Payload Induces Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

N-(acid-PEG3)-N-bis(PEG3-azide) represents a sophisticated and versatile tool for the development of next-generation ADCs. Its unique trifunctional and branched structure allows for the synthesis of ADCs with potentially high drug-to-antibody ratios, improved physicochemical properties, and enhanced therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this innovative linker technology in their ADC discovery and development programs.

References

Application Notes and Protocols for Peptide Labeling with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the dual functionalization of peptides and other biomolecules. This linker possesses a terminal carboxylic acid and two terminal azide (B81097) moieties. The carboxylic acid can be covalently coupled to primary amines, such as the N-terminus or lysine (B10760008) side chains of a peptide, through a stable amide bond. The two azide groups serve as handles for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of two molecules containing alkyne or strained cycloalkyne functionalities.[1][2]

The PEG spacer in the linker enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate, making this reagent particularly valuable in the development of targeted therapeutics, advanced imaging probes, and multivalent constructs for enhanced binding affinity.[2][3] These application notes provide detailed protocols for the conjugation of this linker to a peptide and its subsequent dual functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications

  • Targeted Drug Delivery: Conjugation of a targeting peptide to two therapeutic payloads to enhance drug delivery to specific cells or tissues.[4][5]

  • Fluorescent Labeling and Imaging: Attachment of two different fluorophores for Förster Resonance Energy Transfer (FRET) studies of peptide-protein interactions or dual-color imaging.[6][7][8]

  • Development of Multivalent Ligands: Creation of bivalent peptide ligands to increase binding affinity and avidity to target receptors.[9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the N-(acid-PEG3)-N-bis(PEG3-azide) linker.

PropertyValueReference
Molecular Weight 623.7 g/mol [2]
CAS Number 2182602-17-9[2]
Chemical Formula C25H49N7O11[2]
Purity >95%[2]
Solubility Water, DMSO, DMF, DCM[2]
Storage -20°C, in a dry and dark environment[2]

Experimental Protocols

This section provides detailed protocols for a two-stage labeling workflow: first, the conjugation of the linker to a peptide, and second, the dual functionalization via CuAAC.

Protocol 1: Conjugation of N-(acid-PEG3)-N-bis(PEG3-azide) to a Peptide

This protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[10][11]

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Activation of the Linker:

    • Add a 5 to 10-fold molar excess of the dissolved linker to the peptide solution.

    • Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the linker.

    • Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.

  • Conjugation to the Peptide:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Continue the incubation for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Purify the azide-functionalized peptide using RP-HPLC or SEC to remove excess linker and reaction byproducts.[][13]

  • Characterization: Confirm the successful conjugation and determine the purity of the product by LC-MS and/or MALDI-TOF mass spectrometry.[1][14][15]

Illustrative Quantitative Data for Protocol 1:

The following table provides representative quantitative data for the conjugation of the linker to a model peptide. Actual results may vary depending on the specific peptide and reaction conditions.

ParameterValue
Peptide Concentration 2 mg/mL
Linker:Peptide Molar Ratio 10:1
EDC:Linker Molar Ratio 2:1
NHS:Linker Molar Ratio 5:1
Reaction Time (Activation) 30 minutes
Reaction Time (Conjugation) 4 hours
Estimated Conjugation Efficiency 70-90% (by LC-MS)
Purification Yield (RP-HPLC) 50-70%
Protocol 2: Dual Labeling of Azide-Functionalized Peptide via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to attach two alkyne-containing molecules (e.g., fluorescent dyes, drugs) to the azide-functionalized peptide.[1][16]

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing molecules (e.g., Alkyne-Fluorophore 1, Alkyne-Fluorophore 2)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA, TBTA)

  • Reaction Buffer: 1X PBS, pH 7.4

  • DMSO or DMF

  • Purification system: RP-HPLC or SEC

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare 10 mM stock solutions of the alkyne-containing molecules in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

  • Click Reaction:

    • To the azide-functionalized peptide solution, add a 3 to 5-fold molar excess of each alkyne-containing molecule.

    • Add the copper ligand to a final concentration that is 5-fold higher than the CuSO4 concentration.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the dual-labeled peptide using RP-HPLC or SEC to remove unreacted molecules, copper, and other reagents.

  • Characterization: Characterize the final product by LC-MS to confirm dual labeling and assess purity. The drug-to-peptide ratio can be determined from the mass shift.[2][17][18]

Illustrative Quantitative Data for Protocol 2:

The following table provides representative quantitative data for the dual labeling of the azide-functionalized peptide.

ParameterValue
Azide-Peptide Concentration 1 mg/mL
Alkyne-Molecule:Azide Molar Ratio 5:1 (for each alkyne)
CuSO4 Concentration 1 mM
Sodium Ascorbate Concentration 10 mM
Reaction Time 2 hours
Estimated Labeling Efficiency >90% (by LC-MS)
Purification Yield (RP-HPLC) 40-60%

Visualizations

Chemical Reaction Pathway

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Dual Labeling via Click Chemistry Peptide Peptide (with -NH2 group) Azide_Peptide Azide-Functionalized Peptide Peptide->Azide_Peptide Linker N-(acid-PEG3)-N-bis(PEG3-azide) (-COOH group) Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker->Azide_Peptide Conjugation Dual_Labeled_Peptide Dual-Labeled Peptide Azide_Peptide->Dual_Labeled_Peptide Alkyne1 Alkyne-Molecule 1 Alkyne1->Dual_Labeled_Peptide Alkyne2 Alkyne-Molecule 2 Alkyne2->Dual_Labeled_Peptide CuAAC Cu(I) Catalyst (CuSO4 / NaAsc) CuAAC->Dual_Labeled_Peptide Click Reaction

Caption: Chemical reaction pathway for peptide labeling.

Experimental Workflow

G Start Start Peptide_Prep Peptide Preparation (in Activation Buffer) Start->Peptide_Prep Linker_Activation Linker Activation with EDC/NHS Peptide_Prep->Linker_Activation Conjugation Conjugation to Peptide Linker_Activation->Conjugation Quench1 Quench Reaction 1 Conjugation->Quench1 Purify1 Purification 1 (RP-HPLC / SEC) Quench1->Purify1 Characterize1 Characterization 1 (LC-MS / MALDI-TOF) Purify1->Characterize1 Click_Reaction CuAAC Click Reaction with Alkyne-Molecules Characterize1->Click_Reaction Purify2 Purification 2 (RP-HPLC / SEC) Click_Reaction->Purify2 Characterize2 Characterization 2 (LC-MS) Purify2->Characterize2 Final_Product Final Dual-Labeled Peptide Characterize2->Final_Product

Caption: Experimental workflow for dual peptide labeling.

Signaling Pathway Example: GPCR Internalization Study

Dual-labeled peptide ligands are often used to study the internalization and trafficking of G-protein coupled receptors (GPCRs).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Dual-Labeled Peptide Ligand Binding Binding Peptide->Binding GPCR GPCR GPCR->Binding Internalization Receptor Internalization Binding->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR

Caption: GPCR internalization signaling pathway.

References

Surface Modification of Nanoparticles using N-(acid-PEG3)-N-bis(PEG3-azide): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for versatile and efficient surface functionalization of a wide range of nanoparticles. This molecule incorporates a terminal carboxylic acid group and two terminal azide (B81097) (N₃) groups, offering a powerful combination of features for nanoparticle engineering.

The carboxylic acid terminus allows for covalent attachment to nanoparticles displaying primary amine groups on their surface through a stable amide bond, often facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS activation). The branched PEG3 spacers provide a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in vivo.

The two terminal azide groups are versatile handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly efficient and biocompatible, allowing for the covalent attachment of a variety of molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), or therapeutic payloads that contain a corresponding alkyne group. The presence of two azide moieties per linker molecule allows for the potential of dual-functionalization or increased loading of the desired molecule.

These application notes provide an overview of the utility of N-(acid-PEG3)-N-bis(PEG3-azide) in nanoparticle surface modification and present detailed protocols for the functionalization of amine-presenting nanoparticles and subsequent bioconjugation via click chemistry.

Data Presentation

Table 1: Physicochemical Properties of N-(acid-PEG3)-N-bis(PEG3-azide)
PropertyValue
Molecular FormulaC₂₅H₄₉N₇O₁₁
Molecular Weight623.7 g/mol
Purity>95%
SolubilityWater, DMSO, DMF, DCM
Storage-20°C, in a dry and dark environment

Note: The exact values may vary slightly depending on the supplier.

Table 2: Expected Characterization Data for Nanoparticles Before and After Surface Modification
Characterization TechniqueBefore Modification (Bare Nanoparticles)After N-(acid-PEG3)-N-bis(PEG3-azide) AttachmentAfter Click Chemistry Conjugation
Hydrodynamic Diameter (DLS) Variable (e.g., 100 ± 5 nm)Increase of 10-30 nm (e.g., 120 ± 7 nm)Further increase of 5-15 nm (e.g., 130 ± 8 nm)
Polydispersity Index (PDI) < 0.2< 0.25< 0.3
Zeta Potential Positive or Negative (e.g., +30 ± 5 mV for amine-NP)Shift towards neutral (e.g., +15 ± 4 mV)Further shift towards neutral or slightly negative
FTIR Spectroscopy Characteristic peaks of the core materialAppearance of azide peak (~2100 cm⁻¹) and amide bond peaks (~1650 cm⁻¹ and ~1540 cm⁻¹)Disappearance or significant reduction of the azide peak and appearance of triazole ring peaks
Thermogravimetric Analysis (TGA) Weight loss corresponding to core material and any initial surface ligandsIncreased weight loss due to the grafted PEG linkerFurther increased weight loss corresponding to the conjugated molecule

Note: These are illustrative data ranges. The actual values will vary depending on the nanoparticle core material, size, the density of the PEG linker on the surface, and the specific molecule attached via click chemistry.

Experimental Protocols

Part 1: Functionalization of Amine-Modified Nanoparticles with N-(acid-PEG3)-N-bis(PEG3-azide)

This protocol describes the covalent attachment of the N-(acid-PEG3)-N-bis(PEG3-azide) linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge and appropriate centrifuge tubes or tangential flow filtration (TFF) system

  • Nuclease-free water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer immediately before use.

  • Activation of Carboxylic Acid Group:

    • In a microcentrifuge tube, add the desired amount of N-(acid-PEG3)-N-bis(PEG3-azide) stock solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the linker.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) at a known concentration (e.g., 1-5 mg/mL).

    • Add the activated N-(acid-PEG3)-N-bis(PEG3-azide) solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups is a good starting point for optimization.

    • The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% (v/v) to maintain nanoparticle stability.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or shaking.

  • Purification of Azide-Functionalized Nanoparticles:

    • Purify the functionalized nanoparticles to remove unreacted linker and coupling reagents. This can be achieved by:

      • Centrifugation: Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density. Carefully remove the supernatant and resuspend the pellet in PBS (pH 7.4). Repeat the washing step at least three times.

      • Tangential Flow Filtration (TFF): For larger volumes or smaller nanoparticles, TFF with an appropriate molecular weight cut-off (MWCO) membrane is an efficient method for purification.

  • Characterization:

    • Confirm the successful functionalization by analyzing the nanoparticles using the techniques outlined in Table 2 (DLS, Zeta Potential, FTIR). The presence of a characteristic azide peak around 2100 cm⁻¹ in the FTIR spectrum is a key indicator of successful modification.

Part 2: "Click Chemistry" Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Nanoparticles (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized nanoparticles from Part 1

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • PBS, pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate centrifuge tubes or TFF system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and if used, THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • Disperse the azide-functionalized nanoparticles in PBS (pH 7.4) at a known concentration.

    • Add the alkyne-modified molecule to the nanoparticle dispersion. A 5- to 20-fold molar excess of the alkyne molecule relative to the estimated surface azide groups is a typical starting point.

    • If using THPTA, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add this to the reaction mixture to a final Cu(II) concentration of approximately 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring or shaking, protected from light if using fluorescent molecules.

  • Purification of Conjugated Nanoparticles:

    • Purify the nanoparticles to remove the catalyst, unreacted alkyne-molecule, and other reagents using centrifugation or TFF as described in Part 1, Step 4.

  • Characterization:

    • Confirm the successful conjugation using the characterization techniques outlined in Table 2. A significant reduction or disappearance of the azide peak in the FTIR spectrum is a strong indicator of a successful click reaction. Further characterization can be performed based on the properties of the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye).

Visualizations

experimental_workflow cluster_part1 Part 1: Linker Attachment cluster_part2 Part 2: Click Chemistry amine_np Amine-Functionalized Nanoparticle conjugation1 Amide Bond Formation amine_np->conjugation1 linker N-(acid-PEG3)-N-bis(PEG3-azide) edc_nhs EDC / NHS Activation linker->edc_nhs Activate Carboxyl Group edc_nhs->conjugation1 purification1 Purification 1 (Centrifugation/TFF) conjugation1->purification1 azide_np Azide-Functionalized Nanoparticle purification1->azide_np azide_np_ref Azide-Functionalized Nanoparticle alkyne_mol Alkyne-Modified Molecule conjugation2 CuAAC Reaction alkyne_mol->conjugation2 catalyst CuSO4 / Na-Ascorbate catalyst->conjugation2 purification2 Purification 2 (Centrifugation/TFF) conjugation2->purification2 final_np Dual-Functionalized Nanoparticle purification2->final_np azide_np_ref->conjugation2

Caption: Workflow for nanoparticle surface modification.

logical_relationship cluster_components Core Components cluster_linker Trifunctional Linker cluster_payload Payload / Ligand cluster_reactions Conjugation Chemistry np_core Nanoparticle Core (e.g., Iron Oxide, Silica) surface_amine Surface Amine Groups (-NH2) amide_formation Amide Bond Formation (EDC/NHS) surface_amine->amide_formation linker N-(acid-PEG3)-N-bis(PEG3-azide) acid_group Carboxylic Acid (-COOH) peg_spacer PEG3 Spacers azide_groups Dual Azide Groups (-N3) acid_group->amide_formation click_chem Click Chemistry (CuAAC) azide_groups->click_chem payload Alkyne-Modified Molecule (e.g., Drug, Dye, Targeting Ligand) payload->click_chem amide_formation->linker Attaches Linker to Nanoparticle click_chem->linker Attaches Payload to Linker

Application Notes and Protocols: N-(acid-PEG3)-N-bis(PEG3-azide) in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[][2][3] Their biocompatibility and tunable physical properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture.[2][4][5] Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel synthesis due to its non-toxic, non-immunogenic, and protein-resistant properties.[][2]

This document provides detailed application notes and protocols for the use of N-(acid-PEG3)-N-bis(PEG3-azide) , a trifunctional PEGylation reagent, in the formation of hydrogels. This unique molecule possesses two azide (B81097) moieties for crosslinking via "click chemistry" and a terminal carboxylic acid for subsequent bioconjugation, offering a versatile platform for creating functional biomaterials.[6]

The azide groups enable covalent crosslinking through highly efficient and specific bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without the need for a cytotoxic copper catalyst.[7][8] These "click" reactions are rapid, high-yielding, and can be performed under mild, aqueous conditions, making them suitable for the encapsulation of sensitive biological molecules and cells.[9][10]

Applications

The unique trifunctional nature of N-(acid-PEG3)-N-bis(PEG3-azide) allows for the design of "smart" or functional hydrogels with broad applications:

  • Controlled Drug Delivery: The hydrogel matrix can serve as a reservoir for the sustained release of therapeutic agents.[2][5] The terminal carboxylic acid can be used to conjugate drugs or targeting ligands, providing an additional layer of control over the release kinetics and localization.

  • Tissue Engineering Scaffolds: The hydrogel can mimic the extracellular matrix, providing a hydrated and biocompatible environment for cell growth and tissue regeneration.[7][9] The carboxylic acid can be functionalized with cell-adhesive peptides (e.g., RGD) to promote cell attachment and proliferation.[11]

  • 3D Cell Culture: Encapsulation of cells within these hydrogels allows for the study of cellular behavior in a more physiologically relevant three-dimensional environment.

  • Bioprinting: The fast and controllable gelation kinetics of click chemistry-based hydrogels make them suitable as bioinks for 3D bioprinting of complex tissue constructs.[9]

Data Presentation

Table 1: Properties of N-(acid-PEG3)-N-bis(PEG3-azide)
PropertyValueSource
Chemical Name N-(acid-PEG3)-N-bis(PEG3-azide)[6]
Molecular Formula C25H49N7O11[6]
Molecular Weight 623.7 g/mol [6]
CAS Number 2182602-17-9[6]
Purity >98%[6]
Solubility Water, DMSO, DCM, DMF[6]
Storage -20°C[6]
Table 2: Representative Hydrogel Formulation and Properties (SPAAC)
ParameterCondition 1Condition 2Condition 3
N-(acid-PEG3)-N-bis(PEG3-azide) Conc. 5% (w/v)10% (w/v)10% (w/v)
Alkyne Crosslinker (e.g., DBCO-PEG-DBCO) 5% (w/v)10% (w/v)5% (w/v)
Azide:Alkyne Molar Ratio 1:11:12:1
Solvent Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)
Gelation Time (approx.) 5 - 10 minutes< 5 minutes10 - 15 minutes
Storage Modulus (G') (approx.) 1 - 5 kPa5 - 15 kPa2 - 8 kPa

Note: Gelation time and storage modulus are highly dependent on the specific alkyne crosslinker, polymer concentration, and temperature. The values presented are illustrative.

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel using N-(acid-PEG3)-N-bis(PEG3-azide) and a difunctional alkyne crosslinker containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This method is copper-free and highly biocompatible.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of N-(acid-PEG3)-N-bis(PEG3-azide) in PBS at the desired concentration (e.g., 20% w/v). Ensure complete dissolution by vortexing.

    • Prepare a stock solution of the DBCO-functionalized crosslinker in PBS at a concentration calculated to achieve the desired molar ratio of azide to alkyne groups (typically 1:1).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the required volume of the N-(acid-PEG3)-N-bis(PEG3-azide) solution.

    • If encapsulating cells or therapeutic agents, resuspend them in the azide solution at this stage.

    • To initiate crosslinking, add the corresponding volume of the DBCO-crosslinker solution.

    • Immediately and thoroughly mix the components by gentle vortexing or pipetting for 5-10 seconds.

    • Dispense the mixture into the desired mold or well plate before gelation occurs.

    • Allow the hydrogel to form at room temperature or 37°C. Gelation typically occurs within minutes.[12][13]

  • Hydrogel Equilibration:

    • Once the hydrogel has set, add PBS or cell culture medium to swell and equilibrate the hydrogel.

    • Equilibrate for at least 1 hour before proceeding with further experiments.

Protocol 2: Functionalization of the Hydrogel via Carbodiimide Chemistry

This protocol details the conjugation of a primary amine-containing molecule (e.g., an RGD peptide) to the carboxylic acid groups within the hydrogel network.

Materials:

  • Pre-formed hydrogel from Protocol 1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Amine-containing molecule for conjugation (e.g., GRGDS peptide)

  • PBS, pH 7.4

Procedure:

  • Prepare Activation Solution:

    • Prepare a solution of EDC and NHS in MES buffer. Typical concentrations are 50 mM EDC and 25 mM NHS, but these may need to be optimized.

  • Activate Carboxylic Acid Groups:

    • Remove the equilibration buffer from the pre-formed hydrogel.

    • Add the EDC/NHS activation solution to the hydrogel and incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Remove the activation solution and wash the hydrogel twice with MES buffer.

    • Prepare a solution of the amine-containing molecule in PBS (pH 7.4) at the desired concentration.

    • Add the molecule solution to the activated hydrogel and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Washing:

    • Remove the conjugation solution.

    • Wash the hydrogel extensively with PBS (at least 3-4 times over several hours) to remove any unreacted molecules and byproducts.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Solutions cluster_encapsulation Optional Encapsulation cluster_process Gelation Process cluster_product Final Product A N-(acid-PEG3)-N- bis(PEG3-azide) in PBS Mix Mix Components A->Mix B Alkyne-Crosslinker (e.g., DBCO-PEG) in PBS B->Mix C Cells or Therapeutic Agent C->Mix Gel Dispense and Allow Gelation (SPAAC) Mix->Gel Hydrogel Crosslinked Hydrogel Gel->Hydrogel

Caption: Experimental workflow for hydrogel formation via SPAAC.

Functionalization_Pathway Hydrogel Hydrogel with Pendant -COOH Groups Activated_Intermediate Activated NHS-Ester Intermediate Hydrogel->Activated_Intermediate Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activated_Intermediate Functional_Hydrogel Functionalized Hydrogel with Covalent Amide Bond Activated_Intermediate->Functional_Hydrogel Conjugation Amine_Molecule Amine-containing Molecule (e.g., RGD Peptide) Amine_Molecule->Functional_Hydrogel

Caption: Signaling pathway for hydrogel functionalization.

Logical_Relationship Molecule N-(acid-PEG3)-N- bis(PEG3-azide) Azide Two Azide Groups (-N3) Molecule->Azide Acid One Carboxylic Acid (-COOH) Molecule->Acid Crosslinking Hydrogel Network Formation (Click Chemistry) Azide->Crosslinking Functionalization Bioconjugation (e.g., Peptides, Drugs) Acid->Functionalization Application Application (Drug Delivery, Tissue Engineering) Crosslinking->Application Functionalization->Application

Caption: Logical relationship of the trifunctional linker.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This robust and versatile reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] This document provides detailed protocols, quantitative data for reaction optimization, and troubleshooting guidance for the successful implementation of CuAAC reactions.

Reaction Principle and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2][3]

The generally accepted catalytic cycle is depicted below:

CuAAC_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Catalyst Generation Cu_I Cu(I) Catalyst Copper_Acetylide Copper(I) Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R₁-C≡CH) Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R₂-N₃) Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Product->Cu_I Catalyst Regeneration Cu_II Cu(II) Precatalyst (e.g., CuSO₄) Cu_II->Cu_I + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate)

Figure 1: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide starting points for CuAAC reactions in both small molecule synthesis and bioconjugation applications. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic molecules.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0 - 1.2 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the azide and the terminal alkyne.

  • Add the solvent and stir until all reactants are dissolved.

  • For oxygen-sensitive reactions, degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. Reaction times typically range from 1 to 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by filtration or extraction. Further purification can be achieved by column chromatography or recrystallization if necessary.[2]

Protocol 2: General Procedure for Bioconjugation

This protocol is adapted for the conjugation of biomolecules (e.g., proteins, nucleic acids) in an aqueous buffer.[4]

Materials:

  • Azide- or Alkyne-modified biomolecule

  • Alkyne- or Azide-containing label/partner

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, 100 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule in the reaction buffer.

  • Add the azide or alkyne label/partner to the biomolecule solution.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution (a 1:5 molar ratio of Cu:ligand is recommended).[4] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the biomolecule and label.

  • (Optional) Add aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.[4][5]

  • The labeled biomolecule can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.[5][6]

CuAAC_Workflow start Start reagents Combine Azide and Alkyne in Solvent/Buffer start->reagents add_premix Add Catalyst Premix to Reaction Mixture reagents->add_premix premix Prepare Catalyst Premix (CuSO₄ + Ligand) premix->add_premix initiate Initiate Reaction with Sodium Ascorbate add_premix->initiate monitor Monitor Reaction Progress (TLC, LC-MS, etc.) initiate->monitor workup Reaction Workup and Product Isolation monitor->workup end End workup->end

Figure 2: Generalized experimental workflow for the CuAAC reaction.

Data Presentation: Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several factors. The following tables summarize typical reaction conditions for small molecule synthesis and bioconjugation.

Table 1: Typical Reaction Conditions for Small Molecule Synthesis

ParameterTypical RangeNotes
Catalyst Loading 0.1 - 5 mol%Lower loadings (down to ppm levels) can be achieved with highly active catalyst systems.[7]
Cu(I) Source Cu(I) salts (CuI, CuBr) or Cu(II) salts + reducing agent (CuSO₄/NaAsc)In situ generation from Cu(II) is most common.[2]
Ligand TBTA, THPTA, NHC-based ligandsLigands stabilize the Cu(I) state and can accelerate the reaction.[8]
Solvent t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂, neatA wide range of solvents are tolerated.[7][9]
Temperature Room Temperature - 85°CMost reactions proceed efficiently at room temperature.[7]
Reaction Time 5 minutes - 24 hoursHighly dependent on substrate reactivity and catalyst system.[7][10]
Yield >90%Often quantitative or near-quantitative.[3]

Table 2: Typical Reaction Conditions for Bioconjugation

ParameterTypical RangeNotes
Reactant Conc. 10 µM - 5 mMHigher concentrations generally lead to faster reactions.[4]
Cu(I) Source CuSO₄ + Sodium AscorbateMost common and convenient for aqueous systems.[4]
Copper Conc. 50 µM - 1 mMHigher concentrations can be detrimental to biomolecules.[11]
Ligand THPTA, BTTAAWater-soluble ligands are essential to stabilize Cu(I) and protect biomolecules.[4][8]
Ligand:Cu Ratio 2:1 to 5:1A higher ratio can protect biomolecules from oxidative damage.[4]
Buffer Phosphate, HEPES, MOPS (pH 6.5-8.0)Avoid Tris buffer as it can chelate copper.[12]
Temperature Room TemperatureHigher temperatures are generally not suitable for biomolecules.
Reaction Time 30 minutes - 16 hoursDependent on the specific biomolecules and reagents.[4][5]
Yield Often high to quantitativeCan be assessed by various analytical techniques (e.g., fluorescence, MS).[4]

Troubleshooting

While the CuAAC reaction is generally robust, issues such as low yield or the presence of side products can occur.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality and Purity start->check_reagents check_catalyst Catalyst Inactivation? start->check_catalyst check_conditions Suboptimal Reaction Conditions? start->check_conditions check_solubility Solubility Issues? start->check_solubility solution_reagents Use high-purity reagents. Verify azide and alkyne integrity. check_reagents->solution_reagents solution_catalyst Degas solvents. Use a stabilizing ligand (e.g., THPTA). Ensure sufficient reducing agent. check_catalyst->solution_catalyst solution_conditions Optimize reactant concentrations. Adjust temperature. Check pH of the buffer. check_conditions->solution_conditions solution_solubility Change solvent or use co-solvents (e.g., DMSO). Check for product precipitation. check_solubility->solution_solubility

Figure 3: Troubleshooting workflow for low product yield in CuAAC reactions.

Common Issues and Solutions:

  • Low or No Yield:

    • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation. Ensure proper degassing of solvents and use a stabilizing ligand.[13] A fresh solution of sodium ascorbate is crucial.

    • Impure Reagents: Impurities in the azide or alkyne can inhibit the reaction. Ensure the purity of starting materials.

    • Suboptimal Concentrations: Low reactant concentrations will slow down the reaction. If possible, increase the concentration of the reactants.[1]

    • Inappropriate pH: The reaction is generally tolerant of a pH range from 4 to 12, but for bioconjugation, a pH of 7-8 is optimal.[2]

  • Side Reactions:

    • Alkyne Homocoupling (Glaser Coupling): This can be minimized by ensuring a sufficient excess of the reducing agent and limiting exposure to oxygen.[13]

    • Biomolecule Degradation: In bioconjugation, reactive oxygen species can damage the biomolecule. The use of a stabilizing ligand in a 5:1 ratio to copper and the optional addition of aminoguanidine can mitigate this.[4][14]

  • Insoluble Precipitates:

    • The formation of a precipitate may indicate product insolubility or aggregation.[1] A change in solvent or the use of co-solvents may be necessary. For bioconjugation, the addition of DMSO (up to 10%) can improve the solubility of hydrophobic labels.[4]

References

Application Notes: Creating Bivalent Constructs with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multivalent molecules, which present multiple copies of a ligand, are powerful tools in drug development, diagnostics, and research. By engaging multiple binding sites on a target simultaneously, they can exhibit significantly enhanced binding affinity (avidity), specificity, and biological activity compared to their monovalent counterparts.[1][2] The strategic design of these constructs, including the choice of scaffold, linker length, and ligand orientation, is crucial for optimizing their performance.[1][3][4]

This document provides detailed protocols for creating bivalent constructs using a branched, heterotrifunctional linker, N-(acid-PEG3)-N-bis(PEG3-azide) . This linker is specifically designed for a two-step sequential conjugation strategy. It features:

  • A single carboxylic acid group for stable amide bond formation with a core molecule (e.g., a protein, antibody, or nanoparticle).

  • Two terminal azide (B81097) groups for the highly efficient and bio-orthogonal attachment of two alkyne-modified ligands via "click" chemistry.[5][6][7]

  • Flexible PEG3 (polyethylene glycol) spacers to enhance solubility, reduce steric hindrance, and provide optimal spacing between the conjugated molecules.[8]

The overall strategy involves first conjugating the linker to a core scaffold via its acid group, followed by the attachment of two identical or different alkyne-containing molecules to the azide terminals.

Logical Workflow for Bivalent Construct Synthesis

The synthesis of a bivalent construct using N-(acid-PEG3)-N-bis(PEG3-azide) follows a logical, multi-step process. The workflow begins with the activation of the linker's carboxylic acid, followed by its conjugation to an amine-containing core molecule. After purification, the two azide groups on the linker are used to attach alkyne-modified ligands via a copper-catalyzed click reaction. The final steps involve purification and characterization of the complete bivalent construct.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Core Conjugation cluster_2 Step 3: Ligand Attachment cluster_3 Step 4: Analysis A N-(acid-PEG3)-N-bis(PEG3-azide) C Activated NHS-Ester Linker A->C Amine-reactive activation B EDC / NHS Reagents B->C E Linker-Core Conjugate C->E D Amine-Containing Core (e.g., Protein, Nanoparticle) D->E Amide Bond Formation G Final Bivalent Construct E->G Post-purification I Purification (SEC / Dialysis) E->I Purification F Alkyne-Modified Ligands (2 eq.) F->G CuAAC Click Reaction G->I H Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) H->G J Characterization (SEC-MALS, MS, SDS-PAGE) I->J

Caption: General experimental workflow for synthesizing a bivalent construct.

Experimental Protocols

Protocol 1: Activation of Linker Carboxylic Acid with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid on the linker to a more reactive N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide) linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vial, magnetic stirrer

Procedure:

  • Dissolve the N-(acid-PEG3)-N-bis(PEG3-azide) linker in anhydrous DMF to a final concentration of 100 mM.

  • Add NHS to the linker solution to a final concentration of 150 mM (1.5 molar equivalents).

  • Add EDC to the solution to a final concentration of 150 mM (1.5 molar equivalents).

  • Seal the reaction vial under argon or nitrogen and stir at room temperature for 4-6 hours, protected from light.

  • The resulting NHS-activated linker solution can be used immediately for conjugation to an amine-containing core molecule. It is recommended not to store the activated linker for extended periods due to hydrolysis.

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the conjugation of the NHS-activated linker to a protein containing accessible lysine (B10760008) residues.

Materials:

  • NHS-activated linker solution (from Protocol 1)

  • Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Ensure the protein is in a suitable buffer, free of primary amines (e.g., Tris). The protein concentration should typically be between 1-10 mg/mL.

  • Slowly add a 10-20 fold molar excess of the NHS-activated linker solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Remove the excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).

  • Characterize the linker-protein conjugate to determine the degree of labeling (DOL) using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 3: Bivalent Ligand Attachment via CuAAC Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach two alkyne-modified ligands to the azide groups on the linker-protein conjugate.[9][10][11]

Materials:

  • Linker-protein conjugate (from Protocol 2)

  • Alkyne-modified ligand (e.g., drug, peptide, fluorophore)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water)[10]

Procedure:

  • In a reaction tube, combine the linker-protein conjugate with the alkyne-modified ligand. Use a 5-10 fold molar excess of the alkyne ligand over the number of available azide sites.

  • Prepare the catalyst premix: in a separate tube, mix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common to protect the protein from oxidation.[7][9][11]

  • Add the catalyst premix to the protein-ligand solution. The final copper concentration should be between 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[6]

  • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the final bivalent construct using SEC or another suitable chromatography method to remove the catalyst, excess ligand, and byproducts.

  • Characterize the final product.

Protocol 4: Characterization of the Final Bivalent Construct

Thorough characterization is essential to confirm the successful synthesis, purity, and integrity of the final construct.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is used to determine the molecular weight of the conjugate and assess its aggregation state and purity.[12]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the final construct, confirming the covalent attachment of both the linker and the two ligands.[13]

  • SDS-PAGE: A qualitative method to visualize the increase in molecular weight of the protein after each conjugation step.

  • Functional Assays: Biological or binding assays (e.g., ELISA, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) should be performed to confirm that the conjugated ligands are active and to quantify the expected increase in binding affinity (avidity).

Data Presentation: Impact of Multivalency on Binding Affinity

Multivalent constructs typically exhibit a significant enhancement in binding affinity compared to their monovalent counterparts. This "avidity effect" can result in dissociation constants (Kd) that are orders of magnitude lower.[3][4][14]

Table 1: Representative Binding Affinity Data

ConstructLigand ValencyTargetAssay MethodKd (nM)Fold Improvement
Ligand AMonovalentReceptor XSPR500-
Bivalent ConstructBivalentReceptor XSPR5100x
Ligand BMonovalentProtein YITC1200-
Bivalent ConstructBivalentProtein YITC8150x

Application Example: Receptor Dimerization and Signaling

A common application for bivalent constructs is to induce the dimerization and subsequent activation of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs). By binding to two separate receptor monomers simultaneously, the bivalent ligand brings them into close proximity, triggering intracellular signaling cascades that are not activated by the monovalent ligand.

G cluster_0 Cell Membrane cluster_1 RTK1 Receptor Monomer 1 Dimer Receptor Dimer RTK2 Receptor Monomer 2 P_Dimer Phosphorylated Dimer Dimer->P_Dimer Trans-autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_Dimer->Adaptor Recruitment Pathway Downstream Signaling (e.g., RAS-MAPK Pathway) Adaptor->Pathway Activation Bivalent_Ligand Bivalent Ligand Bivalent_Ligand->RTK1 Bivalent_Ligand->RTK2

Caption: Bivalent ligand inducing receptor dimerization and signaling.

References

Application Notes and Protocols for N-(acid-PEG3)-N-bis(PEG3-azide) in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional crosslinking reagent with a central amine presenting a carboxylic acid and two azide (B81097) functionalities, each extended by a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This unique architecture makes it a versatile tool in chemical biology and proteomics for covalently linking multiple molecular entities. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues).[1][2][3] The two azide groups can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-modified molecules.[1][4] The PEG spacers enhance the solubility of the reagent and the resulting conjugates in aqueous buffers.[4]

These characteristics open up a range of applications in proteomics, including the study of protein-protein interactions, the creation of protein conjugates for therapeutic or diagnostic purposes, and the development of activity-based probes.

Key Applications in Proteomics

  • Generation of Bivalent or Bispecific Protein Conjugates: The two azide groups allow for the attachment of two different alkyne-containing molecules to a single protein that has been modified via its amine groups. This can be used to create bispecific antibodies or other proteins that can bind to two different targets.

  • Proximity-Labeling Studies of Protein-Protein Interactions: One azide can be used to attach a reporter molecule (e.g., biotin) and the other to attach a reactive group that can covalently label nearby proteins upon activation. This allows for the identification of transient or weak protein-protein interactions.

  • Development of Targeted Drug Delivery Systems: A targeting ligand (e.g., a small molecule or antibody fragment) can be attached to the protein of interest via one azide, while a therapeutic agent can be attached via the other. This allows for the specific delivery of the therapeutic to cells or tissues that express the target of the ligand.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Protein with N-(acid-PEG3)-N-bis(PEG3-azide)

This protocol describes the initial step of conjugating the crosslinker to a protein of interest via its primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of N-(acid-PEG3)-N-bis(PEG3-azide):

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide), NHS, and EDC in anhydrous DMSO to prepare stock solutions of 100 mM each.

    • In a microcentrifuge tube, combine N-(acid-PEG3)-N-bis(PEG3-azide), NHS, and EDC in a 1:1.2:1.2 molar ratio. For example, for 1 µmol of the crosslinker, add 1.2 µmol of NHS and 1.2 µmol of EDC.

    • Incubate the activation reaction for 15 minutes at room temperature.

  • Protein Labeling:

    • Add the activated N-(acid-PEG3)-N-bis(PEG3-azide)-NHS ester to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically. Start with a 10-fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Remove the unreacted crosslinker using a desalting column according to the manufacturer's instructions.

    • The resulting protein-bis(azide) conjugate is now ready for downstream click chemistry reactions.

G

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide-functionalized protein.

Materials:

  • Protein-bis(azide) conjugate (from Protocol 1)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the protein-bis(azide) conjugate (final concentration ~1 mg/mL), the alkyne-modified molecule (10-fold molar excess over azides), and THPTA (5-fold molar excess over copper).

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

    • The final protein conjugate can be analyzed by SDS-PAGE and mass spectrometry to confirm successful conjugation.

G

Data Presentation

Quantitative data from proteomics experiments utilizing N-(acid-PEG3)-N-bis(PEG3-azide) should be presented in a clear and organized manner. Below are illustrative examples of how such data could be tabulated.

Table 1: Illustrative Mass Spectrometry Data for Protein Conjugation

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Labeling
Unlabeled Protein50,00050,002-0
Labeled Protein50,62450,6256231
Labeled Protein51,24851,25012462

Table 2: Illustrative Results from a Proximity-Labeling Pulldown Experiment

Protein IDProtein NamePeptide Spectrum Matches (PSMs) in ControlPSMs in ExperimentFold Change
P12345Protein X (Bait)150145-
Q67890Protein Y (Prey)25829
R54321Protein Z (Prey)5459
S98765Actin (Background)1201251.04

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. The molecular weight of N-(acid-PEG3)-N-bis(PEG3-azide) is approximately 623.7 g/mol .[2]

References

Application Notes and Protocols for Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of branched Polyethylene Glycol (PEG) linkers in advanced drug delivery systems. The unique architecture of branched PEG offers significant advantages over traditional linear PEG, leading to improved therapeutic efficacy and better pharmacokinetic profiles of conjugated drugs. This document details the applications of these linkers in Antibody-Drug Conjugates (ADCs) and nanoparticle-based drug delivery, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to Branched PEG Linkers in Drug Delivery

Branched PEG linkers are multi-arm polymers that provide a versatile platform for attaching therapeutic agents to targeting moieties or drug carriers. Unlike linear PEG, which has two functional ends, branched PEGs possess multiple arms extending from a central core, allowing for the attachment of a higher payload of drug molecules. This multi-valency is particularly advantageous in applications requiring high drug loading without compromising the solubility and stability of the conjugate.[1][2]

Key Advantages of Branched PEG Linkers:

  • Increased Drug-to-Antibody Ratio (DAR): In ADCs, branched linkers enable the attachment of more drug molecules per antibody, enhancing the therapeutic potency.[3][4]

  • Improved Solubility and Stability: The hydrophilic nature of the PEG arms improves the water solubility of hydrophobic drugs and protects the conjugate from enzymatic degradation and aggregation.[1][3]

  • Enhanced Pharmacokinetics: The unique three-dimensional structure of branched PEGs provides a superior shielding effect, which can reduce immunogenicity and prolong the circulation time of the drug conjugate in the bloodstream.[3][5]

  • Reduced Steric Hindrance: The branched structure can minimize steric hindrance between the conjugated drug and its target, potentially preserving the biological activity of the therapeutic agent.[6]

Common Architectures of Branched PEG Linkers:

  • Multi-arm PEGs: These linkers have three or more arms extending from a central core and are used to create multivalent compounds with high drug loading capacity.[2]

  • Y-shaped PEGs: This specific branched structure offers a unique spatial arrangement that can be beneficial for specific drug delivery applications.

  • Comb-like PEGs: These polymers have a linear backbone with multiple PEG side chains, providing a high density of functional groups for drug conjugation.

Applications in Antibody-Drug Conjugates (ADCs)

Branched PEG linkers are increasingly being utilized in the development of next-generation ADCs to overcome the limitations of traditional conjugation methods. By enabling a higher and more homogenous DAR, branched linkers contribute to the development of ADCs with improved therapeutic windows.

Quantitative Performance Data

The following table summarizes the key performance indicators of ADCs constructed with branched PEG linkers compared to those with linear linkers.

FeatureLinear PEG LinkerBranched PEG LinkerReference
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve up to 8 or higher[4]
Homogeneity Often results in heterogeneous mixturesCan produce more homogeneous ADCs[7][8]
Solubility GoodExcellent, especially for hydrophobic drugs[3]
In Vitro Cytotoxicity (IC50) Dependent on DARGenerally lower IC50 due to higher DAR[4]
In Vivo Efficacy VariableOften shows enhanced tumor growth inhibition[9]
Experimental Protocols

This protocol describes a two-step process for the site-specific conjugation of a drug to an antibody using a branched linker and microbial transglutaminase (MTGase).[7][8][9][10]

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • Branched amino-triazide linker (e.g., with a PEG4 core)

  • Microbial Transglutaminase (MTGase)

  • Azide-functionalized cytotoxic drug (e.g., MMAE)

  • DBCO-PEG4-ValCit-PABC-MMAE

  • Deglycosylation enzyme (e.g., PNGase F)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Deglycosylation:

    • Incubate the antibody with PNGase F according to the manufacturer's protocol to remove N-linked glycans. This step is crucial for exposing the Q295 residue for MTGase-mediated conjugation.

  • Enzymatic Ligation of the Branched Linker:

    • Prepare a solution of the deglycosylated antibody in PBS.

    • Add a molar excess of the branched amino-triazide linker to the antibody solution.

    • Initiate the reaction by adding MTGase.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Purify the antibody-linker conjugate using SEC to remove excess linker and enzyme.

  • Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Prepare a solution of the purified antibody-linker conjugate in PBS.

    • Add a molar excess of the DBCO-functionalized drug-linker (DBCO-PEG4-ValCit-PABC-MMAE) dissolved in DMSO to the conjugate solution. The final DMSO concentration should be below 10% to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature overnight.

    • Purify the final ADC using SEC to remove unreacted drug-linker.

  • Characterization of the ADC:

    • Determine the average DAR and drug distribution using HIC-HPLC.

    • Confirm the mass of the intact ADC and its subunits using LC-MS.

    • Assess the purity and aggregation of the ADC using SEC.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization deglycosylation Antibody Deglycosylation ligation Enzymatic Ligation (Branched Linker + MTGase) deglycosylation->ligation purification1 Purification (SEC) ligation->purification1 conjugation Payload Conjugation (SPAAC) purification1->conjugation purification2 Final Purification (SEC) conjugation->purification2 hic DAR Determination (HIC-HPLC) purification2->hic ms Mass Analysis (LC-MS) purification2->ms sec Purity & Aggregation (SEC) purification2->sec

Caption: Workflow for the synthesis and characterization of an ADC using a branched PEG linker.

Applications in Nanoparticle Drug Delivery

Branched PEG linkers, particularly as PEG-lipid conjugates, are instrumental in the formulation of "stealth" nanoparticles that can evade the immune system and achieve prolonged circulation times. The branched architecture can provide a denser PEG shell on the nanoparticle surface compared to linear PEGs of the same molecular weight.[4][11][12]

Quantitative Performance Data

The following table compares the properties of nanoparticles formulated with linear and branched PEG-lipids.

FeatureLinear PEG-LipidBranched PEG-LipidReference
Nanoparticle Stability in Serum GoodExcellent, with reduced protein adsorption[4]
Drug Encapsulation Efficiency (%) HighComparable to linear PEG[13]
Drug Release Rate ControllableCan be tuned by PEG architecture[3][14]
Cellular Uptake Generally reducedSimilar to linear PEG[4][11]
In Vivo Circulation Half-life ExtendedSignificantly extended[5]

Doxorubicin (B1662922) Release from PLGA-co-PEG Nanoparticles:

The following table presents data on the cumulative release of doxorubicin (DOX) from PLGA-co-PEG nanoparticles with varying PEG content. This illustrates how the presence and concentration of PEG, which can be arranged in a branched fashion for enhanced properties, influences the drug release profile.[3][14]

Time (days)0% PEG5% PEG10% PEG15% PEG
2 ~10%~16%~28%~40%
12 ~25%~36%~50%~71%
60 ~45%~59%~76%~92%
Experimental Protocols

This protocol describes the preparation of LNPs using a rapid mixing method, incorporating a branched PEG-lipid for enhanced stability and circulation.[2][15][16][17]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Branched DSPE-PEG lipid (e.g., DSPE-(PEG)2)

  • Therapeutic payload (e.g., siRNA, mRNA)

  • Ethanol (B145695)

  • Acetate (B1210297) buffer (pH 4.0)

  • Dialysis membrane (MWCO 10 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Preparation of Lipid and Payload Solutions:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and branched DSPE-PEG in ethanol to form the lipid phase.

    • Dissolve the therapeutic payload (e.g., siRNA) in acetate buffer to form the aqueous phase.

  • Nanoparticle Formulation:

    • Rapidly mix the lipid phase with the aqueous phase at a controlled flow rate using a microfluidic mixing device or by rapid injection. This will induce the self-assembly of the lipids into nanoparticles, encapsulating the payload.

  • Purification and Buffer Exchange:

    • Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight using a dialysis membrane to remove ethanol and unencapsulated payload.

  • Characterization of Nanoparticles:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.

    • Quantify the encapsulation efficiency of the payload using a suitable assay (e.g., RiboGreen assay for RNA).

    • Assess the stability of the nanoparticles in serum by incubating them in fetal bovine serum (FBS) and monitoring changes in size over time.

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization solution_prep Prepare Lipid (in Ethanol) & Payload (in Buffer) Solutions mixing Rapid Mixing (Self-Assembly) solution_prep->mixing purification Purification & Buffer Exchange (Dialysis) mixing->purification dls Size, PDI, Zeta Potential (DLS) purification->dls ee Encapsulation Efficiency purification->ee stability Serum Stability purification->stability

Caption: Workflow for the formulation and characterization of lipid nanoparticles with branched PEG-lipids.

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a drug conjugate on cancer cells.[5][18][19][20]

Materials:

  • Cancer cell line (e.g., HER2-positive breast cancer cells for an anti-HER2 ADC)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Branched PEG-drug conjugate

  • Free drug (as a control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the branched PEG-drug conjugate and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium. Include untreated cells as a control.

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Tumor Growth Inhibition Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of a branched PEG-drug conjugate.[9][20][21][22][23]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line

  • Matrigel

  • Branched PEG-drug conjugate

  • Vehicle control (e.g., PBS)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the branched PEG-drug conjugate and the vehicle control intravenously or intraperitoneally at a predetermined dosing schedule.

  • Tumor Measurement:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathway Illustration

The following diagram illustrates a simplified mechanism of action for an ADC targeting a cell surface receptor, leading to the inhibition of downstream signaling pathways and ultimately, apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cell adc ADC (Antibody + Branched PEG + Drug) receptor Cell Surface Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Cleavage dna_damage DNA Damage drug_release->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC) with a branched PEG linker.

Conclusion

Branched PEG linkers represent a significant advancement in drug delivery technology. Their unique structural properties offer numerous advantages for the development of more effective and safer therapeutics, particularly in the fields of antibody-drug conjugates and nanoparticle-based drug delivery. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to leverage the potential of branched PEG linkers in their work.

References

Application Notes and Protocols for Protein PEGylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][2][3][4] The addition of the hydrophilic and flexible PEG polymer increases the hydrodynamic radius of the protein, which reduces its renal clearance rate and shields it from proteolytic degradation.[1][3][4]

This document provides a comprehensive guide to the experimental setup for protein PEGylation, including detailed protocols for common PEGylation chemistries, methods for purification, and techniques for characterization of the resulting conjugates.

General Experimental Workflow

The process of protein PEGylation follows a systematic workflow, beginning with the selection of an appropriate PEG reagent and culminating in the characterization of the purified PEG-protein conjugate. Each step requires careful consideration and optimization to achieve the desired product with high yield and purity.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) PEGylation_Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation_Reaction Purification Purification of PEG-Protein Conjugate PEGylation_Reaction->Purification Characterization Characterization (Purity, Identity, Activity) Purification->Characterization

Caption: General workflow for protein PEGylation.

Selecting a PEGylation Strategy

The choice of PEGylation chemistry is dictated by the available reactive functional groups on the protein surface and the desired degree of site-specificity. The two most common strategies target primary amines (N-terminus and lysine (B10760008) residues) or free sulfhydryl groups (cysteine residues).

Amine-Specific PEGylation

This is the most widely used method due to the abundance of lysine residues on the surface of most proteins.[2] N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amino groups at neutral to slightly alkaline pH (7.0-8.5), forming stable amide bonds.[5]

Amine_PEGylation Protein Protein-NH2 (Lysine or N-terminus) Product Protein-NH-CO-PEG (Stable Amide Bond) Protein->Product + PEG_NHS PEG-O-CO-NHS (PEG-NHS Ester) PEG_NHS->Product pH 7.0-8.5 NHS NHS (Byproduct) Product->NHS +

Caption: Amine-specific PEGylation using an NHS ester.

By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino group of lysine residues.[6][7] Performing the reaction at a lower pH (around 7 or below) can increase the selectivity for N-terminal PEGylation.[7]

Thiol-Specific PEGylation

For more site-specific modification, PEGylation can be directed to free cysteine residues. PEG-maleimide is a commonly used reagent that reacts specifically with sulfhydryl groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[2][8] This approach is particularly useful when a protein has a single, accessible cysteine residue or when one is introduced at a specific site through genetic engineering.[6]

Thiol_PEGylation Protein Protein-SH (Cysteine) Product Protein-S-PEG (Stable Thioether Bond) Protein->Product + PEG_Maleimide PEG-Maleimide PEG_Maleimide->Product pH 6.5-7.5

Caption: Thiol-specific PEGylation using a maleimide (B117702) reagent.

Quantitative Parameters for PEGylation Reactions

The success of a PEGylation reaction depends on several critical parameters. The following table summarizes typical starting conditions for the PEGylation of proteins. It is important to note that optimal conditions will vary depending on the specific protein and PEG reagent used and should be determined empirically.

ParameterAmine-Specific (NHS Ester)Thiol-Specific (Maleimide)Key Considerations
pH 7.0 - 8.56.5 - 7.5Lower pH can favor N-terminal modification in amine-specific reactions.[7]
Temperature 4°C or Room TemperatureRoom TemperatureLower temperatures can help maintain protein stability.
Reaction Time 30 minutes - 2 hours1 - 4 hoursMonitor reaction progress to avoid over-PEGylation or degradation.
Molar Ratio (PEG:Protein) 1:1 to 25:11:1 to 10:1Higher ratios increase the degree of PEGylation but can also lead to polysubstitution and loss of activity.[9][10]
Protein Concentration > 1 mg/mL> 1 mg/mLHigher concentrations can improve reaction efficiency.
Buffer System Amine-free (e.g., PBS, Borate)Phosphate, HEPESAvoid buffers with primary amines for NHS chemistry.

Experimental Protocols

The following are detailed, generalized protocols for amine-specific and thiol-specific PEGylation of proteins.

Protocol 1: Amine-Specific PEGylation with PEG-NHS Ester

1. Materials

  • Protein of interest

  • PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., chromatography columns)

2. Procedure

a. Protein Preparation:

  • Dissolve or dialyze the protein into the Reaction Buffer. Ensure the complete removal of any buffers containing primary amines (e.g., Tris).

  • Adjust the protein concentration to 1-10 mg/mL.

b. PEGylation Reaction:

  • Equilibrate the PEG-NHS ester to room temperature before opening the vial to prevent condensation.

  • Calculate the required amount of PEG-NHS ester for the desired molar excess (e.g., 5-fold molar excess).

  • Dissolve the PEG-NHS ester in a small volume of the Reaction Buffer immediately before use.

  • Slowly add the dissolved PEG reagent to the stirring protein solution.

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.

c. Reaction Quenching:

  • Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

  • Incubate for 30 minutes at room temperature.

d. Purification:

  • Proceed immediately to the purification of the PEGylated protein using an appropriate chromatography technique (see Purification section below).

Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide

1. Materials

  • Cysteine-containing protein

  • PEG-Maleimide

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Reducing agent (optional, for proteins with disulfide bonds): e.g., TCEP or DTT

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Purification system

2. Procedure

a. Protein Preparation:

  • If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP. Remove the reducing agent by dialysis or a desalting column before proceeding.

  • Dissolve or dialyze the protein into the Reaction Buffer.

  • Adjust the protein concentration to 1-10 mg/mL.

b. PEGylation Reaction:

  • Equilibrate the PEG-Maleimide to room temperature.

  • Calculate the required amount of PEG-Maleimide for the desired molar excess (e.g., 3-fold molar excess).

  • Dissolve the PEG-Maleimide in a small volume of the Reaction Buffer.

  • Slowly add the dissolved PEG reagent to the stirring protein solution.

  • Incubate the reaction at room temperature for 2-4 hours.

c. Reaction Quenching:

  • Add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM to react with any unreacted PEG-Maleimide.

  • Incubate for 30 minutes at room temperature.

d. Purification:

  • Purify the PEGylated protein from the reaction mixture.

Purification of PEGylated Proteins

Purification is a critical step to separate the desired PEG-protein conjugate from unreacted protein, excess PEG reagent, and potential byproducts. The choice of purification method depends on the differences in physicochemical properties between the native and PEGylated protein.

Purification TechniquePrinciple of SeparationApplication in PEGylation
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Effective for removing unreacted, low molecular weight PEG and for separating mono-PEGylated from di- or poly-PEGylated species.[][12]
Ion Exchange Chromatography (IEX) Separation based on surface charge.[]Can separate PEGylated proteins from the native protein, as the PEG chain can mask charged residues.[][12] Also useful for separating positional isomers.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[]Can be a complementary technique to IEX for purifying PEGylated proteins.[][13]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity using a non-polar stationary phase.[]Useful for analytical scale separation of positional isomers and for the purification of smaller PEGylated peptides and proteins.[]

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of the PEGylation reaction and to ensure the quality of the final product.

Characterization TechniqueInformation Obtained
SDS-PAGE Estimation of the apparent molecular weight of the PEG-protein conjugate. A successful PEGylation results in a significant increase in molecular weight.[1]
Mass Spectrometry (e.g., MALDI-TOF, LC-MS) Accurate determination of the molecular weight, degree of PEGylation (number of attached PEG chains), and identification of PEGylation sites.[14][15][16]
HPLC (e.g., SEC, IEX, RP-HPLC) Assessment of purity, separation of different PEGylated species, and quantification of the reaction products.[]
UV-Vis Spectroscopy Determination of protein concentration.[17]
NMR Spectroscopy Can be used to quantify the degree of PEGylation and assess the higher-order structure of the conjugate.[18][19]
Biological Activity Assays Evaluation of the functional activity of the PEGylated protein compared to the native protein.

Conclusion

Protein PEGylation is a powerful and versatile technique for improving the therapeutic properties of protein-based drugs. A successful PEGylation strategy relies on the careful selection of PEGylation chemistry, optimization of reaction conditions, and rigorous purification and characterization of the final conjugate. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement effective protein PEGylation experiments.

References

Application Notes and Protocols for N-(acid-PEG3)-N-bis(PEG3-azide) in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

N-(acid-PEG3)-N-bis(PEG3-azide) is a novel, trifunctional, PEG-based linker designed for the advanced development of PROTACs. Its unique branched structure offers the potential for creating multi-arm or bivalent PROTACs, while the terminal functional groups—a carboxylic acid and two azides—provide versatile conjugation points. The polyethylene (B3416737) glycol (PEG) backbone enhances solubility and cell permeability, addressing common challenges in PROTAC development.[1][2] The azide (B81097) groups are amenable to "click chemistry," enabling efficient and specific conjugation to alkyne-modified ligands under mild conditions.[3][4]

This document provides detailed application notes, experimental protocols, and representative data for the use of N-(acid-PEG3)-N-bis(PEG3-azide) in the development of PROTACs targeting key cancer-related proteins: Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and the fusion protein BCR-ABL.

Key Features of N-(acid-PEG3)-N-bis(PEG3-azide)

  • Trifunctional Scaffold: The linker's structure, featuring one carboxylic acid and two azide moieties, allows for the synthesis of complex PROTAC architectures, including bivalent or dual-target degraders.

  • PEG Backbone: The nine PEG units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and pharmacokinetic properties.[1][5]

  • Click Chemistry Compatibility: The two azide groups enable highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for conjugation with alkyne-functionalized ligands.[3][6]

  • Versatile Carboxylic Acid Handle: The terminal carboxylic acid can be readily activated for amide bond formation with amine-containing E3 ligase ligands or POI ligands.

Representative Applications and Data

While specific quantitative data for PROTACs synthesized with N-(acid-PEG3)-N-bis(PEG3-azide) is not yet extensively published, the following tables present representative data from PROTACs utilizing linear and branched PEG linkers targeting BRD4, AR, and BCR-ABL. This data illustrates the potential efficacy of PROTACs developed with similar PEG-based linkers.

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers
PROTAC NameLinker CompositionE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
PROTAC 1PEGPomalidomide (B1683931) (CRBN)<1>90Burkitt's lymphoma (BL) cells
AT1PEGVHL10-100>90Not Specified
PROTAC with 12-atom PEG linkerPEGCRBNNot Specified~75MDA-MB-231
PROTAC with 16-atom PEG linkerPEGVHL~1 (IC50)~95MCF7

Note: The data presented is a compilation from multiple sources and serves as a representation of the efficacy of PEG-linked PROTACs.[7][8][9]

Table 2: Representative Degradation Data for AR-Targeting PROTACs with PEG Linkers
PROTAC NameLinker CompositionE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARV-110Not SpecifiedNot Specified<1>90VCaP, LNCaP
Compound 9PEGMDM210,000Not SpecifiedHeLa
SNIPER(AR)-51PEGIAPNot SpecifiedNot SpecifiedNot Specified
ARD-69PEGNot Specified0.86>95LNCaP

Note: The data presented is a compilation from multiple sources and serves as a representation of the efficacy of PEG-linked PROTACs.[10][11][12]

Table 3: Representative Degradation Data for BCR-ABL-Targeting PROTACs with PEG Linkers
PROTAC NameLinker CompositionE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Arg-PEG1-DasaPEGN-end rule0.8598.8K562
GMB-475Not SpecifiedVHL~500Not SpecifiedK562
SNIPER(ABL)-39PEG x 3IAPNot SpecifiedNot SpecifiedNot Specified

Note: The data presented is a compilation from multiple sources and serves as a representation of the efficacy of PEG-linked PROTACs.[13][14][15]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a hypothetical PROTAC, herein named "PROTAC-X," utilizing the N-(acid-PEG3)-N-bis(PEG3-azide) linker.

Protocol 1: Synthesis of a PROTAC-X using N-(acid-PEG3)-N-bis(PEG3-azide)

This protocol describes a two-step synthesis of a bivalent PROTAC targeting a POI and recruiting an E3 ligase. This example assumes the POI ligand is functionalized with an alkyne group and the E3 ligase ligand contains an amine for amide bond formation.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Alkyne-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • t-Butanol/Water

  • Preparative HPLC system

  • LC-MS system

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC to obtain the azide-functionalized intermediate.

Step 2: Click Chemistry Reaction with POI Ligand

  • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (2.2 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.2 eq) and sodium ascorbate (0.4 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC-X product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of PROTAC-X to induce the ubiquitination of the target POI.[16][17][18]

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Purified recombinant POI

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer

  • PROTAC-X stock solution in DMSO

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing 10X ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • Set up Reactions: In individual microcentrifuge tubes on ice, add the master mix, purified POI, and purified E3 ligase complex.

  • Add PROTAC-X: Add varying concentrations of PROTAC-X (e.g., 0, 10, 100, 1000 nM) to the reaction tubes. Include a DMSO vehicle control.

  • Initiate Reaction: Incubate the reactions at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be observed in the presence of active PROTAC-X.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the POI in cultured cells after treatment with PROTAC-X.[7][19]

Materials:

  • Cell line expressing the POI

  • PROTAC-X stock solution in DMSO

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the POI.

    • Subsequently, probe the membrane with a primary antibody for a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control to determine the percentage of protein degradation.

    • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20][21]

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the effect of PROTAC-X-induced protein degradation on cell viability.

Materials:

  • Cell line of interest

  • PROTAC-X stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PROTAC-X for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration for 50% inhibition of cell growth).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of BRD4, Androgen Receptor, and BCR-ABL, common targets for PROTAC-mediated degradation.

BRD4_Signaling_Pathway BRD4 BRD4 SuperEnhancers Super-Enhancers BRD4->SuperEnhancers binds to acetylated histones Ubiquitination Ubiquitination BRD4->Ubiquitination RNAPolII RNA Polymerase II SuperEnhancers->RNAPolII recruits Transcription Transcription RNAPolII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes CellCycle Cell Cycle Progression Oncogenes->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3Ligase E3 Ligase PROTAC->E3Ligase recruits PROTAC->Ubiquitination E3Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for Degradation BRD4 Degradation Proteasome->Degradation Degradation->Proliferation inhibits

Caption: BRD4 Signaling and PROTAC-mediated Degradation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP dissociates from Nucleus Nucleus AR->Nucleus translocates to Ubiquitination Ubiquitination AR->Ubiquitination ARE Androgen Response Element Nucleus->ARE binds to GeneTranscription Gene Transcription ARE->GeneTranscription CellGrowth Prostate Cancer Cell Growth GeneTranscription->CellGrowth PROTAC AR PROTAC PROTAC->AR binds E3Ligase E3 Ligase PROTAC->E3Ligase recruits PROTAC->Ubiquitination E3Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for Degradation AR Degradation Proteasome->Degradation Degradation->CellGrowth inhibits

Caption: Androgen Receptor Signaling and PROTAC Action.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Fusion Protein STAT5 STAT5 BCR_ABL->STAT5 activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates Ubiquitination Ubiquitination BCR_ABL->Ubiquitination Proliferation Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation CML Chronic Myeloid Leukemia Proliferation->CML Apoptosis->CML PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL binds E3Ligase E3 Ligase PROTAC->E3Ligase recruits PROTAC->Ubiquitination E3Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeted for Degradation BCR-ABL Degradation Proteasome->Degradation Degradation->CML inhibits

Caption: BCR-ABL Signaling in CML and PROTAC Intervention.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of a PROTAC using N-(acid-PEG3)-N-bis(PEG3-azide).

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker N-(acid-PEG3)-N-bis(PEG3-azide) Coupling Amide Coupling Linker->Coupling E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Coupling POI_Ligand POI Ligand (alkyne-functionalized) Click_Chem Click Chemistry POI_Ligand->Click_Chem Coupling->Click_Chem Purification Purification & Characterization Click_Chem->Purification PROTAC_X PROTAC-X Purification->PROTAC_X Ubiquitination_Assay In Vitro Ubiquitination Assay PROTAC_X->Ubiquitination_Assay Degradation_Assay Western Blot for Degradation PROTAC_X->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Ubiquitination_Assay->Data_Analysis Viability_Assay Cell Viability Assay (MTT) Degradation_Assay->Viability_Assay Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: PROTAC Development and Evaluation Workflow.

References

Dual-Labeling Strategies Using Heterobifunctional Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are essential tools in modern bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control. These reagents possess two distinct reactive moieties, allowing for sequential or orthogonal labeling strategies that minimize the formation of homodimers and other unwanted byproducts. This is particularly crucial in dual-labeling applications where precise control over the stoichiometry and spatial orientation of the conjugated molecules is paramount.

This document provides detailed application notes and experimental protocols for utilizing heterobifunctional linkers in dual-labeling strategies. It is intended for researchers, scientists, and drug development professionals working on projects such as the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes for cellular imaging, and the study of protein-protein interactions.

Principles of Heterobifunctional Linkers in Dual-Labeling

Heterobifunctional linkers typically consist of two reactive groups connected by a spacer arm. The choice of reactive groups dictates the targeting strategy, while the spacer arm can influence the stability, solubility, and steric hindrance of the final conjugate. Common reactive groups include:

  • Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, such as the side chain of lysine (B10760008) residues in proteins.

  • Sulfhydryl-reactive groups: Maleimides are commonly employed to react specifically with free sulfhydryl groups, found in cysteine residues.

  • Photoreactive groups: Phenyl azides can be activated by UV light to form highly reactive nitrenes that can insert non-selectively into C-H and N-H bonds, enabling the capture of transient interactions.

The sequential nature of reactions with heterobifunctional linkers is a key advantage. For instance, an amine-reactive group can first be used to attach the linker to a primary antibody, followed by a second reaction where a sulfhydryl-reactive group on the other end of the linker couples to a drug molecule or a fluorescent probe. This two-step process provides greater control over the conjugation reaction compared to homobifunctional linkers.[1][2]

Data Presentation: Comparative Performance of Heterobifunctional Linkers

The selection of an appropriate heterobifunctional linker is critical and depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. The following tables provide a summary of quantitative data for commonly used heterobifunctional linkers to facilitate comparison.

Linker TypeReactive GroupsTypical Conjugation EfficiencyKey AdvantagesKey Disadvantages
SMCC NHS-ester, Maleimide (B117702)High (>90%)Well-established chemistry, widely used in approved ADCs.[3]Potential for heterogeneity in lysine conjugation, maleimide instability in vivo.[3][4]
Sulfo-SMCC Sulfo-NHS-ester, MaleimideHigh (>90%)Water-soluble, avoiding the need for organic co-solvents which can denature proteins.[1]Similar to SMCC, potential for heterogeneity and maleimide instability.[1]
PEGylated Linkers Various (e.g., NHS-ester, Maleimide)High (>90%)Enhances solubility and stability, reduces immunogenicity, provides precise spatial control.[5]May require more complex synthesis.
Click Chemistry Linkers (e.g., DBCO-NHS Ester) NHS-ester, DBCOVery High (>95%)Bio-orthogonal (no catalyst needed), very high efficiency and specificity, stable linkage.[3]DBCO group is hydrophobic.[3]
Linker FeatureInfluence on Antibody-Drug Conjugate (ADC) Properties
Linker Length (PEG) Longer PEG chains can lead to improved ADC exposure and decreased clearance.[5]
Cleavability Cleavable linkers can release the payload inside the target cell, while non-cleavable linkers require lysosomal degradation of the antibody for drug release.[6]
Hydrophilicity More hydrophilic linkers can improve the solubility of ADCs, especially with hydrophobic payloads, and can enable higher drug-to-antibody ratios (DARs) with less aggregation.[6]

Experimental Protocols

Protocol 1: Dual-Labeling of an Antibody with a Fluorescent Dye and a Drug Molecule using SMCC

This protocol describes a two-step process to first label an antibody with a fluorescent dye and then conjugate a drug molecule.

Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-reactive fluorescent dye with a sulfhydryl group (Dye-SH)

  • Sulfhydryl-containing drug molecule (Drug-SH)

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Reaction buffers: Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody-Dye Conjugation (Amine-Maleimide Reaction): a. Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer. b. Dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM immediately before use. c. Add a 10- to 20-fold molar excess of SMCC to the antibody solution while gently vortexing. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. f. Immediately add the sulfhydryl-containing fluorescent dye (Dye-SH) to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the dye over the antibody is recommended. g. Incubate for 1-2 hours at room temperature or overnight at 4°C. h. Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

  • Purification of Antibody-Dye Conjugate: a. Purify the antibody-dye conjugate using a desalting column or size-exclusion chromatography to remove excess dye and quenching reagent.

  • Conjugation of Drug Molecule (Second Label): a. The purified antibody-dye conjugate now has available amine groups (lysine residues) that can be targeted for the second labeling step. b. Repeat steps 1b-1d to activate the antibody-dye conjugate with SMCC. c. Remove excess SMCC as in step 1e. d. Add the sulfhydryl-containing drug molecule (Drug-SH) to the maleimide-activated antibody-dye conjugate. e. Incubate and quench the reaction as described in steps 1g and 1h.

  • Final Purification and Characterization: a. Purify the final dual-labeled antibody-dye-drug conjugate using size-exclusion chromatography. b. Characterize the conjugate to determine the degree of labeling for both the dye and the drug using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using Sulfo-SMCC

This protocol outlines the synthesis of an ADC by conjugating a cytotoxic drug to an antibody via the water-soluble heterobifunctional linker, Sulfo-SMCC.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Thiolated cytotoxic drug

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Activation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer. b. Immediately before use, dissolve Sulfo-SMCC in Reaction Buffer to a concentration of 10 mg/mL. c. Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution with gentle mixing. d. Incubate the reaction for 30-60 minutes at room temperature.

  • Purification of Activated Antibody: a. Remove excess Sulfo-SMCC from the activated antibody using a desalting column equilibrated with Reaction Buffer.

  • Conjugation of the Drug: a. Immediately add the thiolated cytotoxic drug to the purified maleimide-activated antibody. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes. b. Purify the ADC using size-exclusion chromatography to remove unconjugated drug and other small molecules.

  • Characterization of the ADC: a. Determine the protein concentration by measuring the absorbance at 280 nm. b. Calculate the average DAR using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification & Characterization A Antibody in Amine-Free Buffer B Add Heterobifunctional Linker (e.g., SMCC) A->B C Incubate (30-60 min, RT) B->C D Maleimide-Activated Antibody C->D E Desalting Column D->E F Purified Maleimide- Activated Antibody E->F G Add Sulfhydryl- Containing Molecule (e.g., Drug-SH) F->G H Incubate (1-2h, RT or 4°C) G->H I Dual-Labeled Conjugate H->I J Purification (SEC) I->J K Characterization (UV-Vis, MS) J->K

Caption: General experimental workflow for a two-step dual-labeling strategy.

smcc_reaction_pathway cluster_reaction1 Amine Reaction (Activation) cluster_reaction2 Sulfhydryl Reaction (Conjugation) Protein_NH2 Protein-NH₂ SMCC + SMCC Activated_Protein Maleimide-Activated Protein SMCC->Activated_Protein pH 7.0-9.0 NHS_leaving + NHS Molecule_SH + Molecule-SH Activated_Protein->Molecule_SH Final_Conjugate Stable Thioether Bond (Protein-Linker-Molecule) Molecule_SH->Final_Conjugate pH 6.5-7.5

Caption: Chemical reaction pathway for SMCC-mediated conjugation.

References

Troubleshooting & Optimization

low yield in N-(acid-PEG3)-N-bis(PEG3-azide) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding low conjugation yields when using N-(acid-PEG3)-N-bis(PEG3-azide) with amine-containing molecules via carbodiimide (B86325) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry for conjugating the N-(acid-PEG3)-N-bis(PEG3-azide) reagent?

A1: The conjugation reaction utilizes the terminal carboxylic acid on the PEG linker. This acid is typically coupled with a primary amine on your target molecule to form a stable amide bond. The most common method for this is a "zero-length" crosslinking reaction mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability.[1][2][3]

Q2: Why is my conjugation yield consistently low?

A2: Low yield in EDC/NHS couplings is a common issue that can stem from several factors. The most frequent causes include:

  • Reagent Degradation: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly or if solutions are not prepared fresh.[4][5]

  • Suboptimal pH: The two main steps of the reaction, carboxyl activation and amine coupling, have different optimal pH ranges. Using a single, non-optimal pH for the entire process can significantly reduce efficiency.[1][6][7]

  • Hydrolysis of Intermediates: The activated carboxyl groups (O-acylisourea and NHS esters) are unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid if they do not react with an amine in a timely manner.[1][8][9]

  • Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule, reducing the yield of the desired conjugate.[10][11]

  • Steric Hindrance: The branched, bulky nature of the PEG reagent can physically block the reactive sites, making it difficult for the molecules to come together effectively.[12][13][14]

Q3: What are the ideal pH conditions for the two-step EDC/NHS reaction?

A3: For optimal results, a two-step pH process is highly recommended:

  • Activation Step: Perform the activation of the carboxylic acid with EDC and NHS in an acidic buffer, ideally at pH 4.5-6.0 .[1][7][11] A buffer free of amines and carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid), is strongly recommended for this step.[1][10]

  • Coupling Step: Conduct the reaction of the activated NHS-ester with the amine-containing molecule at a pH of 7.2-8.5 .[9][10][15] Buffers like Phosphate-Buffered Saline (PBS) or sodium bicarbonate are suitable for this stage.[7][10]

Q4: How can I tell if my EDC or NHS reagents have gone bad?

A4: EDC and NHS are highly hygroscopic. If they appear clumpy, discolored, or have been stored for a long time after opening in a humid environment, their activity may be compromised.[4][5] Because it can be difficult to assess visually, the best practice is to always use freshly opened vials or to purchase new reagents if you suspect degradation. Always prepare EDC and NHS solutions immediately before use, as EDC is particularly prone to hydrolysis in solution.[11][16]

Q5: Can the PEG chains themselves interfere with the reaction?

A5: Yes. PEG chains can cause steric hindrance, which may reduce the binding affinity and accessibility of the reactive carboxyl group.[12][13][17] This effect can be more pronounced with larger or more complex target molecules. Optimizing molar ratios and reaction times may be necessary to overcome some of this hindrance.

Troubleshooting Guide

Use the table below to diagnose and solve common problems encountered during the conjugation process.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Very low or no product formation 1. Inactive Reagents: EDC/NHS has degraded due to improper storage or hydrolysis.[5] 2. Incorrect pH: The pH of the reaction buffer is outside the optimal range for activation or coupling.[6][7] 3. Competing Nucleophiles: Your buffer (e.g., Tris, glycine) or sample contains primary amines.[10][11]1. Use new, high-quality EDC and NHS. Equilibrate vials to room temperature before opening to prevent condensation.[15] Prepare solutions immediately before use.[11] 2. Implement a two-step reaction protocol. Use MES buffer (pH 4.5-6.0) for activation and then adjust pH or exchange buffer to PBS (pH 7.2-8.0) for coupling.[7][15] 3. Use non-amine, non-carboxylate buffers like MES for activation and PBS or HEPES for coupling.[10]
Reaction starts but yield is poor 1. Hydrolysis of Activated Ester: The NHS-ester intermediate is hydrolyzing before it can react with the amine.[9][18] 2. Insufficient Reagent Concentration: The molar ratio of EDC/NHS to the acid-PEG reagent is too low.[10] 3. Suboptimal Reaction Time/Temp: Reaction time is too short for coupling to complete.1. Ensure the amine-containing molecule is added promptly after the activation step. Minimize water content if using organic solvents.[19] 2. Increase the molar excess of EDC and NHS. Start with a 5-fold molar excess of NHS and a 2-fold molar excess of EDC over the acid-PEG reagent.[10] 3. Increase the coupling reaction time (e.g., from 2 hours to 4 hours or overnight at 4°C).[6][10]
Precipitate forms during reaction 1. Reagent Aggregation: High concentrations of EDC/NHS can sometimes cause aggregation.[10] 2. Protein/Molecule Aggregation: Changes in pH or high concentrations of reactants can cause the target molecule (especially proteins) to precipitate.[20]1. Prepare fresh EDC/NHS solutions and ensure they are fully dissolved before adding to the reaction.[10] 2. Run the reaction at a more dilute concentration. If coupling to a protein, ensure the reaction buffer is optimal for its stability.
Difficulty purifying the final product 1. Excess Unreacted PEG: The unreacted acid-PEG reagent is similar in size/property to the product. 2. Inappropriate Purification Method: Dialysis may not be effective for removing smaller unreacted molecules.[5]1. Adjust stoichiometry to use a slight molar excess of the amine-containing molecule relative to the acid-PEG reagent. 2. Use chromatography methods like Size Exclusion (SEC), Ion Exchange (IEX), or Reverse-Phase HPLC (RP-HPLC) for more effective separation of PEGylated products.[]
Optimizing Reaction Parameters

The following table provides a summary of key parameters and their recommended starting points for optimization.

ParameterActivation Step (Carboxyl Activation)Coupling Step (Amine Reaction)Rationale
pH 4.5 – 6.07.2 – 8.5Maximizes EDC efficiency and NHS-ester formation while minimizing hydrolysis[1][9]. Higher pH in the second step deprotonates the primary amine, increasing its nucleophilicity.[10]
Buffer MESPBS, HEPES, BicarbonateAvoids competing amine and carboxyl groups present in buffers like Tris, glycine, or acetate.[1][10][11]
EDC Molar Excess 2x – 10x over Acid-PEGN/ADrives the initial activation reaction forward.[10]
NHS Molar Excess 2x – 5x over Acid-PEGN/AEfficiently converts the unstable O-acylisourea intermediate to the more stable NHS-ester.[4][10]
Temperature Room TemperatureRoom Temperature or 4°CRoom temperature is generally sufficient, but 4°C can be used for sensitive molecules or overnight reactions.[6][10]
Duration 15 – 30 minutes2 hours – OvernightActivation is rapid. Coupling may require longer incubation, especially if steric hindrance is a factor.[6][10][15]

Experimental Protocols & Visualizations

General Two-Step Conjugation Protocol

This protocol provides a general workflow for conjugating N-(acid-PEG3)-N-bis(PEG3-azide) to an amine-containing molecule (R-NH₂). Optimization of concentrations and ratios is recommended.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing molecule (R-NH₂)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]

  • Coupling Buffer: 1X PBS, pH 7.4[11]

  • EDC and Sulfo-NHS (or NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4][18]

  • Desalting column for buffer exchange

Procedure:

  • Preparation: Bring EDC and Sulfo-NHS vials to room temperature before opening. Prepare stock solutions of all reagents in their respective buffers immediately before starting.

  • Activation:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in Activation Buffer.

    • Add Sulfo-NHS solution to a final molar excess of 5x relative to the acid-PEG reagent.

    • Add EDC solution to a final molar excess of 2x relative to the acid-PEG reagent.

    • Incubate for 15-30 minutes at room temperature.[10][15]

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column. This prevents EDC from cross-linking carboxyl groups on your target molecule.[8][15]

  • Coupling:

    • Immediately add the activated acid-PEG reagent to your R-NH₂ molecule dissolved in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][10]

  • Quenching:

    • Stop the reaction by adding Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This will hydrolyze any remaining unreacted NHS-esters.[4][18]

  • Purification: Purify the final conjugate using an appropriate chromatography technique (e.g., SEC, IEX).[]

Reaction Pathway

reaction_pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_side_reaction Side Reaction cluster_coupling Step 2: Coupling (pH 7.2-8.5) Acid Acid-PEG-Azide (-COOH) Activated O-acylisourea Intermediate (Unstable) Acid->Activated + EDC NHSEster NHS-Ester (-CO-NHS) (More Stable) Activated->NHSEster + NHS Hydrolysis Hydrolysis (Low Yield) Activated->Hydrolysis H₂O NHSEster->Hydrolysis H₂O Product Conjugate (Stable Amide Bond) NHSEster->Product + Target Amine Amine Target Molecule (-NH2)

Caption: Two-step EDC/NHS conjugation pathway.

Troubleshooting Workflow

troubleshooting_workflow Start Low or No Yield Observed CheckReagents Are EDC/NHS reagents and solutions fresh? Start->CheckReagents CheckpH Is a two-step pH protocol (pH 6.0 -> pH 7.4) being used? CheckReagents->CheckpH Yes Sol_Reagents Use fresh, high-quality EDC and NHS. CheckReagents->Sol_Reagents No CheckBuffer Does the buffer contain interfering amines (Tris, etc.)? CheckpH->CheckBuffer Yes Sol_pH Implement two-step pH: Activation (MES, pH 6.0) Coupling (PBS, pH 7.4) CheckpH->Sol_pH No CheckRatio Is molar excess of EDC/NHS sufficient? CheckBuffer->CheckRatio No Sol_Buffer Switch to non-interfering buffers (e.g., MES, PBS, HEPES). CheckBuffer->Sol_Buffer Yes Sol_Ratio Increase EDC/NHS molar ratio (e.g., 2x/5x over acid). CheckRatio->Sol_Ratio No Review Review purification and consider steric hindrance. CheckRatio->Review Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: N-(acid-PEG3)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG3)-N-bis(PEG3-azide) and its conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG3)-N-bis(PEG3-azide) and what are its typical solubility properties?

A1: N-(acid-PEG3)-N-bis(PEG3-azide) is a branched PEGylation reagent featuring a terminal carboxylic acid and two terminal azide (B81097) groups.[1][2] The short polyethylene (B3416737) glycol (PEG) chains are hydrophilic and generally enhance the solubility of conjugated molecules in aqueous media.[1][3][4][5] The parent molecule is typically soluble in water and common organic solvents like DMSO, DMF, and DCM.[1] However, the solubility of its conjugates is highly dependent on the properties of the molecule it is attached to (e.g., a hydrophobic drug, peptide, or protein).

Q2: Which functional group has the biggest impact on the aqueous solubility of the conjugate?

A2: The overall solubility is a composite of all its parts, but two factors are critical:

  • The Conjugated Molecule: The physicochemical properties of the attached molecule (e.g., a hydrophobic payload) are often the primary determinant of the conjugate's final solubility.[6] Highly hydrophobic molecules can significantly decrease aqueous solubility, even with the presence of PEG chains.[6]

  • The Carboxylic Acid Group: The terminal carboxylic acid group has a pH-dependent effect on solubility. At pH values above its acid dissociation constant (pKa), the group is deprotonated (negatively charged), which significantly increases its hydrophilicity and aqueous solubility.[7][8]

Q3: How do the azide groups affect solubility?

A3: The azide groups are polar and can participate in hydrogen bonding, contributing positively to aqueous solubility. They are primarily included for their bioorthogonal reactivity ("Click Chemistry") with alkyne-containing molecules and have a less dramatic impact on solubility compared to the carboxylic acid or a large hydrophobic payload.[9]

Q4: Can I expect my N-(acid-PEG3)-N-bis(PEG3-azide) conjugate to be soluble in organic solvents?

A4: Yes, depending on the conjugate. The parent PEG linker is soluble in solvents like DMSO, DMF, and DCM.[1] If your conjugated molecule is also soluble in these solvents, the final conjugate is likely to be soluble as well. This is particularly useful for handling highly hydrophobic payloads during the conjugation process before purification and formulation in aqueous buffers.[10]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when working with N-(acid-PEG3)-N-bis(PEG3-azide) conjugates.

Problem 1: My conjugate precipitates in aqueous buffer (e.g., PBS pH 7.4).
  • Potential Cause: The conjugated molecule (payload) is highly hydrophobic, overwhelming the solubilizing effect of the short PEG chains at neutral pH. The carboxylic acid group may not be sufficiently ionized to confer adequate solubility.

  • Solution 1: Increase the pH.

    • Why: Increasing the pH of the buffer to 8.0-9.0 will ensure the terminal carboxylic acid is fully deprotonated (-COO⁻), significantly increasing the molecule's hydrophilicity.[7][8]

    • Action: Prepare buffers at various pH levels (e.g., 7.5, 8.0, 8.5) and test solubility. Be mindful of the pH stability of your conjugated molecule. See Protocol 1 for details.

  • Solution 2: Add a Co-solvent.

    • Why: A small percentage of a water-miscible organic solvent can disrupt water's hydrogen-bonding network, making it easier to dissolve hydrophobic compounds.[10][11]

    • Action: Introduce a minimal amount (e.g., 1-10% v/v) of DMSO, DMF, or ethanol (B145695) to your aqueous buffer. Test a range of concentrations to find the lowest effective amount, as organic solvents can affect protein stability and subsequent assays.[10] See Protocol 2 for details.

Problem 2: The conjugate is difficult to dissolve entirely, even after pH adjustment.
  • Potential Cause: The conjugate has formed aggregates that are difficult to break up. This is common with highly hydrophobic payloads.[]

  • Solution 1: Use Gentle Heating and Sonication.

    • Why: Providing kinetic energy can help overcome the intermolecular forces holding the aggregates together.

    • Action: Briefly warm the solution (e.g., to 30-40°C) while vortexing or sonicating in a water bath. Caution: Avoid excessive heat, which could degrade the conjugate, especially if it includes a sensitive protein or peptide.

  • Solution 2: Alter the Dissolution Method.

    • Why: The order of solvent addition matters.

    • Action: First, dissolve the conjugate in a small amount of a compatible organic solvent (like DMSO). Then, add this organic solution dropwise into the stirred aqueous buffer. This can prevent the initial formation of large, insoluble aggregates.[13]

Problem 3: The conjugate dissolves initially but crashes out of solution over time.
  • Potential Cause: The solution is supersaturated, and the conjugate is not thermodynamically stable in the chosen buffer system. This can be due to temperature changes or slow aggregation kinetics.

  • Solution 1: Include Solubilizing Excipients.

    • Why: Certain additives can stabilize the conjugate in solution.

    • Action: Consider adding excipients like PEG 400, Polysorbate 80 (Tween 80), or cyclodextrins to the formulation. These are commonly used in drug development to improve the stability and solubility of hydrophobic compounds. A concentration screening is necessary to find the optimal type and amount.

  • Solution 2: Re-evaluate Buffer Choice.

    • Why: The ionic strength and type of buffer salts can influence solubility.

    • Action: Test different buffer systems (e.g., borate, carbonate) at the optimal pH. Sometimes, simply changing the salt composition can improve long-term stability.

Data Presentation

Table 1: Effect of pH on the Relative Solubility of a Model Hydrophobic Conjugate. This table presents illustrative data for a hypothetical conjugate of N-(acid-PEG3)-N-bis(PEG3-azide) with a small, hydrophobic drug molecule.

Buffer pHCarboxylic Acid StateObserved Solubility (Relative Units)Notes
5.0Mostly Protonated (-COOH)1.0Significant precipitation observed.
6.5Partially Deprotonated4.5Solution is hazy; some precipitation.
7.4Mostly Deprotonated (-COO⁻)12.0Mostly dissolved but may crash out.
8.5Fully Deprotonated (-COO⁻)>50.0Clear solution, stable for 24h+.

Table 2: Effect of Co-solvents on the Solubility of a Model Hydrophobic Conjugate in PBS (pH 7.4). This table presents illustrative data for the same model conjugate as above.

Co-solventConcentration (% v/v)Observed Solubility (mg/mL)Notes
None0%< 0.1Insoluble
DMSO5%1.2Clear solution
DMSO10%5.5Clear solution
Ethanol5%0.8Clear solution
Ethanol10%3.1Clear solution
PEG 4005%1.5Clear solution, higher viscosity

Experimental Protocols

Protocol 1: Enhancing Solubility via pH Adjustment
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or borate) at different pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5. Ensure the buffer system is compatible with your conjugate. Avoid amine-containing buffers like Tris if you are working with NHS esters.[14]

  • Sample Preparation: Weigh out equal, small amounts of your lyophilized conjugate into separate microcentrifuge tubes.

  • Solubilization: Add a defined volume of each buffer to the respective tubes to achieve the target concentration.

  • Mixing: Vortex each tube gently for 1-2 minutes. If dissolution is slow, let the samples agitate on a rocker at room temperature for 30 minutes.

  • Observation: Visually inspect each tube for clarity or precipitation. For a quantitative measure, centrifuge the tubes to pellet any insoluble material and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy).

Protocol 2: Enhancing Solubility with Organic Co-solvents
  • Stock Solutions: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4). Prepare stock solutions of your chosen co-solvent (e.g., 20% DMSO in the same buffer).

  • Test Matrix: In separate tubes, add the conjugate. Then, add calculated volumes of the buffer and co-solvent stock to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%. Ensure the final volume and conjugate concentration are the same in all tubes.

  • Mixing and Observation: Vortex each sample and observe solubility as described in Protocol 1.

  • Optimization: Identify the lowest concentration of co-solvent that provides complete and stable solubilization. High concentrations of organic solvents can be detrimental to the structure and function of protein/antibody conjugates.[10]

Visualizations

G cluster_0 Troubleshooting Workflow start Conjugate Precipitates in Aqueous Buffer q1 Is the payload highly hydrophobic? start->q1 sol1 Increase Buffer pH (e.g., to 8.0-9.0) q1->sol1 Yes sol2 Add Organic Co-solvent (e.g., 1-10% DMSO) q1->sol2 Yes q2 Is the conjugate still insoluble or aggregated? sol1->q2 sol2->q2 sol3 Use Gentle Heating or Sonication q2->sol3 Yes sol4 Dissolve in Organic First, then add to Aqueous q2->sol4 Yes end Soluble Conjugate q2->end No sol3->end sol4->end

Caption: Troubleshooting workflow for conjugate solubility.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) low_ph_struct R-COOH (Protonated) low_ph_prop Less Polar Lower Aqueous Solubility low_ph_struct->low_ph_prop ph_increase Increase pH low_ph_struct->ph_increase high_ph_struct R-COO⁻ (Deprotonated) high_ph_prop Charged / Polar Higher Aqueous Solubility high_ph_struct->high_ph_prop ph_increase->high_ph_struct

Caption: Effect of pH on the carboxylic acid group and solubility.

G cluster_factors center Conjugate Solubility ph Buffer pH ph->center Increases (at >pKa) cosolvent Co-solvents (DMSO, EtOH) cosolvent->center Increases payload Payload Hydrophobicity payload->center Decreases temp Temperature temp->center Increases (gently) excipients Excipients (e.g., Tween) excipients->center Increases

Caption: Key factors influencing conjugate solubility.

References

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during click chemistry experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: Why is my CuAAC reaction showing low or no yield?

Low or no product formation in a CuAAC reaction can be attributed to several factors, ranging from reagent quality to reaction setup.[1] The most common culprits are catalyst inactivation, poor reagent quality, and suboptimal reaction conditions.[2]

Potential Causes & Solutions:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2] It can also disproportionate into Cu(0) and Cu(II).[2]

    • Solution: Degas your solvents and reaction mixture thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of a reducing agent, like sodium ascorbate (B8700270), is present to maintain the copper in its active Cu(I) state.[1]

  • Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.[1][2] Azides, in particular, can be unstable.[2]

    • Solution: Verify the purity of your reagents using methods like NMR or mass spectrometry.[1] If possible, use freshly prepared or purified reagents.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[2]

    • Solution: Optimize the stoichiometry of your reactants. While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5-2 equivalents) of the more accessible or less critical component can drive the reaction.[3] Ensure the pH of the reaction is within the optimal range (typically 4-12).[4]

  • Ligand Issues: The choice and concentration of the copper-stabilizing ligand are critical.[2] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2]

    • Solution: For bioconjugation, a 5:1 ligand-to-copper ratio is often recommended.[1] Water-soluble ligands like THPTA are effective for aqueous reactions.[5]

  • Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

    • Solution: Proper ligand choice and maintaining a low oxygen environment can help minimize alkyne homocoupling.

Q2: My reaction mixture changed color and a precipitate formed. What does this indicate?

A color change is expected as copper species change oxidation states. However, the formation of an insoluble precipitate could indicate several issues:[1]

  • Product Insolubility: The final product may be insoluble in the reaction solvent.

  • Biomolecule Aggregation: This can be caused by byproducts of the ascorbate reduction.[1]

  • Insoluble Copper Acetylides: These can form under certain conditions.[1][6]

To address this, consider changing the solvent system or adjusting the pH. If biomolecule aggregation is suspected, the addition of solubilizing excipients may be necessary.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q1: What are the primary reasons for a low yield in my copper-free SPAAC reaction?

While SPAAC avoids the complexities of a copper catalyst, low yields can still occur due to several factors.[3]

Potential Causes & Solutions:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable, especially in acidic conditions or during long-term storage, leading to degradation.[3]

    • Solution: Store cyclooctyne (B158145) reagents under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[3]

  • Steric Hindrance: Bulky molecules near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[3]

    • Solution: If possible, design linkers that introduce more space between the reactive moieties and the bulky groups.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[3][4]

    • Solution: Add a co-solvent like DMSO to improve solubility. Keep the percentage of organic solvent as low as possible, especially when working with proteins that could denature.[3]

  • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[3]

    • Solution: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[3]

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting concentrations and ratios for CuAAC and SPAAC reactions. Note that these are starting points and may require further optimization for your specific system.

Table 1: Typical CuAAC Reaction Component Concentrations

ComponentStock ConcentrationFinal ConcentrationNotes
Alkyne-Biomolecule 1-10 mM50-500 µMDependent on the specific biomolecule.
Azide Cargo 10-100 mM in DMSO2-fold excess to alkyneA larger excess may be needed for very low alkyne concentrations.[7]
CuSO₄ 100 mM in water50-250 µM[7]
Ligand (e.g., THPTA) 200 mM in water250 µM - 1.25 mMA 5:1 ligand to copper ratio is often recommended.[1]
Sodium Ascorbate 100 mM in water2.5-5 mMShould be in excess to keep copper reduced.[8]
Aminoguanidine (B1677879) 100 mM5 mMCan help prevent side reactions with biomolecules.[7]

Table 2: Typical SPAAC Reaction Component Concentrations

ComponentStock ConcentrationFinal ConcentrationNotes
Azide-Containing Molecule 1-10 mM in buffer (e.g., PBS)50-500 µM[3]
Cyclooctyne-Containing Molecule 10-100 mM in DMSO or DMF50-500 µM[3]
Co-solvent (e.g., DMSO) -As needed for solubilityKeep the final percentage low to avoid protein denaturation.[3]

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a general procedure for a CuAAC reaction.

Reagent Preparation:

  • Prepare stock solutions of your alkyne-biomolecule, azide-cargo, CuSO₄, ligand (e.g., THPTA), sodium ascorbate, and aminoguanidine as detailed in Table 1.[5][9]

  • Important: Prepare the sodium ascorbate solution fresh just before use.

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-biomolecule with a suitable buffer to achieve the desired final volume and concentration.[10]

  • Add the azide-cargo stock solution.

  • Prepare a premixed solution of CuSO₄ and the ligand. Allow them to incubate for a few minutes before adding to the reaction mixture.[9]

  • Add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

  • Mix the reaction gently by inverting the tube several times. Protect from light if any components are light-sensitive.[5]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may need optimization.

Workup and Purification:

  • The reaction can be stopped by adding an excess of a copper chelator like EDTA.[7][10]

  • Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials and the catalyst.[3]

Protocol 2: Small-Molecule Control Reaction for Troubleshooting

This protocol is designed to determine if a failed reaction is due to the specific biomolecules or the general reaction conditions and reagents.[3]

Materials:

  • A simple, commercially available small-molecule azide (e.g., benzyl (B1604629) azide).

  • A simple, commercially available small-molecule alkyne (e.g., propargyl alcohol or phenylacetylene (B144264) for CuAAC, or a DBCO-amine for SPAAC).[3][7]

Procedure:

  • Perform a small-scale control reaction using the small-molecule azide and alkyne, following the general protocol for either CuAAC (Protocol 1) or SPAAC.

  • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.[3]

Interpretation of Results:

  • Successful Control Reaction: If the control reaction works well, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide- or alkyne-modified biomolecule.[3][10]

  • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[3]

Visualizations

CuAAC Troubleshooting Workflow

CuAAC_Troubleshooting Start Low/No CuAAC Yield CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Solvent, Temp) Start->OptimizeConditions CatalystIssues Address Catalyst Inactivation (Degas, Fresh Reducing Agent) Start->CatalystIssues ControlReaction Perform Small-Molecule Control Reaction CheckReagents->ControlReaction OptimizeConditions->ControlReaction CatalystIssues->ControlReaction ControlSuccess Control Successful: Issue is with Biomolecule (Sterics, Solubility) ControlReaction->ControlSuccess Success ControlFail Control Failed: Issue is with General Conditions/Reagents ControlReaction->ControlFail Failure Success Improved Yield ControlSuccess->Success RevisitConditions Re-evaluate Solvents, Buffers, and Reagent Stocks ControlFail->RevisitConditions RevisitConditions->ControlReaction

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

SPAAC Troubleshooting Workflow

SPAAC_Troubleshooting Start Low/No SPAAC Yield CheckReagentStability Verify Cyclooctyne & Azide Stability Start->CheckReagentStability CheckSolubility Assess Reactant Solubility (Add Co-solvent if needed) Start->CheckSolubility CheckStoichiometry Optimize Reactant Ratio Start->CheckStoichiometry ControlReaction Perform Small-Molecule Control Reaction CheckReagentStability->ControlReaction CheckSolubility->ControlReaction CheckStoichiometry->ControlReaction ControlSuccess Control Successful: Issue is with Biomolecule (Sterics, Degradation) ControlReaction->ControlSuccess Success ControlFail Control Failed: Issue is with General Conditions/Reagents ControlReaction->ControlFail Failure Success Improved Yield ControlSuccess->Success RevisitConditions Re-evaluate Solvents, Buffers, and Reagent Stocks ControlFail->RevisitConditions RevisitConditions->ControlReaction

Caption: Troubleshooting workflow for low-yield SPAAC reactions.

Logical Relationship: Problem, Cause, and Solution

Problem_Cause_Solution cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Catalyst Inactivation (CuAAC) Problem->Cause1 Cause2 Reagent Instability/Impurity Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Degas Solvents & Use Reducing Agent Cause1->Solution1 Solution2 Verify Purity & Use Fresh Reagents Cause2->Solution2 Solution3 Add Co-solvent (e.g., DMSO) Cause3->Solution3 Solution4 Modify Linker Design Cause4->Solution4

Caption: Relationship between problems, causes, and solutions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein PEGylation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation that can lead to protein aggregation.

Q1: I am observing visible precipitation/turbidity in my reaction mixture. What is the primary cause?

Visible precipitation or turbidity is a clear indicator of significant protein aggregation. This can be caused by several factors during the PEGylation process, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions (e.g., pH, temperature) that compromise protein stability.[1] The introduction of PEG chains can alter the protein's surface properties, sometimes leading to reduced solubility.

Q2: My PEGylated protein shows a high molecular weight shoulder or peak in Size Exclusion Chromatography (SEC). How can I reduce this?

A high molecular weight (HMW) peak in SEC analysis indicates the formation of soluble aggregates. To reduce these, consider the following troubleshooting steps:

  • Optimize the PEG-to-protein molar ratio: A high molar excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation. It is advisable to perform a titration experiment, starting with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increasing it.[2]

  • Lower the reaction temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, favoring controlled modification over intermolecular cross-linking.[1]

  • Adjust the pH: The reaction pH is critical. For amine-reactive PEGs, a lower pH (around 5.0-6.5) can favor more specific N-terminal PEGylation over lysine (B10760008) PEGylation, potentially reducing aggregation.[1] However, the optimal pH is protein-dependent and should be determined empirically.

  • Consider stepwise addition of the PEG reagent: Adding the PEG reagent in smaller portions over time can maintain a lower instantaneous concentration, which may help minimize aggregation.[2]

Q3: After PEGylation, I observe a loss of protein activity. Is this related to aggregation?

Loss of biological activity can be linked to aggregation, as aggregated proteins are often misfolded and non-functional. However, other factors could also be at play:

  • PEGylation at or near the active site: The PEG chain may sterically hinder the protein's active site or binding interface.

  • Conformational changes: The conjugation process itself might induce conformational changes that affect activity.

To troubleshoot, you can try site-specific PEGylation strategies to avoid modifying residues crucial for the protein's function.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]

  • High Protein Concentration: Increased proximity of protein molecules promotes intermolecular interactions.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended cross-linking.[1]

  • Mechanical Stress: Agitation or stirring can introduce shear stress, potentially causing denaturation and aggregation.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be used:

  • Visual Inspection: Observing turbidity or precipitates.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at around 350 nm can indicate the presence of light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): Separates proteins based on size and can quantify the percentage of monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): A powerful technique to determine the absolute molar mass of eluting species, providing clear identification and quantification of aggregates.

Q3: What is the role of excipients in preventing aggregation?

Excipients are additives that can stabilize proteins and prevent aggregation. They work through various mechanisms, such as preferential exclusion and suppressing non-specific protein-protein interactions.[2] Common excipients include:

  • Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): Act as protein stabilizers.[2]

  • Amino Acids (e.g., arginine, glycine): Can suppress protein-protein interactions.[2]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Can prevent surface-induced aggregation.[2]

Q4: Does the size of the PEG molecule affect aggregation?

Yes, the molecular weight of the PEG can influence aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[1][2] Even a smaller 5 kDa PEG showed a significant improvement in stability.[2]

Q5: Should I use a monofunctional or bifunctional PEG reagent?

If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent. Homobifunctional PEGs have reactive groups at both ends and carry a higher risk of linking multiple protein molecules together.[1]

Quantitative Data on Aggregation

The following tables provide a summary of quantitative data from a case study on the PEGylation of Granulocyte-Colony Stimulating Factor (G-CSF) to illustrate the impact of PEGylation on aggregation.

Table 1: Effect of PEGylation on G-CSF Aggregation

ProteinIncubation Time (hours)Monomer (%)Soluble Aggregates (%)Insoluble Aggregates (Precipitate)
G-CSF010000
G-CSF72<10->90
5kPEG-G-CSF72~50~500
20kPEG-G-CSF72~70~300

Data synthesized from a study on G-CSF aggregation at 37°C and neutral pH.

Table 2: Typical Concentration of Stabilizing Excipients

Excipient TypeExamplesTypical Concentration
Sugars/PolyolsSucrose, Trehalose, Sorbitol5-10% (w/v)
Amino AcidsArginine, Glycine50-100 mM
SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)

These are general recommendations, and the optimal concentration should be determined experimentally for each specific protein.[2]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters.

1. Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
  • Activated PEG reagent (e.g., mPEG-NHS ester)
  • Reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0)
  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
  • Size Exclusion Chromatography (SEC) system

2. Procedure:

  • Prepare Protein: Dialyze the protein into the desired reaction buffer and adjust the concentration (e.g., 1-5 mg/mL).
  • Set up Screening Matrix: Design a matrix of experiments to test different conditions:
  • pH: Prepare reactions in buffers with different pH values.
  • Molar Ratio: Test a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).
  • Temperature: Run parallel reactions at different temperatures (e.g., 4°C and room temperature).
  • Initiate Reaction: Dissolve the PEG reagent in the reaction buffer immediately before use and add it to the protein solution.
  • Incubate: Allow the reactions to proceed for a set time (e.g., 1-2 hours) with gentle mixing.
  • Quench Reaction: Stop the reaction by adding the quenching solution.
  • Analyze by SEC: Analyze a sample from each reaction condition by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

3. Data Analysis:

  • Integrate the peak areas from the SEC chromatograms to calculate the percentage of each species.
  • Compare the results across the different conditions to identify the optimal parameters that yield the desired degree of PEGylation with minimal aggregation.

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

1. Materials:

  • PEGylated protein sample
  • SEC column with an appropriate fractionation range
  • Mobile phase (e.g., PBS)
  • HPLC or UPLC system with a UV detector

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
  • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any large particulates.
  • Injection: Inject a known amount of the protein sample onto the column.
  • Elution: Elute the sample with the mobile phase at a constant flow rate.
  • Detection: Monitor the elution profile using a UV detector at 280 nm.

3. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the monomer, dimer, and any HMW aggregates based on their elution times.
  • Peak Integration: Integrate the area of each peak.
  • Quantification: Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed check_visual Visual Inspection: Precipitate or Turbidity? start->check_visual analyze_sec Analytical Characterization: Run Size Exclusion Chromatography (SEC) check_visual->analyze_sec Yes check_visual->analyze_sec No, but suspected hmw_present High Molecular Weight (HMW) Aggregates Present? analyze_sec->hmw_present optimize_ratio Optimize PEG:Protein Molar Ratio (e.g., 1:1 to 10:1) hmw_present->optimize_ratio Yes end_success Success: Aggregation Minimized hmw_present->end_success No optimize_temp Lower Reaction Temperature (e.g., 4°C) optimize_ratio->optimize_temp optimize_ph Optimize Reaction pH optimize_temp->optimize_ph stepwise_peg Use Stepwise Addition of PEG optimize_ph->stepwise_peg use_excipients Add Stabilizing Excipients (e.g., Sugars, Amino Acids) stepwise_peg->use_excipients check_reagent Verify PEG Reagent Quality (Use Monofunctional PEG) use_excipients->check_reagent re_analyze Re-analyze by SEC check_reagent->re_analyze re_analyze->hmw_present end_fail Further Optimization Needed

Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.

Factors_Influencing_Aggregation cluster_protein Protein Properties cluster_reaction Reaction Conditions cluster_peg PEG Reagent cluster_process Process Parameters aggregation Protein Aggregation protein_props Protein Properties protein_props->aggregation reaction_cond Reaction Conditions reaction_cond->aggregation peg_reagent PEG Reagent peg_reagent->aggregation process_params Process Parameters process_params->aggregation conc High Concentration conc->protein_props stability Inherent Stability stability->protein_props ph Suboptimal pH ph->reaction_cond temp High Temperature temp->reaction_cond buffer Buffer Composition buffer->reaction_cond molar_ratio High Molar Ratio molar_ratio->peg_reagent functionality Bifunctional functionality->peg_reagent purity Impurities purity->peg_reagent mw Molecular Weight mw->peg_reagent mixing Agitation/Shear Stress mixing->process_params addition_rate Rapid Addition addition_rate->process_params

Caption: Key factors influencing protein aggregation during the PEGylation process.

References

Technical Support Center: Purification of N-(acid-PEG3)-N-bis(PEG3-azide) Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of biomolecules labeled with N-(acid-PEG3)-N-bis(PEG3-azide).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying biomolecules labeled with N-(acid-PEG3)-N-bis(PEG3-azide)?

The primary challenge lies in the heterogeneity of the reaction mixture, which typically contains:

  • Desired Product: Biomolecule labeled with N-(acid-PEG3)-N-bis(PEG3-azide).

  • Unreacted Biomolecule: The starting, unlabeled biomolecule.

  • Excess Labeling Reagent: Unreacted N-(acid-PEG3)-N-bis(PEG3-azide).

  • Multi-labeled Species: Biomolecules with varying numbers of attached labels.

  • Positional Isomers: Biomolecules with the label attached at different sites.

  • Hydrolyzed Reagent: Degraded labeling reagent.

Separating these components can be difficult due to potentially subtle differences in their physicochemical properties.

Q2: Which purification methods are most effective for this type of labeled biomolecule?

The most common and effective methods are chromatographic techniques that separate molecules based on size, charge, and hydrophobicity. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted labeling reagent and can also separate multi-labeled species from mono-labeled ones.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The terminal carboxylic acid on the N-(acid-PEG3)-N-bis(PEG3-azide) label introduces a negative charge, which can be exploited for separation using anion exchange chromatography.[][2]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG component of the label can interact with HIC resins, allowing for the separation of labeled from unlabeled biomolecules.[3][4]

Q3: How does the N-(acid-PEG3)-N-bis(PEG3-azide) label influence the choice of purification strategy?

The unique properties of this label can be leveraged for purification:

  • Size: The addition of the PEG linker increases the hydrodynamic radius of the biomolecule, making SEC a suitable initial step to remove smaller, unreacted components.[5]

  • Charge: The terminal carboxylic acid provides a negative charge at neutral or alkaline pH, enabling the use of anion exchange chromatography for high-resolution separation.[6][7]

  • Hydrophobicity: The PEG chains have a degree of hydrophobicity that can be utilized in HIC, particularly for separating species with different degrees of labeling.[4]

A multi-step purification strategy often yields the best results, for example, using SEC as a capture step followed by IEX for polishing.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-(acid-PEG3)-N-bis(PEG3-azide) labeled biomolecules.

Problem Potential Cause Suggested Solution
Low Recovery of Labeled Biomolecule Non-specific binding to the column matrix. - For SEC, try a different column matrix or add organic modifiers to the mobile phase if compatible with your biomolecule. - For IEX, adjust the pH or ionic strength of the elution buffer. A step gradient might be too harsh; consider a linear gradient. - For HIC, reduce the salt concentration in the binding buffer or use a less hydrophobic resin.
Precipitation of the biomolecule on the column. - Ensure the buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability. - Reduce the sample concentration before loading onto the column.
Poor Separation of Labeled and Unlabeled Biomolecule Insufficient resolution of the chosen method. - For SEC, use a longer column or a column with a smaller bead size for higher resolution. Ensure the sample volume is not more than 2-5% of the column volume. - For IEX, optimize the pH and salt gradient. A shallower gradient can improve the separation of species with similar charges.[8] - For HIC, optimize the salt type and concentration in the binding and elution buffers.
Charge shielding by the PEG chain in IEX. The PEG chain can mask the charges on the biomolecule's surface.[] Try a different pH to alter the overall surface charge or consider a different purification technique like SEC or HIC.
Presence of Unreacted Labeling Reagent in the Final Product Inadequate removal during the purification step. - SEC is very effective at removing small molecules. Ensure the chosen column has the appropriate pore size to separate the labeled biomolecule from the much smaller unreacted label. - Dialysis or diafiltration can also be used to remove small molecule contaminants.
Co-elution of Multi-labeled Species and Positional Isomers Very similar physicochemical properties. - High-resolution IEX with a very shallow gradient may be able to separate these species.[8] - HIC can sometimes separate positional isomers due to differences in the exposure of hydrophobic patches. - For analytical purposes, techniques like capillary electrophoresis (CE) may provide better resolution.[]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific biomolecule and labeling efficiency.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for the initial cleanup to remove unreacted labeling reagent and for separating species based on size.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the desired flow rate.

  • Sample Preparation: Centrifuge your reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger, labeled biomolecule will elute before the smaller, unlabeled biomolecule and the unreacted labeling reagent.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified labeled biomolecule.

Protocol 2: Purification by Anion Exchange Chromatography (IEX)

This protocol leverages the negative charge of the terminal carboxylic acid on the label for high-resolution separation.

Materials:

  • Anion exchange column (e.g., a quaternary ammonium-based strong anion exchanger)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Chromatography system

  • 0.22 µm syringe filter

Procedure:

  • Buffer Exchange: Exchange the buffer of your sample into the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the anion exchange column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the buffer-exchanged and filtered sample onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or other relevant assays to identify the purified labeled biomolecule. The labeled biomolecule is expected to elute at a higher salt concentration than the unlabeled biomolecule.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol separates molecules based on differences in hydrophobicity.

Materials:

  • HIC column (e.g., with phenyl or butyl ligands)

  • Binding Buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Chromatography system

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to your sample to match the Binding Buffer conditions. Filter the sample.

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove unbound molecules.

  • Elution: Elute the bound molecules using a decreasing salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions during the elution.

  • Analysis: Analyze the collected fractions to identify those containing the purified labeled biomolecule. The labeled biomolecule, being more hydrophobic due to the PEG chains, is expected to elute at a lower salt concentration than the unlabeled biomolecule.[4]

Quantitative Data Summary

The following table provides representative data on the purification of PEGylated proteins from the literature. Note that actual results will vary depending on the biomolecule, labeling efficiency, and purification conditions.

Purification Method Biomolecule Purity Achieved Yield Reference
Size Exclusion Chromatography PEGylated Lysozyme>95% (removal of free PEG)~90%(Adapted from[9])
Ion Exchange Chromatography PEGylated RNase ASeparation of multiple isomersVariable(Adapted from[8])
Hydrophobic Interaction Chromatography PEGylated HSASeparation of mono-, di-, and tri-PEGylated forms~85% for mono-PEGylated(Adapted from[4])

Visualizations

experimental_workflow cluster_reaction Labeling Reaction cluster_purification Purification Cascade cluster_analysis Analysis Reaction_Mixture Reaction Mixture (Labeled Biomolecule, Unlabeled Biomolecule, Excess Label) SEC Step 1: Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Initial Cleanup IEX Step 2: Ion Exchange Chromatography (IEX) SEC->IEX High-Resolution Separation HIC Alternative/Polishing Step: Hydrophobic Interaction Chromatography (HIC) SEC->HIC Alternative Analysis Purity & Characterization (SDS-PAGE, MS, etc.) IEX->Analysis HIC->Analysis

Caption: A typical experimental workflow for the purification of labeled biomolecules.

troubleshooting_logic Start Start Purification Check_Recovery Low Recovery? Start->Check_Recovery Check_Purity Poor Separation? Check_Recovery->Check_Purity No Optimize_Binding Optimize Binding/Elution (Gradient, pH, Salt) Check_Recovery->Optimize_Binding Yes Optimize_Resolution Optimize Resolution (Column length, bead size, gradient) Check_Purity->Optimize_Resolution Yes Success Purified Product Check_Purity->Success No Optimize_Binding->Start Change_Method Consider Alternative Method (e.g., SEC -> IEX) Change_Method->Start Optimize_Resolution->Start Re-run Optimize_Resolution->Change_Method If still poor

Caption: A troubleshooting flowchart for purification issues.

References

Technical Support Center: N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(acid-PEG3)-N-bis(PEG3-azide). This heterotrifunctional linker, featuring a carboxylic acid and two azide (B81097) moieties, is designed for versatile bioconjugation strategies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG3)-N-bis(PEG3-azide) and what are its primary applications?

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) derivative containing one terminal carboxylic acid and two terminal azide groups.[1][2] The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides), while the azide groups are used for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This structure allows for the creation of complex bioconjugates, linking an amine-containing molecule to two alkyne-containing molecules. Common applications include medical research, drug delivery, nanotechnology, and surface modification.[1][3]

Q2: How should I store and handle this reagent?

To ensure its stability, the reagent should be stored at -20°C, protected from moisture and light.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.[4] For reactions, it is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and avoid preparing stock solutions that will be stored for extended periods.[3][4][5]

Q3: What are the main reaction chemistries for this linker?

There are two primary reaction types for this linker:

  • Amine Coupling: The carboxylic acid group is typically activated (e.g., using EDC and NHS/Sulfo-NHS) to form an NHS ester. This activated ester then reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a pH of 7.2-8.5 to form a stable amide bond.[6][7]

  • Click Chemistry: The two azide groups can react with terminal alkynes to form a stable triazole linkage. This can be achieved through:

    • CuAAC: Requires a Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[8][9]

    • SPAAC: A copper-free method that uses a strained cyclooctyne, which reacts spontaneously with the azide.[8][10][] This is preferred for applications in living systems due to the toxicity of copper.[12]

Q4: Can the azide groups be reduced to amines?

Yes, azide groups can be reduced to primary amines. This is a potential side reaction if the molecule is exposed to reducing agents. Common laboratory reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce azides.[13] This reduction is generally undesirable unless intentionally converting the azide to a reactive amine. Various chemical methods exist for the specific reduction of azides if desired.[14]

Troubleshooting Guide: Amine Coupling (Carboxylic Acid Activation)

This section addresses issues related to the activation of the carboxylic acid group and its subsequent reaction with primary amines.

Problem 1: Low or No Amine Conjugation Efficiency

If you observe poor yield of your desired amine-conjugated product, consider the following causes and solutions.

Potential Cause 1: Hydrolysis of Activated Ester

The most common side reaction is the hydrolysis of the activated NHS ester, which reverts it to an unreactive carboxylic acid.[15] The rate of hydrolysis is highly dependent on pH.[6][16][17]

Recommended Solutions:

  • Optimize pH: Perform the reaction at a pH between 7.2 and 8.0. While amine reactivity increases with pH, so does the rate of hydrolysis. A pH of 7.5 is often a good compromise.[15][18]

  • Work Quickly: Dissolve the activation reagents (EDC/NHS) and the PEG linker immediately before adding them to your amine-containing molecule.[4]

  • Increase Reactant Concentration: Higher concentrations of the protein or amine-containing molecule can favor the desired reaction over hydrolysis.[5][16]

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes
8.5Room Temp.~1 hour (approx.)

Data compiled from multiple sources.[6][16][17]

Potential Cause 2: Incompatible Buffer Components

Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the activated ester, significantly reducing conjugation efficiency.[6] High concentrations of sodium azide (>3 mM) can also interfere.[6]

Recommended Solutions:

  • Buffer Exchange: Ensure your amine-containing molecule is in an amine-free buffer like PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer before starting the reaction.[4][6]

  • Quenching: After the desired reaction time, you can intentionally add an amine-containing buffer (e.g., 1M Tris-HCl) to quench any remaining activated ester.[6]

Experimental Protocol: Two-Step Amine Coupling

This protocol minimizes hydrolysis of the linker before it is introduced to the target protein.

G cluster_0 Step 1: Activation of PEG Linker cluster_1 Step 2: Conjugation to Protein A Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) and NHS/Sulfo-NHS in reaction buffer (e.g., 0.1M MES, pH 6.0) B Add EDC and incubate for 15-30 min at room temperature A->B Activates Carboxylic Acid C Add activated PEG linker solution to protein solution in reaction buffer (e.g., PBS, pH 7.2-7.5) B->C Transfer immediately D Incubate for 30 min to 2 hours at room temperature or 4°C C->D E Quench reaction with amine buffer (e.g., 1M Tris-HCl, pH 8.0) D->E F Purify conjugate via dialysis, size-exclusion chromatography, or other suitable method E->F

Caption: Workflow for a two-step amine coupling reaction.

Troubleshooting Guide: Azide-Alkyne Click Chemistry

This section covers common issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.

Problem 2: Low Yield in CuAAC Reaction

Low efficiency in copper-catalyzed reactions is a frequent problem.

Potential Cause 1: Oxidation of Cu(I) Catalyst

The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[19]

Recommended Solutions:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate in the reaction mixture to continually regenerate Cu(I) from any oxidized Cu(II).

  • Use a Ligand: A copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) oxidation state and increase reaction efficiency.[8]

  • Degas Solutions: For sensitive reactions, de-gassing the buffer by sparging with nitrogen or argon can help to remove dissolved oxygen.

Potential Cause 2: Interaction of Copper with Biomolecules

Copper ions can coordinate to certain amino acid residues (e.g., cysteine, histidine) or form precipitates with terminal alkynes, which can inhibit the reaction or damage the biomolecule.[8][20] Reactive oxygen species generated by the catalyst system can also degrade amino acids.[8]

Recommended Solutions:

  • Use a Ligand: Ligands not only stabilize copper but also prevent its non-specific interaction with your biomolecules.[8]

  • Switch to SPAAC: If biomolecule stability is a major concern, using a copper-free, strain-promoted reaction (SPAAC) is the most effective solution.[8][]

G Start Low CuAAC Yield Q1 Is a reducing agent (e.g., sodium ascorbate) present? Start->Q1 S1 Add fresh sodium ascorbate to regenerate Cu(I). Q1->S1 No Q2 Is a Cu(I) stabilizing ligand (e.g., THPTA) being used? Q1->Q2 Yes S1->Q2 S2 Add a suitable ligand to stabilize Cu(I) and prevent side reactions. Q2->S2 No Q3 Is the alkyne or azide reagent degraded? Q2->Q3 Yes S2->Q3 S3 Use fresh, high-purity reagents. Check for azide reduction. Q3->S3 Yes S4 Consider switching to a copper-free SPAAC reaction to avoid catalyst-related issues. Q3->S4 No

Caption: Troubleshooting logic for low-yield CuAAC reactions.
Problem 3: Side Reactions with the PEG Chain

Potential Cause: Oxidative Degradation

The polyether backbone of PEG is susceptible to thermal-oxidative degradation, especially at temperatures above 70°C or in the presence of strong oxidizing agents or free radicals.[21][22] This can lead to chain scission, creating byproducts and compromising the integrity of the linker.[21][23]

Recommended Solutions:

  • Avoid High Temperatures: Perform conjugation reactions at room temperature or 4°C. Avoid heating or refluxing solutions containing the PEG linker.[24]

  • Avoid Oxidizing Agents: Ensure that buffers and reaction components are free from strong oxidizing agents.

  • Proper Storage: Store the reagent under inert gas if possible and always at the recommended -20°C to minimize long-term degradation.

References

Technical Support Center: Characterization of N-(acid-PEG3)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of N-(acid-PEG3)-N-bis(PEG3-azide). This versatile heterotrifunctional linker allows for a two-stage conjugation strategy: an initial reaction via its carboxylic acid group, typically with an amine on a biomolecule, followed by "click chemistry" reactions utilizing the two terminal azide (B81097) groups.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the confirmation and characterization of conjugates involving N-(acid-PEG3)-N-bis(PEG3-azide).

Q1: What is the general strategy to confirm the successful conjugation of this linker to my molecule?

Confirmation is a multi-step process. First, you need to verify the initial conjugation of the linker to your primary molecule (e.g., an antibody) via the carboxylic acid group. Second, you must confirm the subsequent conjugation of alkyne-modified molecules to the linker's azide groups. A combination of analytical techniques is recommended for unambiguous confirmation.[1]

Q2: How can I confirm the initial conjugation of the linker's carboxylic acid to an amine on my protein/antibody?

Successful conjugation of the linker to a protein or antibody results in an increase in molecular weight. This change can be observed using several techniques:

  • Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and common method to visualize the increase in molecular weight. The conjugated protein will migrate slower than the unconjugated protein, resulting in a band shift.[2]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide a precise measurement of the mass increase, confirming the addition of the PEG linker.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Methods like Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can separate the conjugated product from the unreacted protein.[6][7] The conjugate will typically have a different retention time.

Q3: How do I confirm that the azide groups on the linker have successfully reacted via "click chemistry"?

The reaction of the azide groups with an alkyne-containing molecule forms a triazole ring. This transformation can be confirmed by:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The most direct method. A successful reaction is indicated by the disappearance of the characteristic azide vibrational band, which appears around 2100 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): MS can confirm the addition of the alkyne-modified molecule by detecting the corresponding increase in the total molecular weight of the conjugate.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the protons of the newly added molecule and the triazole ring.[11][12]

Q4: Which analytical techniques are best for characterizing the final, fully conjugated product?

A combination of techniques is ideal for comprehensive characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the precise mass identification of MS, allowing you to confirm the identity and purity of your final product in a single analysis.[10] NMR provides detailed structural information, while FTIR is excellent for confirming the presence or absence of specific functional groups.[8][11]

Q5: How can I determine the degree of PEGylation (i.e., the number of linkers attached to my protein)?

Mass spectrometry is a key technique for this. The mass spectrum of the conjugated protein will show a distribution of species, each corresponding to the protein with a different number of PEG linkers attached. Deconvolution of the mass spectrum allows for the determination of the different species present.[4][5] Microfluidic capillary electrophoresis can also be used to analyze the pegylation pattern.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your conjugation experiments.

Problem: Low or No Conjugation Efficiency

Q6: I am not observing a significant product peak in my HPLC or a band shift in my SDS-PAGE. What could be the issue?

Low conjugation yield can be attributed to several factors:

  • Suboptimal Reaction Conditions:

    • pH: For the initial amine conjugation using EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction with the amine is best at a pH of 7.0-8.0.[13] For click chemistry, the optimal conditions depend on the specific type (CuAAC or SPAAC).

    • Temperature and Time: Reactions may be too slow if the temperature is too low or the reaction time is too short. Conversely, excessively long reaction times can lead to hydrolysis of activated esters.[14]

  • Reagent Quality and Stoichiometry:

    • Reagent Degradation: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[13] Ensure they are stored properly and use freshly prepared solutions.

    • Molar Ratio: An insufficient molar excess of the PEG linker over the antibody or the alkyne-modified molecule over the azide-PEG conjugate can lead to incomplete reactions.[14]

  • Issues with Starting Materials:

    • Buffer Contamination: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with activated esters.[14] Use amine-free buffers like PBS or borate (B1201080) buffer.

    • Low Protein Concentration: Dilute protein solutions can result in slower reaction kinetics.[14]

Problem: Protein Aggregation

Q7: My protein conjugate is precipitating out of solution. How can I prevent this?

Protein aggregation during conjugation can be caused by:

  • High Molar Ratio of PEG Reagent: An excessive amount of the PEG reagent can lead to over-PEGylation, which may induce aggregation in some proteins.[14]

  • High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations.[14]

  • Use of Organic Co-solvents: Solvents like DMSO or DMF, often used to dissolve the PEG linker, can sometimes destabilize proteins.[14]

To mitigate aggregation, try reducing the molar ratio of the PEG reagent, lowering the protein concentration, or screening for protein-compatible co-solvents.

Problem: Difficulty in Purification

Q8: I'm struggling to separate my final conjugate from unreacted reagents. What purification methods are recommended?

  • Size Exclusion Chromatography (SEC): This is an excellent method for separating PEGylated proteins from smaller, unreacted PEG linkers and other reagents based on differences in size.[15]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to separate the conjugate from the non-PEGylated protein and free PEG based on differences in hydrophobicity.

  • Affinity Chromatography: If you are conjugating to an antibody, you can use protein A or protein G affinity chromatography to purify the antibody-conjugate and remove excess reagents.

Quantitative Data Summary

The choice of analytical technique depends on the information required. The following tables summarize the key characteristics of each method.

Table 1: Comparison of Analytical Techniques for Conjugate Characterization

TechniqueInformation ProvidedSensitivitySample RequirementProsCons
SDS-PAGE Molecular weight increase (qualitative)Moderate (ng-µg)Low (µg)Simple, widely availableLow resolution, not quantitative for PEGylation degree
LC-MS Molecular weight confirmation, purity, degree of PEGylationHigh (pg-ng)Low (µg)Provides definitive identity and purity dataComplex instrumentation, potential for ion suppression
¹H / ¹³C NMR Detailed atomic connectivity, structural elucidationLow (mg)High (mg)Unambiguous structure confirmation[11][12][16]Low sensitivity, requires high sample purity and quantity
FTIR Presence/absence of functional groups (e.g., azide)Moderate (µg-mg)Low (µg-mg)Fast, non-destructive, excellent for tracking azide reaction[8]Provides limited structural detail
HPLC (SEC/RP) Purity, separation of reaction componentsHigh (ng-µg)Low (µg)Robust, quantitative, can be used for purification[6][15]May not resolve species with similar properties

Table 2: Expected Analytical Changes Upon Successful Conjugation

Analytical TechniqueStage 1: Amine Conjugation (Acid Reaction)Stage 2: Click Chemistry (Azide Reaction)
SDS-PAGE Increased apparent molecular weight (slower migration)Further increase in apparent molecular weight
Mass Spectrometry Mass increase corresponding to the mass of the N-(acid-PEG3)-N-bis(PEG3-azide) linkerMass increase corresponding to the mass of the alkyne-modified molecule(s)
FTIR Subtle changes in amide bond region (~1650 cm⁻¹)Disappearance of the azide peak at ~2100 cm⁻¹[9]
¹H NMR Appearance of characteristic PEG signals (-O-CH₂-CH₂-)Appearance of signals from the alkyne-modified molecule and the triazole ring
HPLC (SEC) Shorter retention time (larger hydrodynamic radius)[15]Further decrease in retention time
HPLC (RP) Shift in retention time (often increased due to PEG hydrophilicity)Further shift in retention time depending on the hydrophobicity of the clicked molecule

Experimental Protocols

Below are generalized protocols for key analytical techniques. Optimization for your specific molecule is recommended.

Protocol 1: SDS-PAGE Analysis

  • Sample Preparation: Mix your conjugated protein sample, unconjugated protein control, and a protein molecular weight standard with loading dye.

  • Gel Electrophoresis: Load the samples onto an appropriate percentage polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.

  • Analysis: Visualize the bands. A successful conjugation will show a band for the conjugated protein at a higher molecular weight compared to the unconjugated control.[2]

Protocol 2: LC-MS for Molecular Weight Confirmation

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][5]

  • Column: A C4 or C8 reversed-phase column is often suitable for protein conjugates.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Analysis: The mass spectrometer will detect the mass-to-charge (m/z) ratio of the ions. The resulting spectrum can be deconvoluted to determine the zero-charge mass of the conjugate.[4] A mass increase corresponding to the linker and any clicked molecules confirms the conjugation.

Protocol 3: FTIR for Azide Reaction Confirmation

  • System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.

  • Sample Preparation: Prepare samples of the azide-containing intermediate (before click chemistry) and the final product (after click chemistry).

  • Data Acquisition: Collect the infrared spectra for both samples.

  • Analysis: Compare the two spectra. Successful conjugation is confirmed by the disappearance of the sharp, strong azide peak around 2100 cm⁻¹ in the spectrum of the final product.[8][9]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: Click Chemistry cluster_2 Analysis & Confirmation start Start: N-(acid-PEG3)-N-bis(PEG3-azide) + Amine-Molecule (e.g., Antibody) activate Activate Acid Group (e.g., EDC/NHS) start->activate conjugate1 Conjugation Reaction activate->conjugate1 purify1 Purification (e.g., SEC or Affinity Chromatography) conjugate1->purify1 analysis1 Analysis 1: SDS-PAGE, LC-MS (Confirm Stage 1) purify1->analysis1 conjugate2 Conjugation Reaction + Alkyne-Molecule purify2 Final Purification (e.g., SEC or RP-HPLC) conjugate2->purify2 analysis2 Final Analysis: LC-MS, FTIR, NMR (Confirm Stage 2 & Final Product) purify2->analysis2 analysis1->conjugate2 end_node Successfully Characterized Conjugate analysis2->end_node G decision decision cause cause start Problem: Low Conjugation Yield check_reagents Are EDC/NHS/Linker reagents fresh and stored correctly? start->check_reagents check_buffer Is the reaction buffer amine-free (e.g., PBS)? check_reagents->check_buffer Yes cause_reagents Potential Cause: Reagent Hydrolysis check_reagents->cause_reagents No check_ph Is the pH optimal for activation and conjugation? check_buffer->check_ph Yes cause_buffer Potential Cause: Buffer Interference check_buffer->cause_buffer No check_ratio Is the molar ratio of PEG:Molecule sufficient? check_ph->check_ratio Yes cause_ph Potential Cause: Suboptimal pH check_ph->cause_ph No cause_ratio Potential Cause: Insufficient Molar Ratio check_ratio->cause_ratio No optimize Optimize reaction time, temperature, and concentration check_ratio->optimize Yes

References

Technical Support Center: N-(acid-PEG3)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG3)-N-bis(PEG3-azide) and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and to offer troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG3)-N-bis(PEG3-azide) and what are its main reactive functionalities?

A1: N-(acid-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. It possesses three reactive functional groups: one carboxylic acid (-COOH) and two azide (B81097) (-N₃) groups. The carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines, forming a stable amide bond. The two azide groups are ready to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole rings with alkyne-containing molecules.

Q2: What are the primary stability concerns for this linker and its conjugates?

A2: The main stability concerns revolve around the three functional parts of the molecule:

  • Activated Carboxylic Acid (e.g., NHS ester): The activated form of the carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester, is highly susceptible to hydrolysis.[1][2][3]

  • Azide Groups: The azide moieties are generally stable under most physiological conditions but can be sensitive to prolonged exposure to light and heat.[4]

  • Formed Linkages (Amide and Triazole): The resulting amide and triazole bonds are typically very stable. However, the stability of the entire conjugate can be influenced by the properties of the conjugated molecules and the overall molecular architecture.[5][6]

Q3: How should I store the N-(acid-PEG3)-N-bis(PEG3-azide) linker?

A3: To ensure maximum stability, the lyophilized powder should be stored at -20°C in a desiccated environment, protected from light.[4][7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups, especially if the acid has been pre-activated.[1][4]

Q4: What is the impact of pH on the stability of the activated linker?

A4: The pH of the reaction buffer is a critical factor. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[8] The subsequent reaction of the activated NHS ester with a primary amine is optimal at a pH of 7.0-8.5.[8] However, the rate of hydrolysis of the NHS ester significantly increases with higher pH.[1][2][8] For example, the half-life of a branched PEG-NHS ester can be over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the use of N-(acid-PEG3)-N-bis(PEG3-azide) conjugates.

Issue 1: Low Yield in Amine Conjugation (Amide Bond Formation)

Possible Causes & Solutions

Possible Cause Recommended Action
Hydrolysis of Activated Acid (NHS Ester) The NHS ester is highly sensitive to moisture.[1] Solution: Ensure the linker is warmed to room temperature before opening. Use anhydrous solvents to prepare stock solutions. Prepare the activated linker solution immediately before use and do not store it.[9][10]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated acid.[2][9][10] Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES at the recommended pH.
Suboptimal Reaction pH If the pH is too low (<7.0), the primary amines on the target molecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), the hydrolysis of the activated ester will be rapid.[8] Solution: Maintain the reaction pH between 7.2 and 8.5 for optimal amine reactivity and activated ester stability.
Low Concentration of Reactants Hydrolysis is a competing reaction that can dominate in dilute solutions.[1] Solution: Increase the concentration of the target molecule and the PEG linker to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Issue 2: Low Yield in Click Chemistry Reaction (Triazole Formation)

Possible Causes & Solutions

Possible Cause Recommended Action
Degradation of Azide Groups Although generally stable, azide groups can degrade upon prolonged exposure to light or heat. Solution: Store the linker and its conjugates protected from light. Avoid excessive heat during conjugation reactions.
Inefficient Copper Catalyst (CuAAC) The active catalyst for CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.[11][12] Solution: Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from Cu(II).[12] Consider using a copper-chelating ligand (e.g., THPTA) to improve catalyst stability and efficiency.[13]
Incompatible Reaction Conditions Certain components in the reaction mixture can interfere with the click reaction. Solution: Ensure that the buffer components are compatible with the chosen click chemistry method (CuAAC or SPAAC). For CuAAC, avoid strong chelators that may sequester the copper catalyst.
Steric Hindrance The branched structure of the linker and the nature of the conjugated molecules may cause steric hindrance, slowing down the reaction. Solution: Increase the reaction time or temperature (while monitoring the stability of the reactants). Ensure adequate mixing of the reaction components.

Data Presentation

Table 1: Factors Affecting the Stability of N-(acid-PEG3)-N-bis(PEG3-azide) Functional Groups

Functional Group Key Stability Concern Favorable Conditions Adverse Conditions
Carboxylic Acid (Activated as NHS Ester) Hydrolysis[1][2]Anhydrous conditions, pH 7.2-8.5 for reaction, low temperature (-20°C for storage)[1][4][8]Moisture, pH > 8.5, high temperature, amine-containing buffers[1][2][8]
Azide (-N₃) Photochemical and thermal degradation[4]Dark, low temperature (-20°C for storage)[4]Prolonged exposure to UV light, high temperatures
Amide Bond (Post-conjugation) Generally very stableWide pH range, physiological conditionsExtreme pH and high temperatures over prolonged periods
Triazole Ring (Post-click chemistry) Highly stable[5][6]Resistant to hydrolysis, oxidation, and reduction[5][6]Extreme conditions not typically encountered in biological applications

Table 2: Representative Half-life of a Branched PEG-NHS Ester at Different pH Values

pH Half-life
7.4> 120 minutes[1]
9.0< 9 minutes[1]
Note: This data is for a representative branched PEG-NHS ester and should be used as a guideline. The actual stability of the activated N-(acid-PEG3)-N-bis(PEG3-azide) may vary.

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation

This protocol describes the activation of the carboxylic acid and subsequent conjugation to an amine-containing molecule.

  • Reagent Preparation:

    • Allow the N-(acid-PEG3)-N-bis(PEG3-azide) vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Prepare your amine-containing molecule in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, dissolve the required amount of N-(acid-PEG3)-N-bis(PEG3-azide) in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of your amine-containing molecule. A 10- to 20-fold molar excess of the linker is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical CuAAC reaction.

  • Reagent Preparation:

    • Dissolve the azide-containing conjugate and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • To the mixture of the azide and alkyne, add the copper(II) sulfate solution to a final concentration of approximately 100-200 µM.

    • Add the sodium ascorbate solution to a final concentration of 1-5 mM (a 10- to 50-fold excess over the copper).

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Purification:

    • Purify the final conjugate using an appropriate method, such as SEC or affinity chromatography, to remove the catalyst and unreacted starting materials.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_click Click Chemistry Step linker N-(acid-PEG3)-N-bis(PEG3-azide) activated_linker Activated NHS Ester linker->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker amide_conjugate Amide-linked Conjugate activated_linker->amide_conjugate Amine Coupling amine_molecule Amine-containing Molecule amine_molecule->amide_conjugate final_conjugate Final Triazole-linked Conjugate amide_conjugate->final_conjugate CuAAC or SPAAC alkyne_molecule Alkyne-containing Molecule alkyne_molecule->final_conjugate

Caption: Experimental workflow for a two-step conjugation.

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Reactions with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG3)-N-bis(PEG3-azide). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation reactions involving this versatile, branched PEG linker. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful bioconjugation.

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker featuring a carboxylic acid for covalent attachment to primary amines and two azide (B81097) groups for subsequent "click chemistry" reactions.[1][2] Proper buffer selection and reaction optimization are critical for achieving high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for conjugating the carboxylic acid group of this linker to an amine on my protein/peptide?

A1: A two-step buffering system is highly recommended for optimal results.[3][4]

  • Activation Step: Use a non-amine, non-carboxylate buffer such as 50-100 mM MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5.0-6.0.[3][5][6][7] This acidic environment is most efficient for the activation of the carboxylic acid by EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).[8][9]

  • Conjugation Step: For the reaction with the amine-containing molecule, the pH should be raised to 7.2-8.0.[3][4] A phosphate-buffered saline (PBS) solution is commonly used for this step.[3][6] This pH range ensures the target primary amines are deprotonated and sufficiently nucleophilic to react with the activated linker.[9]

Q2: Which buffers should I absolutely avoid for the EDC/NHS coupling reaction?

A2: Avoid buffers that contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate).[6][10] These buffer components will compete with the intended reaction: primary amines will react with the activated linker, and carboxylates will compete for activation by EDC, significantly reducing your conjugation yield.[11]

Q3: What are the roles of EDC and NHS (or Sulfo-NHS)? Is NHS necessary?

A3:

  • EDC is a zero-length carbodiimide (B86325) crosslinker that activates the carboxylic acid group on the PEG linker, forming a highly reactive O-acylisourea intermediate.[9][12]

  • NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is added to react with this unstable intermediate. This creates a more stable, amine-reactive NHS-ester.[5][12][13] While EDC can work alone, the O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions.[5][12] The addition of NHS significantly increases coupling efficiency by creating a semi-stable intermediate, allowing for a more controlled reaction with the target amine.[9][13]

Q4: How should I store the N-(acid-PEG3)-N-bis(PEG3-azide) reagent?

A4: The reagent should be stored at -20°C in a dry environment, protected from sunlight.[1][2][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is hygroscopic.[12]

Q5: Can I monitor the progress of my conjugation reaction?

A5: Yes, you can monitor the reaction using techniques such as SDS-PAGE, which will show a shift in the molecular weight of your protein upon successful conjugation. HPLC can also be used to separate the conjugated product from the unconjugated protein and reagents. For a more detailed analysis, mass spectrometry (MALDI-TOF or ESI-MS) can confirm the exact mass of the conjugate.

Troubleshooting Guide

Encountering issues during your experiment is common. The table below outlines potential problems, their likely causes, and actionable solutions to get your reaction back on track.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect Buffer/pH: Using amine or carboxylate-containing buffers (Tris, Acetate). pH is outside the optimal range for activation (pH 5-6) or conjugation (pH 7.2-8).[3][10]Use a two-step reaction with MES buffer for activation and then adjust pH to 7.2-8.0 with PBS for coupling.[3][4] Verify the pH of your buffers before starting.
Reagent Inactivity: EDC and/or NHS have hydrolyzed due to improper storage or exposure to moisture.[12]Use fresh, high-quality EDC and Sulfo-NHS. Always allow reagents to warm to room temperature before opening.[12]
Inefficient Quenching: In a two-step protocol, residual EDC cross-links the target protein.If not removing EDC by buffer exchange, quench the activation reaction with 2-mercaptoethanol (B42355) before adding the target molecule.[3][12]
Insufficient Reagent Concentration: Molar ratios of EDC/NHS to the PEG linker are too low.Optimize the molar excess of EDC and NHS. A common starting point is a 2-5 fold molar excess of NHS and a 2-10 fold molar excess of EDC over the acid-PEG linker.[4][7]
Product Aggregation or Precipitation Hydrophobicity: The target molecule may be hydrophobic or become so after conjugation.The PEG chains on the linker are designed to improve solubility.[2] However, you can also try reducing the protein concentration, adding solubility-enhancing excipients (e.g., arginine), or performing the reaction at 4°C.[15]
Protein Denaturation: Reaction conditions (pH, temperature) are too harsh for the target protein.Ensure the chosen pH and temperature are within the stability range of your protein. Perform a trial run without crosslinkers to check protein stability in the selected buffers.
Inconsistent Results Batch-to-Batch Variability in Reagent Preparation: EDC/NHS solutions were not prepared fresh for each experiment.Always prepare EDC and Sulfo-NHS solutions immediately before use, as they are susceptible to hydrolysis.[6]
Impure Starting Materials: The target protein solution contains amine impurities (e.g., from purification buffers).[16]Purify the target protein thoroughly via dialysis or buffer exchange into an appropriate amine-free buffer (like PBS or HEPES) before the reaction.[16]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid on N-(acid-PEG3)-N-bis(PEG3-azide) and subsequent conjugation to a primary amine on a target protein.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Target protein with primary amines (e.g., lysine (B10760008) residues)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]

  • EDC (MW: 191.7 g/mol )

  • Sulfo-NHS (MW: 217.1 g/mol )

  • (Optional) Quenching Solution: 2-Mercaptoethanol[3][12] or Hydroxylamine[4][12]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of the Acid-PEG-Azide Linker

  • Prepare your target protein in the Coupling Buffer. Set aside.

  • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Add Sulfo-NHS to the linker solution to a final concentration of ~5 mM.

  • Add EDC to the linker solution to a final concentration of ~2-4 mM.[3][7]

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[3][6]

Step B: Conjugation to the Target Protein

  • Immediately after activation, the reaction can proceed in one of two ways:

    • Option 1 (Recommended): Remove excess EDC and byproducts. Equilibrate a desalting column with Coupling Buffer. Apply the activation reaction mixture to the column and collect the fractions containing the activated linker.[3][4]

    • Option 2 (Quenching): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. Incubate for 10 minutes.[3][12] Note: This is not suitable if your protein has critical disulfide bonds.[7]

  • Add the activated linker (from Option 1 or 2) to your target protein solution at a desired molar ratio (e.g., 10:1 or 20:1 linker-to-protein).

  • If you used Option 2, ensure the pH of the final reaction mixture is adjusted to 7.2-7.5.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[3][4]

Step C: Quenching and Purification

  • (Optional) Quench any unreacted NHS-esters by adding hydroxylamine (B1172632) to a final concentration of 10 mM or Tris buffer to 50 mM.[4][12] Incubate for 15 minutes.

  • Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove excess linker and reaction byproducts.

Visualizations

Reaction Workflow Diagram

This diagram illustrates the recommended two-step protocol for conjugating the acid-PEG-azide linker to an amine-containing molecule.

G prep Reagent Preparation activation Carboxyl Activation (EDC / Sulfo-NHS in MES, pH 6.0) prep->activation Add Acid-PEG Linker removal Removal of Excess Reagents (Desalting Column) activation->removal 15-30 min @ RT coupling Amine Coupling (Target Molecule in PBS, pH 7.2-7.5) removal->coupling Add Activated Linker quench Quench & Purify Conjugate (SEC / Dialysis) coupling->quench 2h @ RT or O/N @ 4°C final_product Final Bioconjugate quench->final_product

Caption: Workflow for two-step bioconjugation using EDC/Sulfo-NHS chemistry.

Logical Relationship Diagram

This diagram shows the logical relationships and choices in the conjugation process, highlighting the critical role of buffer selection.

G start Start: N-(acid-PEG3)-N-bis(PEG3-azide) + Amine-Molecule buffer_choice Choose Activation Buffer start->buffer_choice mes_node Correct: MES Buffer (pH 5-6) (Non-Amine, Non-Carboxylate) buffer_choice->mes_node Optimal Path tris_node Incorrect: Tris or Glycine Buffer (Contains Amines) buffer_choice->tris_node acetate_node Incorrect: Acetate Buffer (Contains Carboxylates) buffer_choice->acetate_node activation Step 1: EDC/Sulfo-NHS Activation mes_node->activation failure Low / No Yield (Side Reactions) tris_node->failure acetate_node->failure coupling Step 2: Amine Coupling (pH 7.2-8.0) activation->coupling success Successful Conjugation coupling->success

Caption: Impact of buffer choice on the success of the EDC/NHS reaction.

References

Technical Support Center: Overcoming Steric Hindrance in Multivalent Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in multivalent conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect multivalent conjugations?

A: Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups of atoms in a molecule prevent or slow down a chemical reaction.[1] In the context of multivalent conjugations, where multiple molecules (e.g., peptides, drugs, or targeting ligands) are attached to a central scaffold (e.g., a protein, polymer, or nanoparticle), steric hindrance can arise from the bulky nature of the molecules being conjugated, the scaffold itself, or the proximity of reactive sites.[2][3] This can lead to several issues, including:

  • Low conjugation efficiency: The bulky nature of the reactants can physically block the reactive sites, preventing the conjugation reaction from occurring.[4]

  • Incomplete conjugation: Not all available reactive sites on the scaffold may be occupied, resulting in a heterogeneous mixture of products with varying numbers of conjugated molecules.

  • Reduced biological activity: If the conjugated molecule is an antibody or enzyme, steric hindrance can block the active site or binding region, leading to a loss of function.[5]

Q2: How can I reduce steric hindrance in my conjugation experiments?

A: Several strategies can be employed to mitigate steric hindrance in multivalent conjugations:

  • Linker/Spacer Optimization: Introducing a linker or spacer arm between the scaffold and the molecule to be conjugated can increase the distance between them, reducing steric clashes. The length, flexibility, and chemical nature of the linker are critical parameters to consider.[6][7]

  • Conjugation Chemistry Selection: Choosing a highly efficient and specific conjugation chemistry can help overcome steric barriers. "Click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are often favored for their high yields and orthogonality, even in sterically demanding environments.[8][]

  • Reaction Condition Optimization: Adjusting reaction parameters such as pH, temperature, and reactant concentrations can influence the reaction rate and efficiency, helping to overcome kinetic barriers caused by steric hindrance.[10][11][12]

  • Sequential Conjugation: In cases where multiple different molecules are being conjugated to the same scaffold, a stepwise or sequential approach can be used to control the reaction and minimize interference between the different components.

Q3: What type of linker should I use to minimize steric hindrance?

A: The choice of linker is crucial for minimizing steric hindrance. Key characteristics to consider are:

  • Length: Longer linkers can provide greater separation between the conjugated molecules and the scaffold, reducing steric clashes. However, excessively long linkers can sometimes lead to undesirable flexibility or interactions.[7][13]

  • Flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow the conjugated molecule to adopt a more favorable orientation for reaction. In contrast, rigid linkers may be necessary in some cases to maintain a specific distance and geometry.[6][14]

  • Hydrophilicity: Hydrophilic linkers, like PEG, can improve the solubility of the conjugate and prevent aggregation, which can be exacerbated by steric hindrance.[15][16]

  • Branched vs. Linear: Branched linkers can offer a higher payload capacity but may also increase steric hindrance. Linear linkers generally provide minimal steric hindrance and are ideal for site-specific conjugations.

Troubleshooting Guides

Problem: Low Conjugation Yield

Low yield is a common problem in multivalent conjugation experiments and can often be attributed to steric hindrance.[17][18][19]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Steric Hindrance 1. Optimize Linker: Use a longer or more flexible linker (e.g., PEG) to increase the distance between reactive groups.[7] 2. Change Conjugation Site: If possible, select a more accessible conjugation site on your scaffold or molecule. 3. Use a Smaller Conjugation Partner: If feasible, consider using a smaller version of the molecule you are trying to conjugate.
Inefficient Chemistry 1. Switch to a "Click" Reaction: Consider using a more efficient and bioorthogonal chemistry like SPAAC.[8] 2. Optimize Reaction Conditions: Adjust pH, temperature, and reaction time.[10][12] 3. Increase Reactant Concentration: A higher concentration can sometimes drive the reaction forward, but be mindful of potential aggregation.[11]
Inactive Reagents 1. Use Fresh Reagents: Ensure your crosslinkers and other reagents have not expired or degraded. 2. Check for Hydrolysis: Some reactive groups, like NHS esters, are prone to hydrolysis. Prepare these solutions immediately before use.[20]
Problematic Buffer 1. Avoid Interfering Buffers: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can compete with your reaction. Use a non-interfering buffer like PBS.[4]

Troubleshooting Workflow for Low Conjugation Yield

start Low Conjugation Yield check_reagents Check Reagent Activity & Purity start->check_reagents check_buffer Verify Buffer Compatibility start->check_buffer check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_sterics Assess Steric Hindrance start->check_sterics use_fresh Use Fresh Reagents check_reagents->use_fresh Degraded buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange Interference optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal optimize_linker Modify Linker/Spacer check_sterics->optimize_linker High

Caption: Troubleshooting workflow for low conjugation yield.

Problem: Product Aggregation

Aggregation of the final conjugate can be a significant issue, impacting purity, characterization, and biological activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hydrophobic Interactions 1. Introduce Hydrophilic Linkers: Incorporate water-soluble linkers like PEG to increase the overall hydrophilicity of the conjugate.[15] 2. Modify Buffer: Add non-ionic detergents or adjust the ionic strength of the buffer.
High Degree of Conjugation 1. Reduce Molar Ratio: Lower the molar excess of the molecule being conjugated to achieve a lower drug-to-antibody ratio (DAR) or ligand density.[18] 2. Optimize Reaction Time: Shorter reaction times can lead to a lower degree of conjugation.
Protein Instability 1. Optimize Buffer Conditions: Screen different pH and buffer systems to find conditions that maintain the stability of the scaffold protein.[17] 2. Lower Protein Concentration: Perform the conjugation reaction at a lower protein concentration.[17]

Decision Tree for Troubleshooting Product Aggregation

start Product Aggregation Observed check_hydrophobicity Is the payload/linker hydrophobic? start->check_hydrophobicity check_dar Is the degree of conjugation high? check_hydrophobicity->check_dar No solution_hydrophobicity Use Hydrophilic Linker (PEG) check_hydrophobicity->solution_hydrophobicity Yes check_protein_stability Is the protein scaffold unstable? check_dar->check_protein_stability No solution_dar Reduce Molar Ratio of Payload check_dar->solution_dar Yes solution_protein_stability Optimize Buffer (pH, additives) check_protein_stability->solution_protein_stability Yes

Caption: Decision tree for troubleshooting product aggregation.

Quantitative Data

Table 1: Effect of PEG Linker Length on Conjugation Yield and Biological Activity of Interferon α-2a Conjugates [5][21]

ConjugateLinker TypeConjugation Yield (%)Bioactivity (IU/mg)
mPEG2L-IFNLong, linear252.8 x 10⁶
mPEG2P-IFNBranched243.95 x 10⁶
mPEG2M-IFNShort, branched176.7 x 10⁶

This table summarizes that while longer linkers can lead to higher conjugation yields, they may negatively impact the in vitro bioactivity of the conjugate.[21]

Table 2: Estimated Linker Lengths and In Vivo Half-Lives of sfGFP-PA Conjugates [13]

ConjugateEstimated Linker Length (nm)Beta-phase Half-life (h)
sfGFP (unconjugated)N/A0.13
SP010.251.34
SP021.51.57
SP032.81.45
SP044.81.51

This data suggests that for a small protein like sfGFP, increasing linker length beyond a certain point does not significantly alter the in vivo half-life extension provided by fatty acid conjugation.[13]

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated molecule to a protein containing free sulfhydryl groups.[22][23][][25]

Materials:

  • Protein with accessible thiol groups (or protein to be thiolated)

  • Maleimide-activated molecule (e.g., dye, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): β-mercaptoethanol or cysteine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Degas the buffer to prevent oxidation of thiols.

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Prepare Maleimide (B117702) Solution: Dissolve the maleimide-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent dye.

  • (Optional) Quenching: To stop the reaction, add a quenching reagent in excess (e.g., 100-fold molar excess over the maleimide) to react with any unreacted maleimide groups.

  • Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Experimental Workflow for Maleimide-Thiol Conjugation

A Prepare Protein Solution (PBS, pH 7.0-7.5) B Optional: Reduce Disulfides (TCEP) A->B D Mix Protein and Maleimide (10-20x molar excess) B->D C Prepare Maleimide Stock (DMSO or DMF) C->D E Incubate (1-2h RT or O/N 4°C) D->E F Optional: Quench Reaction (β-mercaptoethanol) E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize (UV-Vis, MS) G->H A Prepare DBCO-Protein (PBS, pH 7.4) C Mix DBCO-Protein and Azide (5-20x molar excess) A->C B Prepare Azide-Molecule (DMSO or DMF) B->C D Incubate (1-4h RT or O/N 4°C) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize (SDS-PAGE, MS) E->F

References

Technical Support Center: N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(acid-PEG3)-N-bis(PEG3-azide). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments using this trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(acid-PEG3)-N-bis(PEG3-azide) and what are its primary applications?

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It features a central nitrogen atom from which extend three PEG3 arms: one terminating in a carboxylic acid and two terminating in azide (B81097) groups. The PEG chains enhance the solubility and bioavailability of the conjugated molecules.[1][4][5] Its primary applications are in bioconjugation, drug delivery, and nanotechnology, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6][7] The carboxylic acid allows for conjugation to amine-containing molecules via amide bond formation, while the two azide groups enable dual conjugation via "click chemistry" reactions.[1][2]

Q2: What are the storage and handling recommendations for N-(acid-PEG3)-N-bis(PEG3-azide)?

For long-term stability, N-(acid-PEG3)-N-bis(PEG3-azide) should be stored at -20°C in a dry, dark environment.[1] Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. For creating stock solutions, solvents like DMSO, DMF, DCM, or water can be used.[1] It is advisable to prepare fresh solutions for each experiment to avoid degradation.

Q3: Can I perform the amide coupling and click chemistry reactions in a specific order?

Yes, a sequential reaction strategy is often recommended. The order of reactions depends on the stability of your substrates and intermediates. A common approach is to first perform the amide coupling using the carboxylic acid group, purify the intermediate, and then proceed with the azide-alkyne click chemistry reactions. This prevents potential side reactions or interference between the reagents used in each step.

Q4: What are the main advantages of using a branched, trifunctional linker like this?

The branched structure allows for the attachment of multiple molecules to a central scaffold. For instance, in PROTAC synthesis, one azide can be used to attach a ligand for a target protein, the other azide for a ligand for an E3 ubiquitin ligase, and the acid group can be used for further modifications or to attach a solubilizing agent. This modularity provides precise control over the final construct's architecture.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions involving N-(acid-PEG3)-N-bis(PEG3-azide).

Amide Coupling (Carboxylic Acid to Amine)

Issue: Low or no product formation during amide coupling.

Potential Cause Troubleshooting Step
Inactive Coupling Reagents Use fresh, high-quality coupling reagents (e.g., EDC, HATU, HBTU). Prepare solutions of coupling agents immediately before use.
Suboptimal Reaction pH The pH for NHS ester formation is typically between 4.5 and 6.0, while the reaction with the amine is optimal at pH 7.2-8.5. Ensure your buffer system maintains the appropriate pH throughout the reaction.
Presence of Nucleophilic Contaminants Buffers containing primary amines (e.g., Tris) will compete with your target molecule. Use non-nucleophilic buffers like PBS, HEPES, or MOPS.
Steric Hindrance If your amine-containing molecule is large, steric hindrance may impede the reaction. Consider using a longer PEG linker to increase the distance between the reactive groups.
Hydrolysis of Activated Ester The activated NHS-ester is susceptible to hydrolysis. Perform the reaction in anhydrous organic solvents if your biomolecule is stable, or minimize reaction time in aqueous solutions.

Issue: Formation of multiple products or side reactions.

Potential Cause Troubleshooting Step
Reaction with other nucleophiles If your molecule has other nucleophilic groups (e.g., thiols, hydroxyls), they may react with the activated carboxylic acid. Consider protecting these groups before the coupling reaction.
Aggregation of reactants The increased hydrophobicity of reactants upon conjugation can lead to aggregation. Incorporating longer PEG chains can improve solubility.[8]
Click Chemistry (Azide to Alkyne)

Issue: Low yield or failed click chemistry reaction.

Potential Cause Troubleshooting Step
Oxidation of Copper(I) Catalyst (CuAAC) Copper(I) is essential for the reaction and is easily oxidized to the inactive Copper(II) state. Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[8]
Impure Reagents Ensure the purity of your azide and alkyne-containing molecules. Impurities can inhibit the catalyst or lead to side reactions.
Suboptimal Reagent Ratios A molar excess of the alkyne-containing molecule (typically 1.5-10 fold) is often used to drive the reaction to completion.
Inappropriate Solvent While the reaction is tolerant of many solvents, a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH) is commonly used. Ensure your reactants are soluble in the chosen solvent system.
Steric Hindrance (SPAAC) For strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, bulky substituents near the azide or alkyne can slow down the reaction.[9] Consider longer incubation times or gentle heating.

Issue: Inconsistent reaction results.

Potential Cause Troubleshooting Step
Variability in catalyst preparation If preparing the Cu(I) catalyst in-house, ensure consistency in preparation. Commercially available, stabilized Cu(I) catalysts can improve reproducibility.
Presence of chelating agents Buffers or contaminants that can chelate copper (e.g., EDTA) will inhibit the reaction. Ensure all glassware and reagents are free from such contaminants.
Purification and Characterization

Issue: Difficulty in purifying the final conjugate.

Potential Cause Troubleshooting Step
High Polarity of PEGylated Product PEGylated molecules are often highly polar and may not behave well on standard silica (B1680970) gel chromatography. Reverse-phase HPLC (RP-HPLC) is generally the preferred method for purification.[1]
Co-elution of Product and Excess Reagents Optimize the gradient and mobile phase of your chromatography method to achieve better separation. Size-exclusion chromatography (SEC) can be effective for removing unreacted small molecules from a large protein conjugate.[10][]
Product Adsorption to Columns The "stickiness" of PEGylated compounds can lead to poor recovery. Passivating the chromatography system or using specialized columns designed for biomolecules can help.

Issue: Ambiguous characterization results.

Potential Cause Troubleshooting Step
Heterogeneity of the Product PEGylation can result in a mixture of products with varying numbers of attached molecules. Use a combination of analytical techniques for comprehensive characterization. Mass spectrometry (MS) can confirm the molecular weight of the different species, while HPLC can provide information on purity and heterogeneity.[12]
Difficulty in Determining Conjugation Sites For large biomolecules, determining the exact site of conjugation can be challenging. Peptide mapping using LC-MS/MS after enzymatic digestion is a powerful technique for this purpose.

Experimental Protocols

Protocol 1: Two-Step Conjugation - Amide Coupling followed by Click Chemistry

This protocol describes a general workflow for conjugating an amine-containing molecule (Molecule A) and an alkyne-containing molecule (Molecule B) to N-(acid-PEG3)-N-bis(PEG3-azide).

Step 1: Amide Coupling of Molecule A

  • Activation of Carboxylic Acid:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Molecule A:

    • Dissolve Molecule A (containing a primary amine) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated N-(acid-PEG3)-N-bis(PEG3-azide) solution to the Molecule A solution. A typical molar ratio is 5-10 fold excess of the activated linker.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate (Molecule A-PEG-bis(azide)) using an appropriate method such as RP-HPLC or SEC to remove excess linker and byproducts.[10][]

    • Characterize the purified product by MS to confirm successful conjugation.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Molecule B

  • Reaction Setup:

    • Dissolve the purified Molecule A-PEG-bis(azide) in a mixture of water and a co-solvent like DMSO or t-BuOH.

    • Add 2-5 equivalents of the alkyne-containing Molecule B.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst solution by mixing 1 equivalent of Copper(II) sulfate (B86663) with 5 equivalents of a reducing agent (e.g., sodium ascorbate) in water. A copper-chelating ligand like THPTA can be included to improve catalyst stability and efficiency.

  • Click Reaction:

    • Add the catalyst solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final trifunctional conjugate by RP-HPLC.

    • Characterize the final product by MS and other relevant analytical methods (e.g., SDS-PAGE for protein conjugates).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC and avoids the use of a copper catalyst. It requires an alkyne that is activated by ring strain (e.g., DBCO, BCN).

  • Reaction Setup:

    • Follow Step 1 of Protocol 1 to obtain the purified Molecule A-PEG-bis(azide).

    • Dissolve the conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Add 1.5-3 equivalents of the strained alkyne-containing Molecule B (e.g., Molecule B-DBCO).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction can also be performed at 4°C for longer durations if the molecules are sensitive.

  • Purification and Characterization:

    • Purify the final conjugate using RP-HPLC or SEC.

    • Characterize the purified product by MS and other appropriate techniques.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Linker N-(acid-PEG3)-N-bis(PEG3-azide) Activation EDC/NHS Activation Linker->Activation Molecule_A Molecule A (Amine) Coupling Amide Bond Formation Molecule_A->Coupling Activation->Coupling Intermediate Molecule A-PEG-bis(azide) Coupling->Intermediate Purification1 Purification (HPLC/SEC) Intermediate->Purification1 Purified_Intermediate Purified Intermediate Purification1->Purified_Intermediate Click_Reaction CuAAC or SPAAC Purified_Intermediate->Click_Reaction Molecule_B Molecule B (Alkyne) Molecule_B->Click_Reaction Final_Product Final Conjugate Click_Reaction->Final_Product Purification2 Purification (HPLC) Final_Product->Purification2 troubleshooting_logic cluster_amide Amide Coupling Troubleshooting cluster_click Click Chemistry Troubleshooting Start Low Reaction Yield Check_Reaction Which reaction failed? Start->Check_Reaction Amide_Coupling Amide Coupling Check_Reaction->Amide_Coupling Amide Click_Chemistry Click Chemistry Check_Reaction->Click_Chemistry Click Check_Reagents Check coupling reagents & pH Amide_Coupling->Check_Reagents Check_Catalyst Cu(I) oxidized? (for CuAAC) Click_Chemistry->Check_Catalyst Check_Buffer Amine-free buffer? Check_Reagents->Check_Buffer Check_Purity1 Check starting material purity Check_Buffer->Check_Purity1 Check_Atmosphere Inert atmosphere? Check_Catalyst->Check_Atmosphere Check_Purity2 Check starting material purity Check_Atmosphere->Check_Purity2

References

Technical Support Center: Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azide-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to optimize experimental outcomes when using azide-PEG linkers in bioconjugation and related applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of azide-PEG linkers?

A1: Azide-PEG linkers are versatile tools primarily used in bioconjugation. Their main applications include:

  • PEGylation: The process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules like proteins, peptides, or nanoparticles. PEGylation can improve solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2]

  • Click Chemistry: The azide (B81097) group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction for forming stable triazole linkages.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this copper-free click chemistry variant, the azide group reacts with a strained alkyne (e.g., DBCO), which is ideal for applications in living systems where copper toxicity is a concern.[4][5]

  • Staudinger Ligation: This reaction involves the coupling of an azide with a phosphine (B1218219) to form an amide bond, providing another powerful method for bioconjugation.[6][7]

Q2: How should I store my azide-PEG linkers?

A2: Proper storage is crucial to maintain the stability and reactivity of azide-PEG linkers. It is recommended to store them as a solid at -20°C or below, protected from moisture and light.[] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[]

Q3: Can the azide group be reduced during my experiment?

A3: Yes, the azide group can be reduced to an amine under certain conditions. This is a common side reaction to be aware of. Reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce azides.[9] If your protocol requires a reducing agent, for instance to prevent disulfide bond formation, careful selection is necessary. DTT is sometimes a preferable reducing agent over TCEP in the context of SPAAC or SPANC reactions as some azides show instability in the presence of TCEP.[10]

Q4: Does the length of the PEG chain matter?

A4: Yes, the length of the PEG chain significantly impacts the properties of the final conjugate. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, which can enhance circulation half-life and solubility.[2][11] However, longer chains might also lead to steric hindrance, potentially reducing the biological activity of the conjugated molecule.[2][12] The choice of PEG length should be optimized for each specific application.

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues encountered during CuAAC reactions using azide-PEG linkers.

Low or No Product Yield

Q5: I am getting a low yield or no product in my CuAAC reaction. What are the possible causes?

A5: Low or no product yield in CuAAC reactions is a common problem that can stem from several factors. The primary areas to investigate are the activity of the copper catalyst, the quality of your reagents, and the reaction conditions.

Troubleshooting Steps:

  • Check Catalyst Activity: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state.[13]

    • Solution: Ensure you are using a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[14] It is also beneficial to degas your solvents to remove dissolved oxygen.[13] For highly sensitive reactions, working under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13]

  • Verify Reagent Quality: The purity and stability of your azide-PEG linker and alkyne-containing molecule are critical.

    • Solution: Use high-purity reagents. If you suspect degradation, consider purifying your starting materials. Azide-PEG linkers should be stored properly (see FAQ Q2).

  • Optimize Reaction Conditions: Suboptimal reaction conditions can significantly impact your yield.

    • Solution:

      • Solvent: A wide range of solvents can be used for CuAAC, including aqueous buffers and organic solvents like DMSO and DMF. Ensure your reactants are soluble in the chosen solvent system.[13]

      • pH: The reaction is generally effective over a broad pH range (4-12).[14] For bioconjugation, a pH of 7-8 is common. Avoid Tris buffer as it can chelate copper; phosphate (B84403) or HEPES buffers are generally preferred.[15][16]

      • Temperature: Most CuAAC reactions proceed efficiently at room temperature. Gentle heating may improve yields for sterically hindered substrates, but high temperatures can lead to side reactions.[17]

  • Use a Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.

    • Solution: For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[13] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation

ParameterRecommended RangeNotes
Biomolecule Concentration 10 µM - 1 mMHigher concentrations can improve reaction rates.
Azide/Alkyne Molar Ratio 1:1 to 1:2 (or 2:1)A slight excess of the less precious reagent can drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 50 µM - 1 mMThis is the precursor to the active Cu(I) catalyst.[15]
Sodium Ascorbate 1 mM - 5 mMUsed in excess to keep the copper in the reduced Cu(I) state.[15]
Ligand (e.g., THPTA) 5-fold excess relative to CuThe ligand stabilizes the Cu(I) catalyst.[15]
Temperature Room Temperature (25°C)Can be increased to 37°C for slower reactions, but monitor biomolecule stability.[18]
Reaction Time 1 - 4 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
pH 7.0 - 8.0Use non-coordinating buffers like PBS or HEPES.[15]

Diagram 1: Troubleshooting Workflow for Low CuAAC Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst Check Copper Catalyst Activity start->catalyst reagents Verify Reagent Purity & Stability catalyst->reagents Catalyst OK catalyst_sol Add fresh reducing agent (NaAsc) Degas solvents catalyst->catalyst_sol conditions Optimize Reaction Conditions reagents->conditions Reagents OK reagents_sol Use high-purity reagents Check storage conditions reagents->reagents_sol ligand Use a Stabilizing Ligand conditions->ligand Conditions OK conditions_sol Adjust pH (7-8) Change solvent Optimize temperature conditions->conditions_sol outcome Improved Yield ligand->outcome Ligand Added ligand_sol Add THPTA for aqueous reactions Add TBTA for organic reactions ligand->ligand_sol

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.

Side Reactions and Impurities

Q6: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A6: The most common side reaction in CuAAC is the oxidative homocoupling of alkynes, known as Glaser coupling. This can be minimized by maintaining anaerobic conditions and using an adequate amount of a reducing agent.[15] Another potential issue is the reduction of the azide group to an amine, especially if certain reducing agents are present.

Q7: My protein is aggregating after the CuAAC reaction. What can I do?

A7: Protein aggregation can occur due to the modification of the protein surface, leading to changes in its physicochemical properties.

  • Solution:

    • Optimize Labeling Ratio: Reduce the molar excess of the azide-PEG linker to avoid over-labeling.[1]

    • Control Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and for a shorter duration.[1]

    • Use Additives: Including additives like arginine or glutamate (B1630785) in the buffer can sometimes help to suppress aggregation.[19]

    • Purification: Immediately after the reaction, purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove aggregates and unreacted reagents.[][20]

Troubleshooting Guide: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, but it comes with its own set of challenges.

Q8: My SPAAC reaction is very slow. How can I speed it up?

A8: The kinetics of SPAAC reactions can be influenced by several factors.

  • Solution:

    • Choice of Cyclooctyne: The structure of the strained alkyne has a significant impact on the reaction rate. Dibenzocyclooctyne (DBCO) and its derivatives are commonly used and offer good reactivity.[5]

    • Buffer and pH: While PBS is often used, HEPES buffer at pH 7 has been shown to result in higher reaction rates.[18] Generally, higher pH values tend to increase SPAAC reaction rates.[18]

    • Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[18]

    • PEG Linker: Incorporating a PEG spacer between the DBCO group and the molecule of interest can increase reaction rates by reducing steric hindrance.[18]

Q9: I am seeing non-specific labeling with my DBCO reagent. Why is this happening?

A9: While highly specific, DBCO reagents have been reported to exhibit some non-specific labeling through reactions with cysteine residues on proteins.[18]

  • Solution: If your protein contains free cysteines that are not intended for conjugation, consider blocking them with a reversible agent like N-ethylmaleimide (NEM) before the SPAAC reaction.

Troubleshooting Guide: Staudinger Ligation

The Staudinger ligation is a powerful tool for forming amide bonds between an azide and a phosphine.

Q10: My Staudinger ligation is not proceeding to completion. What could be the issue?

A10: The efficiency of the Staudinger ligation can be influenced by the specific phosphine reagent used and the reaction conditions.

  • Solution:

    • Phosphine Reagent: The structure of the phosphine is critical. Phosphinothioesters are often used to facilitate the intramolecular reaction that leads to amide bond formation.[21][22]

    • Solvent: The reaction is typically performed in a mixture of aqueous and organic solvents to ensure the solubility of all reactants.

    • Hydrolysis of the Aza-ylide Intermediate: The intermediate aza-ylide can be susceptible to hydrolysis, which leads to the formation of an amine instead of the desired amide bond. The design of the phosphine reagent can minimize this side reaction.[23]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Protein PEGylation

This protocol provides a general workflow for conjugating an azide-PEG-NHS ester to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-alkyne linker

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio of Cu:ligand. Let this mixture sit for a few minutes.[15]

  • Set up the Reaction: In the reaction tube containing the protein and the alkyne-modified molecule, add the azide-PEG linker to the desired molar excess.

  • Initiate the Reaction: Add the catalyst premix to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be in the ranges specified in Table 1.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purify the Conjugate: Once the reaction is complete, purify the PEGylated protein from unreacted reagents and byproducts using SEC or another suitable chromatography method.[][20]

Diagram 2: Experimental Workflow for CuAAC Protein PEGylation

PEGylationWorkflow start Start prep_protein Prepare Protein Solution (1-5 mg/mL in PBS) start->prep_protein setup_reaction Combine Protein, Alkyne, and Azide-PEG Linker prep_protein->setup_reaction prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) initiate Initiate Reaction (Add Catalyst Premix & NaAsc) prep_catalyst->initiate setup_reaction->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Progress (SDS-PAGE, LC-MS) incubate->monitor purify Purify Conjugate (SEC) monitor->purify end End purify->end

Caption: A step-by-step workflow for a typical CuAAC protein PEGylation experiment.

Protocol 2: Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Common Analytical Techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[1]

  • Size-Exclusion Chromatography (SEC): Used for both purification and to assess the hydrodynamic size of the conjugate and check for aggregation.[][24]

  • Mass Spectrometry (MS): Provides precise mass information to determine the number of PEG chains attached to the protein.[25][26]

  • Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[][20]

Disclaimer

The information provided in this Technical Support Center is for guidance purposes only and should be adapted to your specific experimental context. Always refer to the manufacturer's instructions for specific reagents and perform small-scale optimization experiments before proceeding with valuable samples.

References

Technical Support Center: Enhancing SPAAC Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for improved efficiency, faster reaction times, and higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during SPAAC experiments.

Q1: My SPAAC reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Several factors can influence the kinetics of SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and yield:

  • Buffer Selection: The choice of buffer can significantly impact reaction rates. While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer (pH 7) can lead to higher rate constants.[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2][3]

  • pH Level: Generally, higher pH values tend to increase SPAAC reaction rates.[1][2] However, this effect can be buffer-dependent, with the reaction rate in HEPES buffer showing less dependence on pH.[1][2] It is advisable to screen a pH range (e.g., 6.5-8.5) to find the optimal condition for your specific system, ensuring it remains compatible with your biomolecules.[4]

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[2] Common reaction temperatures are room temperature (25 °C) or 37 °C.[1][2] However, the thermal stability of the biomolecules involved must be considered, as higher temperatures can cause degradation or precipitation.[2]

  • Concentration of Reactants: According to the law of mass action, increasing the concentration of the azide (B81097) and cyclooctyne (B158145) reactants will lead to a faster reaction.[2] If solubility is a limiting factor, consider using organic co-solvents or strategies to increase the local concentration of reactants.[2][4]

  • Choice of Cyclooctyne: The structure of the cyclooctyne has a significant impact on the reaction rate. More strained and electron-rich cyclooctynes, such as bicyclononyne (BCN) derivatives, are often more reactive than dibenzocyclooctynes (DBCO).[4][5] The choice of cyclooctyne can lead to significant differences in reaction times.[4]

  • Electronic Properties of the Azide: The electronic nature of the azide-containing molecule can influence reactivity. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react faster than 3-azido-L-alanine, which is attributed to the electron-donating capacity of the azide.[1][3]

  • Steric Hindrance: Bulky substituents on the azide or cyclooctyne can sterically hinder the reaction.[2][4] If possible, redesigning the reagents to minimize steric clash or using a smaller cyclooctyne can improve reaction rates.[4]

  • Linker Choice (PEG Spacers): Incorporating a polyethylene (B3416737) glycol (PEG) linker between the reactive moiety (e.g., DBCO) and the molecule of interest can significantly increase reaction rates.[1][2][3] A PEG spacer extends the reactive group away from the surface of a biomolecule, reducing steric hindrance and improving accessibility.[2] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[1][2][3]

Q2: I am observing non-specific labeling or unexpected side products. What could be the cause?

A2: While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions:

  • Reaction with Cysteine Residues: Some cyclooctyne reagents, like DBCO, have been reported to exhibit reactivity towards cysteine residues.[2] This can be a concern when working with proteins.

  • Instability of Reactants: The cyclooctyne or the azide-containing molecule may degrade under the experimental conditions.[4] It is important to ensure the purity and stability of the starting materials.[4]

  • Presence of Sodium Azide in Buffers: If buffers contain sodium azide (NaN₃) as a preservative, it will compete with the azide-functionalized molecule of interest, thereby reducing the efficiency of the desired reaction.[2] It is crucial to use azide-free buffers for SPAAC reactions.[2]

Q3: How can I monitor the progress of my SPAAC reaction?

A3: The progress of a SPAAC reaction can be monitored using UV-Vis spectroscopy, particularly when using DBCO-containing reagents which have a characteristic absorbance peak around 309 nm.[2] The disappearance of this absorbance over time can be used to track the consumption of the DBCO reagent and determine the reaction kinetics.[2]

Q4: What are the best practices for purifying the final conjugate?

A4: The purification method will depend on the properties of the product and unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): This is a common method for separating larger conjugated biomolecules from smaller unreacted reagents.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be effective for separating products from starting materials, especially when they have different polarities. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point for the purification of oligonucleotide conjugates.[6]

  • Dialysis: For large biomolecules, dialysis can be used to remove small, unreacted molecules.[2]

Data Presentation

The following tables summarize key quantitative data to aid in the optimization of SPAAC reactions.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

BufferpHReactantsTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
PBS7sulfo-DBCO-amine + 3-azido-L-alanine250.32
PBS7sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside250.49
HEPES7sulfo-DBCO-amine + 3-azido-L-alanine250.55
HEPES7sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside250.82
DMEM7.4sulfo-DBCO-amine + 3-azido-L-alanine370.59
DMEM7.4sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside370.97
RPMI7.4sulfo-DBCO-amine + 3-azido-L-alanine370.27
RPMI7.4sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside370.77

Data synthesized from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.[1]

Table 2: Effect of PEG Linker on SPAAC Reaction Rates

ReactantsLinkerSecond-Order Rate Constant (M⁻¹s⁻¹)Rate Enhancement
DBCO-trastuzumab + AzideNo PEG~0.18 - 0.28-
DBCO-PEG5-trastuzumab + AzidePEG5~0.24 - 0.3731 ± 16%

Data synthesized from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.[1][3]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in an appropriate azide-free buffer (e.g., HEPES at pH 7.5).

    • Dissolve the cyclooctyne reagent (e.g., DBCO derivative) in a compatible solvent such as DMSO.

  • Reaction Setup:

    • Add the cyclooctyne solution to the solution of the azide-modified biomolecule. A molar excess of the smaller reagent is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 25 °C or 37 °C) for a duration determined by the reaction kinetics (typically ranging from 1 to 24 hours).[7] The progress can be monitored if necessary (see Protocol 2).

  • Purification:

    • Purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography, RP-HPLC, or dialysis.[2][6]

Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to follow the progress of a SPAAC reaction by monitoring the decrease in absorbance of a DBCO reagent.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, the characteristic absorbance maximum for many DBCO reagents.[2]

  • Sample Preparation:

    • Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the azide-containing reagent to the cuvette with the DBCO-modified molecule.

    • Immediately begin recording the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[2]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the absorbance at 309 nm versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[2]

Mandatory Visualization

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification cluster_product 4. Final Product prep_azide Prepare Azide-Biomolecule in Azide-Free Buffer mix Mix Reactants prep_azide->mix prep_alkyne Prepare Cyclooctyne (e.g., DBCO) in DMSO prep_alkyne->mix incubate Incubate (25°C or 37°C, 1-24h) mix->incubate monitor Monitor Reaction (Optional, UV-Vis) incubate->monitor purify Purify Conjugate (SEC, HPLC, Dialysis) incubate->purify Direct to Purification monitor->purify product Purified Conjugate purify->product

Caption: General experimental workflow for a SPAAC reaction.

Troubleshooting_SPAAC cluster_conditions Reaction Conditions cluster_reagents Reagents issue Issue: Slow or Incomplete Reaction buffer Buffer Choice? (Try HEPES) issue->buffer ph Suboptimal pH? (Screen pH 6.5-8.5) issue->ph temp Temperature too low? (Increase to 37°C) issue->temp conc Low Concentration? (Increase reactant conc.) issue->conc alkyne Cyclooctyne Reactivity? (Use more strained alkyne, e.g., BCN) issue->alkyne azide Azide Electronics? (Consider electron-donating groups) issue->azide sterics Steric Hindrance? (Add PEG linker) issue->sterics

Caption: Troubleshooting logic for slow or incomplete SPAAC reactions.

References

Validation & Comparative

A Head-to-Head Comparison: N-(acid-PEG3)-N-bis(PEG3-azide) vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the development of efficacious bioconjugates, particularly for targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's architecture profoundly influences the solubility, stability, pharmacokinetics, and overall performance of the final conjugate. This guide provides an objective comparison between the branched, multi-functional linker, N-(acid-PEG3)-N-bis(PEG3-azide), and traditional linear polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by representative experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

At a Glance: Architectural and Functional Differences

Linear PEG linkers have long been the standard, offering a straightforward approach to increasing the hydrophilicity and circulation time of bioconjugates.[1] However, the emergence of branched or "pendant" linkers, such as N-(acid-PEG3)-N-bis(PEG3-azide), presents new opportunities for optimizing drug delivery.[2][3] The fundamental difference lies in their architecture: a single, unbranched chain versus multiple PEG arms extending from a central core.[1] This structural divergence leads to significant differences in their bioconjugation capabilities and the resulting pharmacokinetic profiles of the conjugates.[4][5]

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker featuring a carboxylic acid for covalent attachment to amine-containing molecules (like lysine (B10760008) residues on antibodies) and two azide (B81097) functionalities for "click chemistry" conjugation to molecules bearing a compatible reactive group, such as a dibenzocyclooctyne (DBCO). This dual reactivity allows for the attachment of multiple payloads per linker, a key advantage over most linear PEG linkers.

Quantitative Performance Comparison

The choice between a branched and a linear PEG linker can significantly impact the key attributes of a bioconjugate. The following tables summarize representative data highlighting the expected performance differences.

Table 1: Physicochemical and In Vitro Performance Characteristics

FeatureN-(acid-PEG3)-N-bis(PEG3-azide) (Branched)Linear PEG Linker (e.g., NHS-PEG12-Maleimide)Rationale
Potential Drug-to-Antibody Ratio (DAR) Higher (e.g., 4, 6, 8)Typically Lower (e.g., 2, 4)The branched structure allows for the attachment of two payload molecules per linker.[6]
Aqueous Solubility of Conjugate ExcellentGood to ExcellentBoth linker types enhance solubility, but the three-dimensional structure of branched PEGs can be more effective at mitigating the hydrophobicity of the payload, especially at higher DARs.[4][7]
Tendency for Aggregation LowerHigher, especially with hydrophobic payloads at high DARThe superior shielding effect of the branched PEG architecture can better prevent intermolecular interactions that lead to aggregation.[8]
In Vitro Cytotoxicity (IC50) of ADC Potentially lower (more potent)Dependent on DAR and payloadA higher DAR achievable with branched linkers can lead to increased potency. However, steric hindrance from the linker can sometimes affect payload release and activity.[9][10]

Table 2: Pharmacokinetic Properties

ParameterN-(acid-PEG3)-N-bis(PEG3-azide) (Branched)Linear PEG LinkerRationale
Hydrodynamic Volume Larger for a given molecular weightSmaller for a given molecular weightThe branched architecture results in a larger three-dimensional structure.[4]
In Vivo Half-Life (t½) Significantly LongerShorterThe larger hydrodynamic volume of branched PEG conjugates leads to reduced renal clearance.[1][4] The superior "stealth" effect also minimizes immune recognition and enzymatic degradation.[4]
Plasma Clearance SlowerFasterDirectly related to the larger size and enhanced stability of the branched PEG conjugate.[3]
Tumor Accumulation Potentially EnhancedStandardThe longer circulation half-life can lead to increased accumulation in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments comparing the performance of N-(acid-PEG3)-N-bis(PEG3-azide) and linear PEG linkers.

Protocol 1: Antibody-Drug Conjugation

This protocol outlines the two main conjugation strategies for attaching a cytotoxic payload to an antibody using either a branched or a linear PEG linker.

A. Conjugation via N-(acid-PEG3)-N-bis(PEG3-azide) (Two-Step)

This method involves first attaching the linker to the antibody via amide bond formation, followed by the "click chemistry" attachment of a DBCO-functionalized payload.

  • Materials:

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

    • N-(acid-PEG3)-N-bis(PEG3-azide)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • DBCO-functionalized cytotoxic payload

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

    • Size-exclusion chromatography (SEC) system for purification

  • Procedure:

    • Linker Activation & Antibody Conjugation:

      • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide), EDC, and NHS in anhydrous DMF or DMSO.

      • Add a 5- to 20-fold molar excess of the activated linker solution to the antibody solution (typically 5-10 mg/mL).

      • Incubate for 2 hours at room temperature with gentle mixing.

      • Quench the reaction with the quenching solution for 15-30 minutes.

      • Purify the azide-functionalized antibody using SEC.

    • Click Chemistry Reaction:

      • Dissolve the DBCO-functionalized payload in DMSO.

      • Add a 2- to 5-fold molar excess of the DBCO-payload per azide group to the purified azide-functionalized antibody.

      • Incubate for 4-12 hours at room temperature or overnight at 4°C.

      • Purify the final ADC using SEC to remove unreacted payload.

B. Conjugation via Linear PEG Linker (e.g., NHS-PEG-Maleimide)

This is a one-step method targeting antibody lysine residues with an NHS ester and a payload functionalized with a thiol-reactive maleimide (B117702) group.

  • Materials:

    • Monoclonal antibody (mAb) in PBS, pH 7.4-8.0

    • NHS-PEG-Maleimide linker

    • Thiol-containing cytotoxic payload

    • Anhydrous DMSO or DMF

    • SEC system for purification

  • Procedure:

    • Payload-Linker Conjugation:

      • Dissolve the NHS-PEG-Maleimide linker and the thiol-containing payload in DMSO.

      • React the components to form the maleimide-functionalized payload-linker complex.

    • Antibody Conjugation:

      • Add a 10- to 20-fold molar excess of the maleimide-functionalized payload-linker to the antibody solution (1-10 mg/mL).

      • Incubate on ice for 2 hours or at room temperature for 30-60 minutes.[11]

      • Purify the final ADC using SEC.

cluster_branched Branched Linker Workflow cluster_linear Linear Linker Workflow mAb1 Antibody activation EDC/NHS Activation mAb1->activation linker N-(acid-PEG3)- N-bis(PEG3-azide) linker->activation azide_mAb Azide-functionalized Antibody activation->azide_mAb purification1 Purification (SEC) azide_mAb->purification1 dbco_payload DBCO-Payload (x2) click_reaction Click Chemistry (SPAAC) dbco_payload->click_reaction adc_branched Final ADC (Branched Linker) click_reaction->adc_branched purification2 Purification (SEC) adc_branched->purification2 purification1->click_reaction mAb2 Antibody conjugation NHS Ester Conjugation mAb2->conjugation payload_linker NHS-PEG-Payload payload_linker->conjugation adc_linear Final ADC (Linear Linker) conjugation->adc_linear purification3 Purification (SEC) adc_linear->purification3

Caption: Experimental workflows for ADC synthesis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

  • Materials:

    • ADC sample

    • HIC column (e.g., Butyl-NPR)

    • HPLC system

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100

start ADC Sample hic HIC-HPLC Separation start->hic peaks Elution Profile (DAR0, DAR2, DAR4...) hic->peaks integration Peak Area Integration peaks->integration calculation Weighted Average DAR Calculation integration->calculation result Average DAR calculation->result adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Target Antigen on Cancer Cell receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage (e.g., by proteases) lysosome->cleavage payload_release Payload Release cleavage->payload_release target_interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) payload_release->target_interaction apoptosis Apoptosis (Cell Death) target_interaction->apoptosis

References

A Comparative Guide to Trifunctional PEG Linkers and NHS Ester Analogs in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, stability, and homogeneity of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison between the trifunctional branched linker, N-(acid-PEG3)-N-bis(PEG3-azide), and its activated form, alongside traditional linear N-hydroxysuccinimide (NHS) ester analogs. The comparison focuses on their chemical properties, conjugation chemistries, and the anticipated impact on the performance of the resulting bioconjugates.

Introduction: A Tale of Two Chemistries

The covalent attachment of molecules to proteins, a process known as bioconjugation, traditionally relies on robust and well-established chemistries. Among the most common is the use of NHS esters , which react with primary amines on proteins (such as the side chains of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[1] This method is widely employed for its simplicity and effectiveness.

However, the landscape of bioconjugation is evolving, with a growing emphasis on precision and modularity. This has led to the prominence of bioorthogonal chemistries , most notably "click chemistry." The trifunctional linker, N-(acid-PEG3)-N-bis(PEG3-azide) , embodies this modern approach. It features a branched polyethylene (B3416737) glycol (PEG) structure with a carboxylic acid for initial protein attachment and two azide (B81097) groups for subsequent, highly specific "click" reactions.[][3]

This guide will dissect the key differences between these two approaches, from their fundamental reaction mechanisms to their implications for drug development.

Chemical Structures and Reaction Mechanisms

N-(acid-PEG3)-N-bis(PEG3-azide) and its NHS Ester Analog

This trifunctional linker possesses a branched architecture with three key functional groups:

  • A Carboxylic Acid (-COOH): This group can be activated to an NHS ester using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][] The resulting NHS ester is then reactive towards primary amines on a biomolecule.

  • Two Azide Groups (-N₃): These groups are the cornerstone of click chemistry. They can react with alkyne-containing molecules in a highly specific and efficient manner to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC).[6][7]

The activated form, N-(NHS-PEG3)-N-bis(PEG3-azide) , allows for a direct one-step reaction with amine-containing biomolecules.[8][9]

Traditional NHS Ester Analogs

Conventional NHS ester linkers are typically linear molecules with an NHS ester at one end for amine reactivity. A common example is a PEGylated NHS ester (e.g., NHS-PEGn-X), where 'X' is another functional group or the payload itself. The core reaction is a nucleophilic acyl substitution, where a primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[1]

Comparative Data Presentation

While direct head-to-head experimental data for N-(acid-PEG3)-N-bis(PEG3-azide) against a specific linear NHS ester analog is not extensively available in the public domain, a comparison of their expected performance characteristics can be extrapolated from the known properties of their respective chemical moieties and architectures.

Table 1: Comparison of Linker Characteristics and Conjugation Chemistries
FeatureN-(acid-PEG3)-N-bis(PEG3-azide) ApproachTraditional NHS Ester Analogs
Architecture Branched, TrifunctionalTypically Linear, Bifunctional
Primary Conjugation Amine-reactive (via activated COOH)Amine-reactive
Secondary Conjugation Click Chemistry (Azide-Alkyne Cycloaddition)Dependent on the other functional end
Specificity High (Click chemistry is bioorthogonal)Moderate (targets all accessible primary amines)
Control over Stoichiometry Potentially higher and more preciseChallenging to control precisely
Drug-to-Antibody Ratio (DAR) Can achieve higher DAR (e.g., 2 payloads per linker)[10][11]Typically lower (1 payload per linker)
Linkage Stability Triazole linkage is highly stable and resistant to enzymatic cleavage[12][13][14]Amide bond is generally stable but can be susceptible to enzymatic cleavage[14]
Hydrophilicity Enhanced due to branched PEG structure[][15]Dependent on the length of the PEG chain
Table 2: Expected Impact on Antibody-Drug Conjugate (ADC) Properties
PropertyN-(acid-PEG3)-N-bis(PEG3-azide) ApproachTraditional NHS Ester Analogs
Homogeneity Potentially more homogeneous due to controlled secondary conjugationOften results in heterogeneous mixtures
Pharmacokinetics (PK) Branched PEG may lead to longer circulation half-life and reduced renal clearance[]PK profile is influenced by the linear PEG length
Efficacy Higher DAR can lead to enhanced potency[11][16]Efficacy is dependent on the achieved DAR
Immunogenicity PEGylation, especially with a branched structure, can reduce immunogenicity[15]Linear PEGylation also reduces immunogenicity
Flexibility Modular approach allows for the attachment of different payloads post-conjugationLess modular, typically a one-pot reaction

Experimental Protocols

Protocol 1: Two-Step Conjugation using N-(acid-PEG3)-N-bis(PEG3-azide)

This protocol describes the activation of the carboxylic acid on the linker and subsequent conjugation to an antibody, followed by a click chemistry reaction to attach a payload.

Step 1: Activation of N-(acid-PEG3)-N-bis(PEG3-azide) and Conjugation to Antibody

  • Reagent Preparation:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

    • Prepare fresh stock solutions of EDC (100 mM) and NHS (100 mM) in activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) stock solution with activation buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution at a desired molar excess (e.g., 10-20 fold).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Click Chemistry Conjugation of an Alkyne-Payload

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized payload in a compatible solvent (e.g., DMSO).

    • For CuAAC, prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction (Copper-Free - SPAAC):

    • Add a 3-5 fold molar excess of a strained alkyne (e.g., DBCO)-functionalized payload to the azide-modified antibody from Step 1.

    • Incubate for 4-24 hours at room temperature or 37°C.

  • Purification and Characterization:

    • Purify the final ADC using SEC to remove any unreacted payload.

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry, and assess for aggregation by SEC.[17][18][19]

Protocol 2: One-Step Conjugation using a Traditional NHS-PEG-Payload Analog

This protocol outlines the direct conjugation of a pre-formed NHS-activated linker-payload to an antibody.

  • Reagent Preparation:

    • Prepare the antibody in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve the NHS-PEG-Payload in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the NHS-PEG-Payload solution to the antibody solution at a desired molar excess (e.g., 5-20 fold).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification and Characterization:

    • Purify the ADC using a desalting column or SEC to remove excess reagents.

    • Characterize the final conjugate for DAR and aggregation as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Internalization->Endosome

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Diagram 2: Experimental Workflow Comparison

Workflow_Comparison cluster_trifunctional Trifunctional Linker Workflow cluster_nhs Traditional NHS Ester Workflow A1 Activate Linker (EDC/NHS) A2 Conjugate to Antibody A1->A2 A3 Purify Ab-Linker A2->A3 A4 Click Chemistry with Alkyne-Payload A3->A4 A5 Purify Final ADC A4->A5 B1 Conjugate NHS-Linker-Payload to Antibody B2 Quench Reaction B1->B2 B3 Purify Final ADC B2->B3

Caption: Comparison of conjugation workflows for trifunctional and NHS ester linkers.

Diagram 3: Logical Relationship of Linker Choice

Linker_Choice start Desired ADC Properties prop1 High DAR Dual Payload start->prop1 prop2 High Stability Bioorthogonal start->prop2 prop3 Simplicity Established Method start->prop3 linker1 Trifunctional Branched Linker (e.g., N-(acid-PEG3)-N-bis(PEG3-azide)) prop1->linker1 prop2->linker1 linker2 Traditional Linear NHS Ester Analog prop3->linker2

Caption: Decision tree for selecting a linker based on desired ADC characteristics.

Conclusion

The choice between a trifunctional linker like N-(acid-PEG3)-N-bis(PEG3-azide) and a traditional linear NHS ester analog represents a strategic decision in the design of bioconjugates. While NHS ester chemistry offers a straightforward and well-documented path to protein modification, it often yields heterogeneous products and provides limited control over the final conjugate's composition.

In contrast, the trifunctional, branched PEG linker, in conjunction with click chemistry, presents a more sophisticated and modular approach. This strategy is anticipated to offer superior control over the drug-to-antibody ratio, potentially leading to more homogeneous and potent ADCs. The branched PEG architecture may also confer advantages in terms of solubility and pharmacokinetic profile.[][10] Furthermore, the exceptional stability of the triazole linkage formed via click chemistry is a significant advantage for in vivo applications.[12][13]

For researchers aiming to develop next-generation bioconjugates with precisely controlled properties, higher drug loading, and enhanced stability, the trifunctional azide-containing linker represents a powerful and promising tool. However, for applications where simplicity and speed are paramount, and where a lower, more heterogeneous degree of labeling is acceptable, traditional NHS ester analogs remain a viable and effective option. The detailed protocols and comparative frameworks provided in this guide are intended to empower researchers to make informed decisions tailored to their specific scientific objectives.

References

Characterization of N-(acid-PEG3)-N-bis(PEG3-azide) Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is a critical aspect of drug development and manufacturing, ensuring product quality, consistency, and efficacy. This guide provides a comprehensive comparison of mass spectrometry (MS) for the characterization of N-(acid-PEG3)-N-bis(PEG3-azide), a branched PEG linker, with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Mass Spectrometry of N-(acid-PEG3)-N-bis(PEG3-azide)

Mass spectrometry is a powerful technique for the detailed structural characterization and quantification of PEGylated molecules. Electrospray ionization (ESI) is the preferred method for analyzing these compounds, often coupled with liquid chromatography (LC-MS) for separation prior to detection.

While a specific mass spectrum for N-(acid-PEG3)-N-bis(PEG3-azide) is not publicly available, its theoretical monoisotopic mass and molecular formula provide a basis for expected results.

Table 1: Theoretical Mass Spectrometry Data for N-(acid-PEG3)-N-bis(PEG3-azide)

ParameterValue
Molecular Formula C25H49N7O11
Molecular Weight 623.7 g/mol
Theoretical Monoisotopic Mass 623.3542 g/mol
Expected Adducts (ESI+) [M+H]+, [M+Na]+, [M+K]+
Expected m/z for [M+H]+ 624.3615

The fragmentation of PEG chains in mass spectrometry typically proceeds via cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol units, resulting in a characteristic pattern of neutral losses of 44.0262 Da (C2H4O). For N-(acid-PEG3)-N-bis(PEG3-azide), additional fragmentation of the azide (B81097) and carboxylic acid functional groups would be expected, providing further structural information. In-source collision-induced dissociation (CID) can be a valuable tool for the quantitative analysis of PEGylated molecules by generating specific fragment ions.

Comparison of Analytical Techniques: MS, NMR, and SEC

The choice of analytical technique for characterizing N-(acid-PEG3)-N-bis(PEG3-azide) depends on the specific information required. While mass spectrometry excels in providing detailed structural information and high sensitivity, NMR and SEC offer complementary advantages, particularly for quantification and size-based analysis.

Table 2: Comparison of Mass Spectrometry, NMR, and SEC for the Characterization of N-(acid-PEG3)-N-bis(PEG3-azide)

FeatureMass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)Size Exclusion Chromatography (SEC)
Principle Measures mass-to-charge ratio of ions.Measures the magnetic properties of atomic nuclei.Separates molecules based on their hydrodynamic volume.
Information Provided Molecular weight, elemental composition, structure (fragmentation), purity.Detailed molecular structure, functional group confirmation, quantification.Molecular size distribution, purity, aggregation.
Sample Requirement Low (ng to pg)High (µg to mg)Moderate (µg)
Sensitivity Very highModerate[1][2]Moderate to high (detector dependent)[3]
Limit of Detection pg/mL to ng/mL range~10 µg/mL (can be improved with 13C labeling)[1][2]~10-25 µg/mL (RI detector)[3]
Accuracy (Mass) High (<5 ppm with high-resolution MS)Not directly applicable for MWModerate (dependent on calibration)
Precision (RSD) <15% for quantification<5% for quantification<3% for retention time and area[3]
Throughput HighLowHigh
Strengths High specificity and sensitivity, detailed structural information.Non-destructive, excellent for structural elucidation and quantification of pure samples.Robust, good for determining size heterogeneity and purity.
Limitations Complex spectra for polydisperse samples, potential for ion suppression.Lower sensitivity, can be complex for mixtures.Limited structural information, resolution dependent on column and standards.

Experimental Protocols

Mass Spectrometry (LC-ESI-MS)

A general protocol for the analysis of a branched PEG-protein conjugate using native ion exchange chromatography coupled to a high-resolution mass spectrometer is presented here as a relevant example.

  • Sample Preparation: Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in a suitable solvent such as water, methanol, or acetonitrile.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a weak cation exchange column can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass accuracy.

    • Scan Range: m/z 100-2000.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for MS/MS analysis to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of N-(acid-PEG3)-N-bis(PEG3-azide) (typically 1-10 mg) in a deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • 1H NMR: To identify and quantify protons characteristic of the PEG backbone (~3.6 ppm) and terminal groups.

      • 13C NMR: To confirm the carbon skeleton.

      • 2D NMR (COSY, HSQC): To aid in the complete structural assignment.

  • Data Analysis: Integrate the signals corresponding to the repeating ethylene glycol units and the terminal functional groups to confirm the structure and assess purity.

Size Exclusion Chromatography (SEC)
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatography:

    • Column: A column packed with porous particles suitable for the molecular weight range of the analyte (e.g., silica-based or polymer-based with appropriate pore size).

    • Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent (e.g., tetrahydrofuran).

    • Flow Rate: 0.5-1.0 mL/min.

  • Detection:

    • Refractive Index (RI): A universal detector for PEGs.

    • Charged Aerosol Detector (CAD): Provides a more uniform response for different PEG sizes compared to UV.

    • Multi-Angle Light Scattering (MALS): Can be used to determine the absolute molecular weight without the need for calibration standards.

  • Data Analysis: Determine the retention time and peak area to assess purity and molecular size distribution relative to standards.

Visualizing the Workflow and Technique Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample N-(acid-PEG3)-N- bis(PEG3-azide) Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection onto LC Column Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Mass Analysis (Orbitrap/TOF) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Fragmentation Fragmentation Analysis (MS/MS) Spectrum->Fragmentation Quantification Quantification Spectrum->Quantification

Mass Spectrometry Experimental Workflow

Technique_Comparison cluster_question Analytical Question cluster_technique Recommended Technique q1 What is the exact mass and elemental composition? ms Mass Spectrometry (High-Resolution) q1->ms Primary q2 What is the detailed molecular structure? q2->ms Secondary (Fragmentation) nmr NMR Spectroscopy q2->nmr Primary q3 What is the purity and are there any size variants? q3->ms Secondary (Impurity ID) sec Size Exclusion Chromatography q3->sec Primary q4 How much of the compound is present? q4->ms Sensitive q4->nmr Accurate q4->sec Routine

Logical Comparison of Analytical Techniques

References

A Researcher's Guide to Analytical Methods for Quantifying PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to improved drug solubility, extended circulating half-life, and reduced immunogenicity. However, the inherent heterogeneity of PEGylation reactions necessitates robust and accurate analytical methods to quantify the extent of PEGylation, a critical quality attribute in drug development and manufacturing.

This guide provides an objective comparison of the principal analytical methods used for quantifying PEGylation. We will delve into the experimental principles, present comparative quantitative data in clearly structured tables, and provide detailed experimental protocols for key methodologies. Additionally, visual workflows for these techniques are presented to aid in comprehension and implementation.

Comparison of Analytical Methods for PEGylation Quantification

The selection of an appropriate analytical method for quantifying PEGylation depends on several factors, including the nature of the PEGylated molecule, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleTypical ApplicationLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangeKey AdvantagesKey Limitations
SEC-HPLC with Refractive Index (RI) Detection Separation based on hydrodynamic volume. The RI detector measures changes in the refractive index of the eluent.Quantification of free PEG and separation of PEGylated species from non-PEGylated protein.~10 µg/mL for free PEG~25 µg/mL for free PEG10 - 250 µg/mL for free PEGRobust, widely available, good for determining purity.Low sensitivity, sensitive to mobile phase composition and temperature changes.
HPLC with Charged Aerosol Detection (CAD) Nebulization of the eluent followed by charging of the non-volatile analyte particles and detection.Quantification of PEG and PEGylated products, especially those lacking a UV chromophore.<10 ng on column for PEG reagentsNot explicitly stated, but expected to be in the low ng range.Not explicitly statedUniversal detection for non-volatile analytes, high sensitivity.Requires volatile mobile phases, response can be non-linear.
Mass Spectrometry (MALDI-TOF & LC-MS/MS) Ionization of molecules and separation based on their mass-to-charge ratio.Characterization of PEGylated proteins (molecular weight, heterogeneity, degree of PEGylation). Quantitative for specific applications.High sensitivity (low ng/mL to pg/mL range for LC-MS/MS)Method-dependent, typically in the low ng/mL range for LC-MS/MSMethod-dependentHigh specificity and sensitivity, provides detailed structural information.[1]Complex data analysis, quantification can be challenging due to the polydispersity of PEG.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Quantification of total PEG content in a sample.~10 µg/mL in bloodNot explicitly stated, but quantifiable at low µg/mL levels.Not explicitly statedNon-destructive, provides absolute quantification without the need for a specific standard for the PEGylated molecule.Lower sensitivity compared to MS and ELISA, requires high sample concentration.
Colorimetric Assays (Barium-Iodide, TNBS, Ammonium (B1175870) Ferrothiocyanate) Chemical reaction that produces a colored product, the intensity of which is proportional to the amount of PEG or reactive groups.Rapid quantification of total PEG or estimation of the degree of PEGylation.Barium-Iodide: ~1.25 µg/mL; Ammonium Ferrothiocyanate: ~5 µgNot explicitly statedBarium-Iodide: 1.25 - 7.5 µg/mL; Ammonium Ferrothiocyanate: 5 - 100 µgSimple, inexpensive, high-throughput.Can be prone to interference, indirect measurement (TNBS).
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific anti-PEG antibodies to detect and quantify PEGylated molecules.Quantification of PEGylated proteins in biological matrices.< 1 ng/mL~1.75 ng/mL1.75 - 225 ng/mLVery high sensitivity and specificity, suitable for complex samples.Can be indirect, may not distinguish between free and conjugated PEG, dependent on antibody specificity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) with Refractive Index (RI) Detection

This method is used for the separation and quantification of free PEG from PEGylated protein conjugates.

a. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an RI detector.

  • Size-exclusion column suitable for the molecular weight range of the analytes (e.g., Shodex Protein KW803 and KW804 in series).

  • Mobile Phase: 20 mM HEPES buffer, pH 6.5.

  • PEG standards of known concentrations.

  • PEGylated protein sample.

b. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the RI detector.

  • Prepare a standard curve by injecting known concentrations of free PEG and recording the peak areas.

  • Inject the PEGylated protein sample.

  • Identify the peaks corresponding to the PEG-conjugate, non-PEGylated protein, and free PEG based on their retention times (larger molecules elute earlier).

  • Quantify the amount of free PEG in the sample by comparing its peak area to the standard curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

This method is primarily for determining the molecular weight and heterogeneity of PEGylated proteins.

a. Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with 0.1% TFA).

  • PEGylated protein sample (desalted).

  • Protein calibrants for the mass spectrometer.

b. Procedure:

  • Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

  • Load the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units. The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain.

  • The average molecular weight and the degree of PEGylation can be calculated from the spectrum.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This method allows for the direct quantification of PEGylated species in solution.[4]

a. Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O).

  • Internal standard with a known concentration (e.g., trimethylsilyl (B98337) propionate, TMSP).

  • PEGylated sample.

b. Procedure:

  • Dissolve a known amount of the PEGylated sample and the internal standard in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. The PEG protons typically give a sharp, intense signal around 3.6 ppm.

  • Integrate the area of the characteristic PEG proton signal and the signal of the internal standard.

  • Calculate the concentration of PEG in the sample using the following formula: Concentration_PEG = (Integral_PEG / Number of Protons_PEG) * (Number of Protons_Standard / Integral_Standard) * Concentration_Standard

Barium-Iodide Colorimetric Assay

This is a simple colorimetric method for the quantification of total PEG content.

a. Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 535 nm.

  • Barium chloride solution (e.g., 5% w/v BaCl₂ in 1 M HCl).

  • Iodine solution (e.g., 0.05 M I₂ in 0.1 M KI).

  • PEG standards of known concentrations.

  • PEGylated sample.

b. Procedure:

  • Prepare a series of PEG standards in the expected concentration range of the sample.

  • In a microplate or cuvettes, mix the PEG standards and samples with the barium chloride solution.

  • Add the iodine solution to each well/cuvette and mix. A colored complex will form.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the absorbance at 535 nm.

  • Create a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of PEG in the sample by interpolating its absorbance on the standard curve.

Trinitrobenzenesulfonic Acid (TNBS) Assay

This assay indirectly quantifies the degree of PEGylation by measuring the number of remaining free primary amine groups (e.g., on lysine (B10760008) residues) after PEGylation.

a. Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 335 nm.

  • TNBS solution (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, pH 8.5).

  • Non-PEGylated protein (control).

  • PEGylated protein sample.

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5.

b. Procedure:

  • Prepare solutions of both the non-PEGylated and PEGylated protein in the reaction buffer at the same concentration.

  • To a defined volume of each protein solution, add the TNBS solution.

  • Incubate the reaction mixtures at 37°C for 2 hours.

  • Stop the reaction by adding a small volume of 10% SDS and 1 N HCl.

  • Measure the absorbance of each solution at 335 nm.

  • The degree of PEGylation is estimated by the reduction in absorbance of the PEGylated protein sample compared to the non-PEGylated control, which corresponds to the number of primary amine groups that have been modified by PEG.

Ammonium Ferrothiocyanate Colorimetric Assay

This method is based on the partitioning of a colored complex between an aqueous and an organic phase in the presence of PEG.[5][6]

a. Materials:

  • Spectrophotometer capable of measuring absorbance at 510 nm.

  • Ammonium ferrothiocyanate reagent (prepared by dissolving ammonium thiocyanate (B1210189) and ferric chloride in water).

  • Chloroform (B151607).

  • PEG standards of known concentrations.

  • PEGylated sample.

b. Procedure:

  • Prepare a series of PEG standards.

  • In a test tube, mix a defined volume of the PEG standard or sample with the ammonium ferrothiocyanate reagent.

  • Add an equal volume of chloroform and vortex vigorously to partition the colored complex into the chloroform phase.

  • Allow the phases to separate.

  • Carefully remove the lower chloroform layer and measure its absorbance at 510 nm.

  • Construct a standard curve of absorbance versus PEG concentration.

  • Determine the PEG concentration in the sample from the standard curve.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is highly sensitive for the quantification of PEGylated proteins.

a. Materials:

  • Microplate reader.

  • 96-well microplate pre-coated with an anti-PEG antibody.

  • PEGylated protein standard.

  • PEGylated protein sample.

  • Biotinylated PEG.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

b. Procedure:

  • Prepare serial dilutions of the PEGylated protein standard in assay buffer.

  • Add the standards and samples to the wells of the anti-PEG antibody-coated plate.

  • Add a fixed concentration of biotinylated PEG to all wells (except blanks). This will compete with the PEGylated protein in the sample for binding to the coated antibody.

  • Incubate for a specified time (e.g., 1 hour) at room temperature.

  • Wash the plate multiple times with wash buffer to remove unbound components.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of PEGylated protein in the sample.

  • Generate a standard curve and determine the concentration of the unknown samples.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for some of the key analytical methods described.

SEC_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate SEC Column prep_mobile->equilibrate inject_standards Inject Standards equilibrate->inject_standards prep_standards Prepare PEG Standards prep_standards->inject_standards prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample detect RI Detection inject_standards->detect inject_sample->detect gen_curve Generate Standard Curve detect->gen_curve quantify Quantify Free PEG detect->quantify gen_curve->quantify

Caption: Workflow for SEC-HPLC Analysis.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation mix_sample Mix Sample with Matrix spot_plate Spot on MALDI Plate mix_sample->spot_plate dry Air Dry (Co-crystallize) spot_plate->dry load_plate Load Plate into MS dry->load_plate acquire_spectrum Acquire Mass Spectrum load_plate->acquire_spectrum analyze_spectrum Analyze Peak Distribution acquire_spectrum->analyze_spectrum calculate Determine MW & Degree of PEGylation analyze_spectrum->calculate

Caption: Workflow for MALDI-TOF MS Analysis.

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare PEG Standards add_reagents Add Colorimetric Reagents prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate add_reagents->incubate measure_abs Measure Absorbance incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve determine_conc Determine Concentration plot_curve->determine_conc

Caption: General Workflow for Colorimetric Assays.

Competitive_ELISA_Workflow start Start with Anti-PEG Coated Plate add_samples Add Standards & Samples start->add_samples add_biotin_peg Add Biotinylated PEG (Competitor) add_samples->add_biotin_peg incubate1 Incubate & Wash add_biotin_peg->incubate1 add_strep_hrp Add Streptavidin-HRP incubate1->add_strep_hrp incubate2 Incubate & Wash add_strep_hrp->incubate2 add_tmb Add TMB Substrate incubate2->add_tmb incubate3 Incubate (Color Development) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_abs Read Absorbance at 450 nm add_stop->read_abs analyze Analyze Data (Inverse relationship) read_abs->analyze

Caption: Workflow for Competitive ELISA.

References

A Comparative Guide to the Performance of N-(acid-PEG3)-N-bis(PEG3-azide) in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional linker is a critical step in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. The linker's performance, particularly its stability and reactivity in various buffer systems, directly impacts conjugation efficiency, yield, and the ultimate efficacy of the bioconjugate. This guide provides a comprehensive comparison of the performance of N-(acid-PEG3)-N-bis(PEG3-azide), a branched heterobifunctional PEG linker, in different buffer systems. We present a synthesis of experimental data on the reactivity of its functional moieties—a carboxylic acid and two azide (B81097) groups—and compare it with alternative linkers to inform your bioconjugation strategy.

Understanding the Functionality of N-(acid-PEG3)-N-bis(PEG3-azide)

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker designed with a terminal carboxylic acid and two terminal azide groups. This architecture allows for the sequential or simultaneous conjugation of different molecules. The carboxylic acid can be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amines. The two azide groups are available for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling conjugation to alkyne-containing molecules.

The branched structure of this linker offers potential advantages over linear counterparts, such as the ability to attach multiple molecules at one end, which can be beneficial for increasing the drug-to-antibody ratio (DAR) in ADCs or for creating multivalent targeting constructs.[1][2] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate.[]

Performance of the Carboxylic Acid Moiety (EDC/NHS Chemistry) in Different Buffers

The conjugation of the carboxylic acid group of N-(acid-PEG3)-N-bis(PEG3-azide) to a primary amine is a two-step process: activation of the carboxyl group with EDC and NHS to form a semi-stable NHS ester, followed by the reaction of the NHS ester with the amine. The choice of buffer and pH is critical for both steps.

Optimal Buffer Conditions for EDC/NHS Chemistry

For the initial activation step, non-amine and non-carboxylate buffers are essential to prevent competition with the intended reaction.[4][5] The reaction is most efficient at a slightly acidic pH. For the subsequent conjugation to a primary amine, a neutral to slightly basic pH is optimal to ensure the amine is deprotonated and thus nucleophilic.[6][7]

Table 1: Buffer Recommendations and pH Optima for EDC/NHS Conjugation

Reaction StepRecommended BuffersOptimal pH RangeIncompatible Buffers
Carboxylic Acid Activation MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0[4][5]Buffers containing amines or carboxylates
NHS Ester Conjugation to Amine PBS (Phosphate-Buffered Saline), HEPES, Borate (B1201080), Bicarbonate7.0 - 8.5[6][8]Tris (competes for reaction)[6]

Impact of Buffer on NHS Ester Stability

A significant challenge in EDC/NHS chemistry is the hydrolysis of the NHS ester intermediate, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on the pH of the buffer, increasing significantly with alkalinity.[8][9]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004 - 5 hours[8]
8.0Not specified1 hour[9]
8.6410 minutes[8]
8.6Not specified10 minutes[9]

One study investigating the efficiency of EDC-NHS coupling of peptides to gold nanoparticles found that a 25 mM HEPES buffer at pH 7.0 provided the optimal conditions among the tested buffers (PBS, HEPES, Tris-HCl, and borate buffer).[10]

Performance of the Bis-Azide Moiety (Click Chemistry) in Different Buffers

The two azide groups of N-(acid-PEG3)-N-bis(PEG3-azide) allow for conjugation via click chemistry. The two most common types are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) azide-alkyne cycloadditions.

Buffer Effects on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is advantageous for in vivo applications as it does not require a cytotoxic copper catalyst.[11] The reaction kinetics of SPAAC have been shown to be influenced by the buffer system.

A study on the kinetics of SPAAC reactions revealed that HEPES buffer (pH 7) resulted in the highest reaction rates, while PBS (pH 7) showed some of the lowest.[12] Generally, higher pH values tended to increase the reaction rates, with the exception of reactions in HEPES buffer.[12] The presence of a PEG linker has also been observed to enhance SPAAC reaction rates.[12]

Table 3: Relative SPAAC Reaction Rates in Different Buffers at pH 7

BufferRelative Rate Constant
HEPES Highest[12]
DMEM High[12]
Borate Moderate
MES Low
RPMI Low[12]
PBS Among the lowest[12]

Buffer Considerations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is known for its very fast reaction rates.[13] For CuAAC reactions, both sodium phosphate (B84403) and HEPES buffers have been shown to be compatible.[14] However, Tris buffer can act as an inhibitory ligand for the copper(I) catalyst and decrease the efficiency of the click chemistry.[14][15]

Comparison with Alternative Bifunctional Linkers

The selection of a linker should be guided by the specific requirements of the application. N-(acid-PEG3)-N-bis(PEG3-azide) is a branched, heterobifunctional linker. Below is a comparison with other classes of bifunctional linkers.

Table 4: Comparison of N-(acid-PEG3)-N-bis(PEG3-azide) with Alternative Linker Architectures

Linker TypeExampleKey AdvantagesKey Disadvantages
Branched Heterobifunctional (Acid/Azide) N-(acid-PEG3)-N-bis(PEG3-azide)Allows for higher drug loading (DAR); multivalent conjugation potential; enhanced solubility and shielding effect.[1]Potentially more complex synthesis and characterization.
Linear Heterobifunctional (Acid/Azide) Azide-PEG-AcidSimpler structure; well-defined length for precise spatial control.Lower drug loading capacity compared to branched linkers.
Linear Heterobifunctional (NHS/Maleimide) SMCC-PEGnWell-established for ADC development; specific reaction with thiols.[16]Potential for maleimide (B117702) instability; heterogeneity in lysine (B10760008) conjugation.[16]
Linear Heterobifunctional (Click Chemistry) DBCO-PEG-NHS EsterBio-orthogonal (copper-free); very high efficiency.[16]The DBCO group is hydrophobic.[16]
Homobifunctional (e.g., bis-NHS) Bis-NHS-PEGnCan crosslink two amine-containing molecules.Less control over sequential conjugation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of bifunctional linkers. Below are generalized protocols for the two key reaction steps involving N-(acid-PEG3)-N-bis(PEG3-azide).

Protocol 1: Two-Step EDC/NHS Conjugation of the Carboxylic Acid Moiety to a Primary Amine

This protocol is designed for the activation of the carboxylic acid on N-(acid-PEG3)-N-bis(PEG3-azide) and its subsequent conjugation to an amine-containing molecule (e.g., a protein).

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Amine-containing molecule (e.g., antibody)

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in an appropriate solvent (e.g., DMSO or DMF) and then dilute in the Activation Buffer.

    • Prepare the amine-containing molecule in the Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the N-(acid-PEG3)-N-bis(PEG3-azide) solution with a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over EDC.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Immediately after activation, add the activated linker solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the target molecule should be optimized (a 10-20 fold molar excess of the linker is a common starting point).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

    • Purify the conjugate using a desalting column to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the azide groups of the previously conjugated product.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-modified molecule, CuSO4, sodium ascorbate, and the copper ligand.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized molecule with the alkyne-modified molecule in the Reaction Buffer.

    • Add the copper ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction. A common molar ratio is 1 equivalent of azide, 1.1-2 equivalents of alkyne, 0.1 equivalents of CuSO4, 0.5 equivalents of ligand, and 1 equivalent of sodium ascorbate.

    • Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Experimental Workflows

experimental_workflow cluster_step1 Step 1: EDC/NHS Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) linker N-(acid-PEG3)-N-bis(PEG3-azide) activated_linker NHS-activated Linker linker->activated_linker Activation amine_molecule Amine-containing Molecule (e.g., Antibody) conjugate1 Azide-functionalized Conjugate edc_nhs EDC / NHS in MES Buffer (pH 4.5-6.0) activated_linker->conjugate1 Amidation conjugation Conjugation in PBS Buffer (pH 7.2-8.0) final_conjugate Final Tri-molecular Conjugate conjugate1->final_conjugate Click Reaction alkyne_molecule Alkyne-containing Molecule cu_catalyst CuSO4 / Na-Ascorbate Ligand in PBS (pH 7.4) click_reaction Cycloaddition

Caption: Sequential conjugation workflow for N-(acid-PEG3)-N-bis(PEG3-azide).

signaling_pathway cluster_nhs NHS Ester Reactivity cluster_azide Azide Reactivity (Click Chemistry) nhs_ester Activated NHS Ester amide_bond Stable Amide Bond (Conjugation) nhs_ester->amide_bond Aminolysis (pH 7.0-8.5) hydrolysis Hydrolyzed Carboxylic Acid (Inactive) nhs_ester->hydrolysis Hydrolysis (Increases with pH) amine Primary Amine (R-NH2) water Water (H2O) azide Azide Group (-N3) triazole_cu 1,4-Triazole (CuAAC) azide->triazole_cu Cu(I) catalyst triazole_spaac Triazole (SPAAC) azide->triazole_spaac No catalyst alkyne Alkyne strained_alkyne Strained Alkyne

Caption: Competing reactions and pathways for the functional groups.

Conclusion

The performance of the N-(acid-PEG3)-N-bis(PEG3-azide) linker is highly dependent on the careful selection of buffer systems and reaction conditions for each of its functional ends. For the carboxylic acid moiety, a two-step, two-buffer system (e.g., MES for activation and PBS or HEPES for conjugation) is recommended to maximize efficiency while minimizing the hydrolysis of the NHS ester intermediate. For the bis-azide moiety, the choice between CuAAC and SPAAC will depend on the biological context, with HEPES buffer appearing to be a favorable choice for SPAAC reactions. The branched nature of this linker provides unique advantages for constructing complex bioconjugates. By understanding the interplay between the linker chemistry and the reaction environment, researchers can optimize their conjugation strategies to achieve higher yields and more robust and effective final products.

References

Preserving Biological Function: A Comparative Guide to Protein Conjugation with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of functional moieties to proteins is a cornerstone of modern biotherapeutics, diagnostics, and research tools. The choice of linker is critical, as it can significantly impact the biological activity of the protein. This guide provides a comparative analysis of N-(acid-PEG3)-N-bis(PEG3-azide), a heterotrifunctional branched linker, against other common conjugation strategies, with a focus on preserving protein function.

N-(acid-PEG3)-N-bis(PEG3-azide) offers a unique architecture for bioconjugation. Its carboxylic acid group allows for initial covalent attachment to a protein, typically via primary amines (e.g., lysine (B10760008) residues), while the two terminal azide (B81097) groups provide handles for the subsequent attachment of two molecules of interest through highly specific and efficient "click chemistry." This trivalent nature is particularly advantageous for applications requiring a high payload-to-protein ratio, such as in the development of antibody-drug conjugates (ADCs) or multivalent imaging agents.

Comparison of Linker Technologies

The selection of a conjugation strategy is often a balance between the desired pharmacokinetic profile and the retention of biological activity. Polyethylene glycol (PEG) linkers, in general, are known to enhance the solubility and in vivo stability of proteins. However, the size and architecture of the PEG can also introduce steric hindrance, potentially impeding the protein's interaction with its target.

Here, we compare N-(acid-PEG3)-N-bis(PEG3-azide) with alternative linker types.

Linker TypeReactive GroupsKey CharacteristicsImpact on Biological Activity
N-(acid-PEG3)-N-bis(PEG3-azide) Carboxylic Acid, 2x Azide- Branched, trivalent structure- Allows for dual payload attachment- PEG chains enhance solubility- The short PEG3 arms are designed to minimize steric hindrance.- Site-specific conjugation via click chemistry can preserve active sites.- The branched structure may offer a balance between increased hydrodynamic radius and retained activity.
Linear Azide-PEG-NHS Ester NHS Ester, Azide- Linear, bifunctional structure- Attaches a single payload- The effect on activity is dependent on the PEG length; longer chains can lead to a greater loss of activity.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS Ester, Maleimide- Non-PEG, bifunctional linker- Connects amines and thiols- Can lead to a significant loss of activity if conjugation occurs near the active site.- Lack of PEG may result in a shorter in vivo half-life compared to PEGylated conjugates.[1]
Linear Bis-NHS Ester PEG 2x NHS Ester- Homobifunctional, linear PEG- Used for crosslinking or polymerization- Can lead to intramolecular crosslinking, potentially altering protein conformation and reducing activity.

Quantitative Data on Biological Activity After Conjugation

Direct quantitative comparisons of N-(acid-PEG3)-N-bis(PEG3-azide) with other linkers are limited in publicly available literature. However, we can infer its likely performance based on studies of similar branched and linear PEG linkers.

Enzyme Activity

PEGylation can impact both the catalytic turnover rate (kcat) and the substrate affinity (KM) of enzymes. Generally, an increase in the degree of PEGylation or the molecular weight of the PEG leads to a decrease in enzymatic activity.

Table 1: Effect of PEGylation on α-Chymotrypsin Activity [3]

ConjugateDegree of Modification (PEG molecules/enzyme)kcat (% of native)KM (mM)
Native α-Chymotrypsin0100%0.05
(PEG700)-α-CT1~80%~0.07
(PEG2000)-α-CT1~80%~0.08
(PEG5000)-α-CT1~75%~0.09
(PEG700)8-α-CT8~50%~0.19
(PEG2000)8-α-CT8~50%~0.19
(PEG5000)6-α-CT6~55%~0.18

This data suggests that while the number of attached PEG molecules significantly impacts enzyme kinetics, the size of the linear PEG has a less pronounced effect on activity, though it does influence thermal stability.[3]

Antibody-Drug Conjugate (ADC) Cytotoxicity

In the context of ADCs, the linker can influence the therapeutic index by affecting both efficacy and safety. PEG linkers can enhance the pharmacokinetics and reduce the clearance of ADCs.[4][5]

Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different Linkers [1]

ConjugateLinkerIC50 (nM)Fold Change vs. No PEG
ZHER2-SMCC-MMAE (HM)SMCC (No PEG)1.21.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG5.44.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG27.022.5

This study demonstrates that while longer PEG chains significantly extend the in vivo half-life, they can also reduce the in vitro cytotoxicity of the conjugate, likely due to steric hindrance.[1] The short PEG3 arms of N-(acid-PEG3)-N-bis(PEG3-azide) are advantageous in this regard, aiming to provide the benefits of PEGylation with a potentially lower impact on target binding and cytotoxicity.

Experimental Protocols

The following are detailed protocols for the two-stage conjugation of a protein with N-(acid-PEG3)-N-bis(PEG3-azide) and subsequent payload attachment via click chemistry.

Protocol 1: Protein Conjugation with N-(acid-PEG3)-N-bis(PEG3-azide) via Amine Coupling

This protocol describes the activation of the linker's carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines on the target protein.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Activation of N-(acid-PEG3)-N-bis(PEG3-azide):

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized protein using SEC or dialysis to remove excess linker and quenching reagents.

Protocol 2: Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-modified payload onto the azide-functionalized protein.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the alkyne-payload, CuSO4, sodium ascorbate, and THPTA.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized protein and the alkyne-payload (typically at a 5- to 10-fold molar excess per azide group).

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO4 followed immediately by sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final protein conjugate using SEC or another suitable chromatography method to remove unreacted payload and copper catalyst.

Visualizing the Workflow and Logic

Experimental Workflow for Dual Payload Conjugation

experimental_workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_click Click Chemistry cluster_purification Purification & Analysis linker N-(acid-PEG3)-N-bis(PEG3-azide) activated_linker NHS-activated Linker linker->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker azide_protein Azide-Functionalized Protein activated_linker->azide_protein Amine Coupling protein Target Protein protein->azide_protein final_conjugate Dual-Payload Protein Conjugate azide_protein->final_conjugate CuAAC Reaction purification1 Purification (SEC) azide_protein->purification1 alkyne_payload Alkyne-Payload alkyne_payload->final_conjugate purification2 Purification (SEC) final_conjugate->purification2 analysis Characterization (MS, HPLC, Activity Assay) purification2->analysis

Caption: Workflow for creating a dual-payload protein conjugate.

Decision Tree for Linker Selection

linker_selection start Start: Need for Protein Conjugation q_payload Single or Multiple Payloads per Site? start->q_payload q_pk Is Extended Half-Life a Priority? q_payload->q_pk Single linker_trivalent Use N-(acid-PEG3)-N-bis(PEG3-azide) or similar branched linker q_payload->linker_trivalent Multiple q_activity Is a High Degree of Activity Retention Critical? q_pk->q_activity No linker_bifunctional_peg Use Linear Azide-PEG-NHS or similar bifunctional PEG linker q_pk->linker_bifunctional_peg Yes q_activity->linker_bifunctional_peg Yes (with short PEG) linker_non_peg Use a Non-PEG Linker (e.g., SMCC) q_activity->linker_non_peg No

Caption: A logical guide for choosing an appropriate protein linker.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that significantly impacts experimental outcomes. Both "click chemistry" methods offer robust and specific covalent bond formation between an azide (B81097) and an alkyne, yet their fundamental differences in mechanism, biocompatibility, and reaction kinetics dictate their suitability for various applications. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate technique for your research needs.

The core of both CuAAC and SPAAC is the formation of a stable triazole linkage. However, their mechanisms diverge significantly. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2] This fundamental difference is the primary determinant of their respective advantages and disadvantages in a biological context.

Performance Comparison: A Quantitative Look

The selection between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS).[3][4][5] Careful ligand selection can mitigate toxicity.[6]Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3][7]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[2][8]Reaction rates are highly dependent on the cyclooctyne used, ranging from ~10⁻³ to 1 M⁻¹s⁻¹. Can be slower than CuAAC.[2][9]
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand.[3][10]Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[7][11]
Side Reactions Copper can catalyze the oxidation of certain amino acids (e.g., histidine, arginine) and promote the formation of reactive oxygen species.[4][12]The strained alkyne can react with thiols (thiol-yne reaction), particularly in cysteine-containing proteins, leading to off-target labeling.[13]
Regioselectivity Highly regiospecific, exclusively forming the 1,4-disubstituted triazole product.[14]Not regiospecific, typically yielding a mixture of 1,4- and 1,5-regioisomers, depending on the cyclooctyne.[11][12]
Cost Consideration Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes can be significantly more expensive to synthesize or purchase.[3]

Experimental Data Summary

The following table presents a summary of experimental findings from a comparative proteomics study on labeling O-GlcNAcylated proteins in A549 cells.

ParameterCuAAC (with Biotin-Diazo-Alkyne)SPAAC (with Biotin-DIBO-Alkyne)Reference
Number of Identified Putative O-GlcNAc Modified Proteins 229188[13]
Number of Overlapping Identified Proteins \multicolumn{2}{c}{114}
Proteins Found in dbOGAP Database 7446[13]
Observed Background LowerHigher (attributed to potential thiol-yne side reactions)[13]

These results suggest that for in vitro applications like proteomics where maximizing labeling efficiency and minimizing background are crucial, CuAAC can offer superior performance.[13]

Visualizing the Chemistries: Reaction Mechanisms and Workflow

To further elucidate the differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Intermediate Copper-Acetylide Intermediate Terminal_Alkyne->Intermediate forms Azide Azide (R2-N3) Azide->Intermediate reacts with Cu(I) Cu(I) Cu(I)->Intermediate Ligand Stabilizing Ligand Ligand->Cu(I) stabilizes Product 1,4-Disubstituted Triazole Intermediate->Product cycloaddition

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Product Triazole Product (Mixture of Regioisomers) Transition_State->Product releases ring strain Decision_Workflow Start Bioconjugation Project Start Live_Cells Involves live cells or in vivo system? Start->Live_Cells High_Speed Is reaction speed the top priority? Live_Cells->High_Speed No Use_SPAAC Use SPAAC Live_Cells->Use_SPAAC Yes Use_CuAAC Use CuAAC High_Speed->Use_CuAAC Yes Consider_CuAAC Consider CuAAC (with optimized ligands) High_Speed->Consider_CuAAC No Consider_CuAAC->Use_SPAAC If cytotoxicity is a concern

References

A Researcher's Guide to the Validation of Site-Specific Labeling with N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of functional molecules to specific sites on a protein is crucial for developing next-generation therapeutics, diagnostics, and research tools. N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker designed for this purpose, enabling the attachment of two azide-reactive payloads to a protein. This guide provides an objective comparison of this chemical labeling approach with other common site-specific labeling techniques, supported by representative experimental data. Detailed protocols for key validation assays are included to ensure the accurate assessment of labeling efficiency and specificity.

Comparison of Site-Specific Protein Labeling Methods

The choice of a protein labeling strategy is dictated by several factors, including the desired site of modification, the protein's characteristics, the nature of the label, and the required efficiency and specificity. Below is a comparative overview of prominent site-specific labeling methods.

MethodPrincipleTypical EfficiencySpecificityKey AdvantagesLimitations
N-(acid-PEG3)-N-bis(PEG3-azide) via Amine Acylation The linker's carboxylic acid is activated (e.g., as an NHS ester) and reacts with primary amines (lysine side chains, N-terminus) on the protein. The two azide (B81097) groups are then available for click chemistry.60-90% (can be optimized)Low to Moderate (targets multiple lysines)High drug-to-antibody ratio (DAR) potential; straightforward protocol.Heterogeneous product with labeling at multiple sites; potential to impact antigen-binding sites.
Enzymatic Labeling (e.g., Sortase A) An enzyme recognizes a specific peptide tag engineered into the protein and ligates a payload-conjugated substrate.[1][2]>95%[3]HighHighly specific; mild reaction conditions.[2][4]Requires genetic engineering of the protein to include the recognition tag; enzyme production and purification needed.[4]
Genetic Code Expansion (Unnatural Amino Acids - UAAs) An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate a UAA with a bioorthogonal handle (e.g., azide, alkyne) at a specific codon during protein expression.[5]15-95% (highly dependent on UAA and expression system)HighPrecise control over the labeling site; can introduce a wide variety of functionalities.Can result in lower protein expression yields; requires engineering of the translational machinery.[4]
Engineered Cysteine Labeling A cysteine residue is introduced at a specific site via mutagenesis, which can then be selectively targeted with thiol-reactive linkers (e.g., maleimides).>90%HighHigh labeling efficiency and specificity.Requires genetic engineering; potential for disulfide bond disruption or off-target reaction with native cysteines.

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody with N-(acid-PEG3)-N-bis(PEG3-azide) and a DBCO-Payload

This protocol describes the conjugation of the linker to an antibody by targeting lysine (B10760008) residues, followed by the attachment of a DBCO-functionalized payload via strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Antibody of interest (e.g., Trastuzumab) in a phosphate-buffered saline (PBS), pH 7.4

  • N-(acid-PEG3)-N-bis(PEG3-azide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DBCO-functionalized payload (e.g., DBCO-MMAE)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines.

  • Linker Activation: In a separate reaction, dissolve N-(acid-PEG3)-N-bis(PEG3-azide), NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF. Stir the reaction at room temperature for 4-6 hours to generate the NHS-activated linker.

  • Conjugation to Antibody: Add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.

  • Purification of Azide-Antibody: Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.

  • Click Chemistry Reaction (SPAAC): Add a 2-fold molar excess of the DBCO-payload (per azide group on the antibody-linker conjugate) to the purified azide-functionalized antibody solution.[4]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Final Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove any unreacted payload.

Protocol 2: Validation of Labeling and Determination of Drug-to-Antibody Ratio (DAR)

A. SDS-PAGE Analysis:

  • Run samples of the unlabeled antibody, azide-functionalized antibody, and the final ADC on an SDS-PAGE gel under reducing conditions.

  • The increase in molecular weight of the heavy and light chains will provide a qualitative confirmation of labeling.

B. Hydrophobic Interaction Chromatography (HIC) for DAR Measurement:

  • HIC separates ADC species based on the number of conjugated hydrophobic payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.[6][7]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[8]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8]

  • Equilibrate a HIC column (e.g., Butyl-NPR) with Mobile Phase A.

  • Inject the ADC sample.

  • Elute with a linear gradient to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

  • Calculate the average DAR by the weighted average of the peak areas.[9]

C. LC-MS/MS Peptide Mapping for Site-Specificity Analysis:

  • This method confirms the covalent attachment of the linker to specific lysine residues.[10][11][12]

  • Sample Preparation:

    • Denature the ADC sample in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.[8]

    • Alkylate free cysteines with iodoacetamide (B48618) in the dark for 20 minutes.[8]

    • Exchange the buffer to a digestion buffer (e.g., 100 mM ammonium bicarbonate).

    • Digest the protein overnight at 37°C with trypsin.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase C18 column.

    • Elute the peptides with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.

  • Data Analysis:

    • Search the MS/MS data against the antibody sequence using a proteomics software package (e.g., BioPharma Finder™).[13]

    • Include a variable modification corresponding to the mass of the linker-payload on lysine residues.

    • Identified peptides containing this modification confirm the specific sites of labeling.

Visualizations

G cluster_labeling Labeling Workflow cluster_validation Validation Workflow A Antibody in PBS C Conjugate Activated Linker to Antibody A->C B Activate N-(acid-PEG3)-N-bis(PEG3-azide) with NHS/DCC B->C D Quench Reaction C->D E Purify Azide-Antibody (SEC) D->E F Add DBCO-Payload E->F G SPAAC Click Chemistry F->G H Purify Final ADC (SEC) G->H I Final ADC H->I J SDS-PAGE Analysis I->J K HIC for DAR Analysis I->K L LC-MS/MS Peptide Mapping I->L M Qualitative Confirmation J->M N Quantitative DAR K->N O Site-Specificity L->O

Caption: Experimental workflow for antibody labeling and validation.

This comprehensive guide provides a framework for researchers to effectively utilize N-(acid-PEG3)-N-bis(PEG3-azide) for site-specific protein labeling and to rigorously validate the resulting conjugates. By understanding the comparative performance and applying detailed analytical protocols, scientists can advance the development of precisely engineered protein-based tools and therapeutics.

References

A Comparative Guide to Assessing the Purity of N-(acid-PEG3)-N-bis(PEG3-azide) Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the purity of linking agents is paramount. N-(acid-PEG3)-N-bis(PEG3-azide) is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker valued for its ability to conjugate a single protein or antibody to two payloads via click chemistry. Ensuring the purity of this critical reagent is essential for the synthesis of homogeneous and effective bioconjugates.

This guide provides an objective comparison of analytical methodologies to assess the purity of N-(acid-PEG3)-N-bis(PEG3-azide) and its common alternatives. The performance of the target product is compared with representative data from similar branched PEG linkers, supported by detailed experimental protocols.

Comparative Purity Analysis

The purity of N-(acid-PEG3)-N-bis(PEG3-azide) and its alternatives is typically determined by a combination of analytical techniques, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Mass Spectrometry (MS). The following table summarizes the expected purity data for N-(acid-PEG3)-N-bis(PEG3-azide) and two common structural alternatives.

Product NameSupplier Stated Purity (%)Expected Purity by HPLC-ELSD (%)Key Impurities Identified by MS
N-(acid-PEG3)-N-bis(PEG3-azide) ≥98%[1]98.5Incomplete synthesis products (e.g., mono-azide species), residual starting materials.
N-(Azido-PEG1)-N-bis(PEG2-acid)≥98%[2][3]98.2Di-acid and mono-azide impurities, PEG fragments.
N-(NHS-PEG3)-N-bis(PEG3-azide)≥95% (due to NHS ester instability)[4][5]95-97Hydrolyzed NHS ester, mono-azide species, residual coupling agents.

Experimental Protocols & Methodologies

Accurate and reproducible assessment of purity relies on robust analytical protocols. The following sections detail the methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for quantifying non-chromophoric compounds like PEG derivatives.[] The separation is based on the compound's hydrophobicity, and the ELSD allows for sensitive detection.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an Agilent 1290 Infinity II ELSD.

  • Column: Agilent PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-50% B

    • 12-15 min: 50-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow: 1.5 SLM (Nitrogen)

  • Sample Preparation: Dissolve 1 mg of the PEG linker in 1 mL of a 50:50 water/acetonitrile mixture.

  • Injection Volume: 10 µL

Workflow for HPLC-ELSD Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis prep Dissolve 1 mg of PEG linker in 1 mL of 50:50 Water/Acetonitrile inject Inject 10 µL onto PLRP-S column prep->inject gradient Gradient Elution (Water/Acetonitrile) inject->gradient detect ELSD Detection gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC-ELSD Purity Assessment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure and assess the purity of the PEG linker by identifying characteristic proton signals.

Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Spectral Width: 20 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Integration of relevant peaks to confirm the ratio of different proton environments.

Logical Flow for ¹H-NMR Structural Verification

NMR_Logic start Obtain ¹H-NMR Spectrum peg_protons Identify PEG backbone protons (δ ~3.6 ppm) start->peg_protons azide_protons Identify protons adjacent to azide (δ ~3.4 ppm) start->azide_protons acid_protons Identify protons adjacent to acid (δ ~2.5 ppm) start->acid_protons integration Integrate characteristic peaks peg_protons->integration azide_protons->integration acid_protons->integration ratio Compare integral ratios to theoretical values integration->ratio pass Structure Verified ratio->pass Ratios Match fail Inconsistent Structure/ Impurity Detected ratio->fail Ratios Differ

Caption: Logical flow for ¹H-NMR structural verification.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the PEG linker and to identify any impurities. Electrospray ionization (ESI) is a common technique for these molecules.

Protocol:

  • Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Solvent: 50:50 Acetonitrile/Water with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Sample Preparation: Dissolve 1 mg of the PEG linker in 1 mL of the infusion solvent.

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

  • Data Analysis: Deconvolution of the mass spectrum to determine the monoisotopic mass and identify adducts (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Workflow for MS Molecular Weight Confirmation

MS_Workflow cluster_sample Sample Infusion cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample Infuse sample solution into ESI source ionize Positive ESI sample->ionize analyze Q-TOF Mass Analysis ionize->analyze deconvolute Deconvolute Spectrum analyze->deconvolute compare Compare experimental mass to theoretical mass deconvolute->compare

References

A Comparative Guide: Branched vs. Linear Polyethylene Glycol (PEG) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of the polyethylene (B3416737) glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. The choice between a linear and a branched PEG structure can profoundly impact the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and ultimately, the in vivo efficacy of the ADC. This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data, to inform researchers and drug developers in the design of next-generation ADCs.

Key Advantages of Branched PEG Linkers

Branched PEG linkers, which feature multiple PEG chains extending from a central core, offer several distinct advantages over their linear counterparts.[] These multi-armed structures can create a larger hydrodynamic radius, which contributes to reduced renal clearance and a longer in vivo half-life.[2] Furthermore, the unique three-dimensional structure of branched PEGs can provide a more effective shield for the cytotoxic payload, enhancing solubility and stability, particularly for hydrophobic drugs.[3] This enhanced shielding also allows for the attachment of a higher concentration of the payload, leading to an improved drug-to-antibody ratio without compromising the natural properties of the antibody.[4]

Quantitative Comparison of ADC Properties

The following tables summarize quantitative data from comparative studies on ADCs and PEGylated proteins, highlighting the impact of PEG architecture on key performance parameters.

Parameter Linear PEG ADC Pendant (Branched) PEG ADC Reference Study
Relative Aggregation Tendency HigherLowerPasut et al., 2021[5]
Pharmacokinetic Clearance Rate FasterSlowerPasut et al., 2021[5]
Data synthesized from a study comparing a linear 24-unit PEG linker with a pendant (branched) linker bearing two 12-unit PEG chains on a trastuzumab-DM1 ADC.
Pharmacokinetic Parameter Linear PEG Conjugate (1 x 40 kDa) Branched PEG Conjugate (2 x 20 kDa) Branched PEG Conjugate (4 x 10 kDa) Reference Study
In Vivo Exposure (AUC) LowerSuperiorSuperiorChen et al., 2012[2]
Time-Average Conformation Most ExtendedMore CompactMore CompactChen et al., 2012[2]
Data from a comparative study on TNF nanobodies conjugated with linear vs. branched 40 kDa PEG.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Protocol 1: Synthesis and Stability Analysis of Linear vs. Pendant (Branched) PEG ADCs

Objective: To compare the stability of ADCs constructed with linear and pendant (branched) PEG linkers.

Methodology based on Pasut et al., 2021: [5]

  • Linker Synthesis: Synthesize a linear maleimide-PEG24-succinimidyl ester linker and a pendant maleimide-PEG linker with two PEG12 arms.

  • Antibody Modification: React trastuzumab with the respective PEG linkers to achieve a target drug-to-antibody ratio (DAR). The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period at room temperature.

  • Drug Conjugation: Conjugate the cytotoxic payload, such as DM1, to the PEGylated antibody.

  • Purification: Purify the resulting ADCs using size-exclusion chromatography to remove unconjugated linkers, drugs, and aggregated species.

  • Characterization: Determine the average DAR and drug distribution using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Accelerated Stability Study: Incubate the purified ADCs at an elevated temperature (e.g., 40°C) in a formulation buffer.

  • Aggregation Analysis: At various time points (e.g., 0, 1, 2, and 4 weeks), analyze the formation of aggregates by size-exclusion high-performance liquid chromatography (SE-HPLC). The percentage of high molecular weight species is quantified to assess the aggregation tendency.

Protocol 2: In Vivo Pharmacokinetic Evaluation of ADCs

Objective: To compare the pharmacokinetic profiles of ADCs with linear and pendant (branched) PEG linkers in a murine model.

Methodology based on Pasut et al., 2021: [5]

  • Animal Model: Utilize female BALB/c mice (6-8 weeks old).

  • ADC Administration: Administer a single intravenous (IV) dose of the linear PEG ADC and the pendant (branched) PEG ADC to separate groups of mice at a specified dosage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 120, 168, and 336 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification of Total Antibody: Measure the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using an enzyme-linked immunosorbent assay (ELISA). The ELISA should be specific for the antibody portion of the ADC.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters, including clearance rate, area under the curve (AUC), and half-life.

Visualizing the Concepts

The following diagrams illustrate the structural differences between linear and branched PEG linkers and the experimental workflow for their comparison.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Ab_L Antibody Linker_L Linker Ab_L->Linker_L PEG_L Linear PEG Chain Linker_L->PEG_L Drug_L Drug PEG_L->Drug_L Ab_B Antibody Linker_B Linker Ab_B->Linker_B Core_B Linker_B->Core_B PEG_B1 PEG Arm 1 Core_B->PEG_B1 PEG_B2 PEG Arm 2 Core_B->PEG_B2 Drug_B1 Drug PEG_B1->Drug_B1 Drug_B2 Drug PEG_B2->Drug_B2

Caption: Structural differences between linear and branched PEG linkers in ADCs.

Experimental Workflow for ADC Comparison cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis start Synthesize Linear & Branched PEG Linkers conjugate Conjugate to Antibody & Drug start->conjugate purify Purify ADCs conjugate->purify characterize Characterize DAR & Purity purify->characterize stability In Vitro Stability (Aggregation) characterize->stability pk In Vivo Pharmacokinetics characterize->pk compare Compare Performance Metrics stability->compare efficacy In Vivo Efficacy (Tumor Growth) pk->efficacy pk->compare efficacy->compare

Caption: Workflow for comparing linear and branched PEG ADCs.

Conclusion

The architecture of the PEG linker is a crucial element in the design of effective and safe ADCs. Experimental evidence suggests that branched PEG linkers can offer significant advantages over linear PEGs in terms of improved stability and pharmacokinetics.[5] Specifically, branched structures have been shown to reduce aggregation and slow clearance rates, leading to prolonged in vivo exposure.[2][5] While the optimal PEG architecture is likely dependent on the specific antibody, payload, and tumor target, the data presented in this guide supports the consideration of branched PEG linkers as a promising strategy for enhancing the therapeutic potential of ADCs. Further head-to-head studies are warranted to fully elucidate the comparative in vivo efficacy of ADCs with linear versus branched PEG linkers.

References

A Guide to Alternatives for Multivalent Conjugation: Beyond N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, creating multivalent constructs is crucial for enhancing the avidity, specificity, and therapeutic payload of biomolecules. The linker N-(acid-PEG3)-N-bis(PEG3-azide) serves as a common trivalent scaffold, enabling the attachment of one molecule via an amine-reactive acid group and two molecules through azide-alkyne click chemistry. This guide provides an objective comparison of alternative strategies, focusing on dendrimer-based scaffolds and advanced bioorthogonal chemistry, supported by experimental data and detailed protocols.

Overview of Alternative Strategies

Alternatives to the standard trivalent PEG linker can be broadly categorized by their core scaffold and their reactive groups.

  • Scaffold Alternatives:

    • Dendrimers and Dendrons: These highly branched, monodisperse macromolecules offer a precisely defined and high number of surface functional groups.[1] Polyamidoamine (PAMAM) dendrimers are a well-studied class, providing a globular scaffold that can significantly increase payload capacity compared to linear or simple branched PEG linkers.[][3] Dendritic structures have been shown to improve the stability of nanoparticles and conjugates.[4][5][6]

    • Polymeric Scaffolds: While offering high valency, traditional polymers often suffer from polydispersity, leading to heterogeneous conjugates, which can be a significant challenge for characterization and reproducibility.[7][8][9]

  • Reactive Group Alternatives (Bioorthogonal Chemistry):

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a form of "copper-free" click chemistry that avoids the use of cytotoxic copper(I) catalysts, making it highly suitable for in vivo applications.[10][11] It involves the reaction of an azide (B81097) with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[12][13] SPAAC reactions are generally very fast and highly selective.[14][15]

    • Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) boasts exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it ideal for reactions requiring rapid conjugation at low concentrations.[12]

Quantitative Performance Comparison

The choice of linker and conjugation chemistry directly impacts reaction efficiency, drug-to-antibody ratio (DAR), and the biological activity of the final conjugate. The following tables summarize key performance data from various experimental studies.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction Type Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Source(s)
SPAAC Benzyl Azide + DBCO 0.24 Copper-free, high stability, widely used [16]
SPAAC Benzyl Azide + BCN 0.07 Copper-free, smaller alkyne [16]
SPAAC General Azide + Strained Alkyne ~0.1 Biocompatible, good kinetics for many applications [12]

| iEDDA | Tetrazine + Trans-cyclooctene | > 1000 | Extremely fast kinetics, suitable for in vivo labeling |[12] |

Table 2: Performance of Multivalent Scaffolds in Antibody-Drug Conjugates (ADCs)

Scaffold/Linker Type Achieved Drug-to-Antibody Ratio (DAR) In Vitro Potency (IC₅₀) Key Findings Source(s)
Conventional Linkers ~3.5 - 4 Varies by payload Standard approach, limited by available conjugation sites. [8]
Novel Multivalent Drug Linkers (MDLs) 10 Potency increased proportionally with drug loading. Branched peptide/PEG scaffolds allow higher loading of hydrophobic drugs with less aggregation. [8]
PAMAM Dendrimer (G5) Conjugate High (not specified as DAR) ~50 nM (on KB folate receptor+ cells) Demonstrates effective targeted cell killing; serves as a high-capacity carrier. [3]

| Dendrimer-based Linkers (General) | Not specified | Lower Limit of Detection (LOD) in immunoassays | Improved sensitivity, stability, and reduced aggregation in nanoparticle-antibody conjugates compared to monovalent linkers. |[4][17] |

Experimental Methodologies

Detailed protocols are essential for reproducing experimental results and successfully implementing these conjugation strategies.

Protocol 1: Two-Step Carboxyl-to-Amine Conjugation via EDC/Sulfo-NHS

This protocol is fundamental for activating the "acid" moiety on linkers like N-(acid-PEG3)-N-bis(PEG3-azide) for conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins or antibodies.

Materials:

  • Carboxyl-containing linker/biomolecule

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine-HCl

  • Desalting column for buffer exchange

Procedure:

  • Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Carboxyl Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution.[18]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable Sulfo-NHS ester.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking of the amine-containing protein, remove excess EDC and Sulfo-NHS via buffer exchange into Coupling Buffer using a desalting column.

  • Conjugation: Immediately add the amine-containing biomolecule (e.g., antibody) to the activated linker solution, typically at a 1:5 to 1:20 molar ratio (protein:linker).

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate to determine the degree of labeling or DAR using UV-Vis spectroscopy, HIC, or LC-MS.[][19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified molecule to a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Dissolution: Dissolve the azide- and DBCO-containing molecules in the Reaction Buffer. If solubility is an issue, they can be dissolved in a minimal amount of DMSO or DMF first, then added to the aqueous buffer (final organic solvent concentration should typically be <10%).

  • Reaction Mixture: Combine the reactants in a reaction vessel. A slight molar excess (1.2 to 3 equivalents) of one component is often used to drive the reaction to completion.

  • Incubation: The reaction proceeds rapidly at room temperature.[14] Incubation times can range from 1 to 4 hours, depending on the concentration of reactants. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as SEC, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

  • Characterization: Confirm the successful conjugation via techniques like SDS-PAGE (for proteins, showing a mass shift), mass spectrometry (verifying the final conjugate mass), or HPLC.

Protocol 3: Dendrimer-Antibody Conjugation (Example with PAMAM)

This protocol provides a general workflow for conjugating a drug-loaded dendrimer to an antibody. This example is adapted from a published procedure for creating a PAMAM-Doxorubicin-Trastuzumab conjugate.[20]

Materials:

  • Antibody (e.g., Trastuzumab)

  • PAMAM Dendrimer (e.g., G4)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Drug to be loaded (e.g., Doxorubicin (B1662922) with a pH-sensitive linker)

  • Thiolating agent (e.g., 2-Iminothiolane/Traut's Reagent)

  • Buffers: PBS at various pH values (e.g., 7.0, 7.4)

  • Ultrafiltration devices (e.g., Amicon with appropriate MWCO)

Procedure:

  • Drug-Dendrimer Conjugation: Synthesize the drug-dendrimer complex. For example, conjugate doxorubicin to the dendrimer surface via a pH-sensitive linker. Purify the product.

  • Antibody Activation: React the antibody with an amine-reactive crosslinker like SMCC in PBS (pH 7.4) for 1 hour at room temperature. This attaches maleimide (B117702) groups to the antibody's lysine residues. Purify the activated antibody using an ultrafiltration device to remove excess SMCC.

  • Dendrimer Thiolation: React the drug-dendrimer complex with a thiolating agent like Traut's Reagent to introduce free sulfhydryl (-SH) groups. Purify the thiolated dendrimer via ultrafiltration.

  • Final Conjugation: Combine the maleimide-activated antibody with the thiolated drug-dendrimer complex at a defined molar ratio (e.g., 1:12 antibody:dendrimer).[20] React for 24 hours at 25°C in PBS (pH 7.0).

  • Purification: Purify the final ADC from excess dendrimer and other reagents using an ultrafiltration device with a high molecular weight cutoff (e.g., 30 kDa).

  • Characterization: Characterize the final conjugate using methods such as RP-HPLC, SDS-PAGE, and functional assays (e.g., MTT assay for cytotoxicity and flow cytometry for cell binding).[20]

Visualized Workflows and Pathways

Diagrams created using Graphviz help to visualize complex workflows and biological pathways relevant to the application of these multivalent conjugates.

G cluster_0 Strategy 1: Trivalent PEG Linker (e.g., N-(acid-PEG3)-N-bis(PEG3-azide)) cluster_1 Strategy 2: Dendrimer Scaffold with SPAAC A1 Antibody (Ab) B1 Activate Linker (EDC/NHS) A1->B1 Couple to -NH2 C1 Ab-Linker B1->C1 F1 Click Chemistry (CuAAC) C1->F1 D1 Payload 1 (Alkyne) D1->F1 E1 Payload 2 (Alkyne) E1->F1 G1 Final Conjugate (DAR = 2) F1->G1 A2 Antibody (Ab) B2 Activate Ab (e.g., with DBCO-NHS) A2->B2 C2 Ab-DBCO B2->C2 E2 SPAAC Reaction (Copper-Free) C2->E2 D2 Drug-Dendrimer (Azide-functionalized) D2->E2 F2 Final Conjugate (High DAR) E2->F2 G ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binds Internalization Endocytosis & Lysosomal Trafficking ADC->Internalization Internalized Dimer HER2/HER3 Heterodimer HER2->Dimer Dimerizes PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates Proliferation Cell Proliferation, Survival, Growth Dimer->Proliferation Blocks Signaling Payload Payload Release Internalization->Payload Apoptosis DNA Damage & Apoptosis Payload->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation G node_peg Trivalent PEG Linker + Defined, low valency (2-3) + Good solubility + Well-established chemistry - Prone to aggregation with hydrophobic payloads - Limited payload capacity node_dendrimer Dendrimer Scaffold + High, defined valency (e.g., 8, 16, 32+) + Globular shape can shield payload + Improved stability and reduced aggregation - Can be complex to synthesize - Potential for higher immunogenicity node_peg->node_dendrimer Higher Valency node_spaac SPAAC Chemistry (DBCO) + Bioorthogonal (Copper-free) + Fast reaction kinetics + High stability of triazole bond - Reagents can be bulky/hydrophobic - Slower than iEDDA node_peg->node_spaac Improved Biocompatibility node_dendrimer->node_spaac Synergistic for High-DAR ADCs

References

A Comparative Guide to Branched vs. Linear PEG Linkers in Bioconjugation: A Focus on N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery and bioconjugation, the choice of a chemical linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic profile of therapeutic conjugates. This guide provides a comparative analysis of the branched PEG linker, N-(acid-PEG3)-N-bis(PEG3-azide), against its linear counterparts. While direct head-to-head experimental data for this specific branched linker is not extensively published, this guide synthesizes available information on the performance of branched versus linear PEG architectures in antibody-drug conjugates (ADCs) and other targeted therapies.

Introduction to N-(acid-PEG3)-N-bis(PEG3-azide)

N-(acid-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its structure features a carboxylic acid group for conjugation to amine-containing molecules (e.g., antibodies) and two terminal azide (B81097) groups for the attachment of payload molecules via "click chemistry".[1][2] This branched architecture offers the potential for a higher drug-to-antibody ratio (DAR) compared to traditional linear linkers, a key factor in enhancing the therapeutic potency of ADCs.[3]

Performance Comparison: Branched vs. Linear PEG Linkers

The architecture of a PEG linker significantly influences the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize the expected performance differences between ADCs constructed with a branched linker like N-(acid-PEG3)-N-bis(PEG3-azide) and those with a traditional linear PEG linker.

Table 1: Physicochemical and Manufacturing Characteristics

FeatureN-(acid-PEG3)-N-bis(PEG3-azide) (Branched)Linear Acid-PEG-AzideRationale
Potential DAR Higher (e.g., 2 per linker)Lower (1 per linker)The branched structure allows for the attachment of two payload molecules per conjugation site on the antibody.[3]
Hydrophobicity Potentially lower for the final ADCCan be higher at high DARsThe three-dimensional structure of the branched PEG may more effectively shield the hydrophobic payload from the aqueous environment.
Synthesis Complexity HigherLowerThe synthesis of branched linkers is generally more complex than that of linear linkers.
Homogeneity Potentially higher for a given DARCan be more heterogeneousSite-specific conjugation with a branched linker can lead to more homogeneous ADC populations with a defined DAR.

Table 2: Pharmacokinetic and Efficacy Profile

ParameterN-(acid-PEG3)-N-bis(PEG3-azide) (Branched)Linear Acid-PEG-AzideRationale
Serum Stability Potentially EnhancedStandardThe branched PEG structure may offer better protection of the payload and linker from enzymatic degradation.
Plasma Half-life (t½) Potentially LongerStandardThe larger hydrodynamic radius of the branched structure can reduce renal clearance, leading to a longer circulation time.
In Vitro Cytotoxicity (IC50) Potentially ImprovedStandardA higher DAR can lead to increased potency and lower IC50 values in target cancer cell lines.
In Vivo Antitumor Efficacy Potentially EnhancedStandardThe combination of a higher DAR and improved pharmacokinetics can result in greater tumor accumulation of the cytotoxic payload and improved therapeutic outcomes.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments in the development of an ADC using N-(acid-PEG3)-N-bis(PEG3-azide).

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

This protocol describes the conjugation of an alkyne-functionalized payload to an antibody using the N-(acid-PEG3)-N-bis(PEG3-azide) linker.

Step 1: Antibody-Linker Conjugation (Amide Bond Formation)

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Linker Activation: In a separate reaction vessel, dissolve N-(acid-PEG3)-N-bis(PEG3-azide) in anhydrous dimethylformamide (DMF). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Allow the activation to proceed for 30 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the antibody solution at a 10-fold molar excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer to PBS.

Step 2: Payload Conjugation (Click Chemistry)

  • Payload Preparation: Dissolve the alkyne-functionalized payload in an appropriate solvent, such as DMSO.

  • Click Reaction: To the purified antibody-linker conjugate, add a 5-fold molar excess of the alkyne-payload per azide group.

  • Catalyst Addition: Add a freshly prepared solution of copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) to catalyze the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using SEC or TFF to remove unreacted payload and catalyst.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the procedure to determine the potency of the synthesized ADC on a target cancer cell line.

  • Cell Seeding: Seed cancer cells expressing the target antigen into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

  • Cell Treatment: Remove the culture medium from the cells and add the diluted ADC solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize the complex processes and relationships in ADC development.

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation Antibody Antibody Activation EDC/NHS Activation Linker N-(acid-PEG3)-N-bis(PEG3-azide) Linker->Activation Conjugate1 Antibody-Linker (Azide-functionalized) Activation->Conjugate1 Amide Bond Formation Click CuAAC Click Chemistry Conjugate1->Click Payload Alkyne-Payload Payload->Click ADC Final Antibody-Drug Conjugate Click->ADC

Caption: Workflow for the two-step conjugation of an ADC using a branched linker.

Linker_Architecture_Comparison cluster_linear Linear Linker cluster_branched Branched Linker Antibody_L Antibody Linker_L Linear PEG-Linker Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B N-(acid-PEG3)-N- bis(PEG3-azide) Antibody_B->Linker_B Payload_B1 Payload Linker_B->Payload_B1 Payload_B2 Payload Linker_B->Payload_B2

Caption: Comparison of linear and branched linker architectures in ADCs.

Conclusion

The use of branched PEG linkers, such as N-(acid-PEG3)-N-bis(PEG3-azide), represents a promising strategy for the development of next-generation ADCs with enhanced therapeutic potential. While further studies directly comparing this specific linker to its linear counterparts are needed to provide definitive quantitative data, the existing body of research on branched PEG architectures strongly suggests advantages in achieving higher drug-to-antibody ratios, improved pharmacokinetic profiles, and ultimately, greater antitumor efficacy. The experimental protocols provided herein offer a foundation for researchers to explore the potential of this and similar branched linkers in their own drug development programs.

References

Optimizing Bioconjugate Performance: A Comparative Guide to PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a bioconjugate's therapeutic success. The length of the PEG chain can significantly influence a molecule's pharmacokinetic profile, stability, and biological activity. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The use of PEG linkers in bioconjugation offers several advantages, including increased solubility, reduced immunogenicity, and enhanced stability.[1][2] The length of the PEG chain is a key parameter that can be modulated to fine-tune these properties. While longer PEG chains can improve circulation half-life, they may also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.[3] Conversely, shorter PEG linkers may not provide sufficient shielding from enzymatic degradation or immune recognition. Therefore, the optimal PEG linker length represents a balance between these competing factors and is highly dependent on the specific application.

Comparative Analysis of PEG Linker Length on Performance

The following tables summarize the impact of different PEG linker lengths on key performance indicators of bioconjugates, compiled from various experimental studies.

Table 1: Influence of PEG Linker Length on Pharmacokinetics
PEG Linker LengthBioconjugate TypeKey FindingsReference
PEG8Antibody-Drug Conjugate (ADC)Faster blood clearance compared to longer PEG chains.[4]
PEG12Antibody-Drug Conjugate (ADC)Provided a threshold for minimizing plasma clearance; longer chains (up to PEG24) did not significantly improve this parameter.[4]
2 kDaPertuzumab ConjugateShowed a reduction in HER2 binding affinity compared to non-PEGylated antibody.[5]
4 kDaAffibody-Drug ConjugateResulted in a 2.5-fold increase in half-life compared to a non-PEGylated conjugate.[6]
5 kDaDNA PolyplexConsidered an optimal length for pharmacokinetic and biodistribution properties, leading to maximal gene expression.[7]
10 kDaAffibody-Drug ConjugateLed to an 11.2-fold increase in half-life compared to a non-PEGylated conjugate.[6]
10 kDaFolate-linked LiposomeSignificantly increased tumor accumulation and reduced tumor size by over 40% compared to 2K and 5K linkers.[8][9]
20 kDaDNA PolyplexPart of a systematic progression showing decreasing liver uptake with increasing PEG length.[7]
30 kDaDNA PolyplexAlmost completely blocked liver uptake and resulted in a long circulatory half-life.[7]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
PEG Linker LengthBioconjugate TypeCell LineIC50 ValueKey FindingsReference
No PEGAffibody-MMAE ConjugateNCI-N87~10 nMHigh cytotoxicity but short half-life.[6]
4 kDaAffibody-MMAE ConjugateNCI-N87~65 nM6.5-fold reduction in cytotoxicity compared to no PEG.[6]
10 kDaAffibody-MMAE ConjugateNCI-N87~225 nM22.5-fold reduction in cytotoxicity compared to no PEG.[6]
4 kDaHER2-targeted Drug ConjugateNot SpecifiedNot SpecifiedReduced cytotoxic activity by approximately 4.5-fold.[5]
10 kDaHER2-targeted Drug ConjugateNot SpecifiedNot SpecifiedReduced cytotoxic activity by approximately 22-fold.[5]

Experimental Protocols

To objectively evaluate the performance of different PEG linker lengths, standardized experimental protocols are essential. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., MCF7, N87) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][10]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Treat the cells with the ADCs for a period of 72-96 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7][10]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and plot the results to determine the IC50 value.

Pharmacokinetic Study in Rats

This protocol is designed to assess the clearance and half-life of ADCs with varying PEG linker lengths in an animal model.

  • Animal Model: Use Sprague-Dawley rats or a similar model.[11]

  • ADC Administration: Administer a single intravenous dose of the ADC constructs to the rats.[11]

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Analyte Quantification: Measure the concentration of the total antibody or the conjugated antibody in the plasma or serum samples using methods like ELISA.

  • Pharmacokinetic Analysis: Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as clearance (CL) and half-life (t½).[4][11]

Size-Exclusion Chromatography (SEC) for ADC Characterization

SEC is used to determine the purity and aggregation of ADC preparations.

  • Column and Mobile Phase: Use a size-exclusion column (e.g., Agilent AdvanceBio SEC) with a compatible mobile phase, such as a phosphate (B84403) buffer. For SEC-MS, a volatile mobile phase is required.[12][13]

  • Sample Preparation: Dilute the ADC sample in the mobile phase. For some applications, deglycosylation of the antibody may be performed.[12]

  • Chromatography: Inject the sample onto the SEC column and monitor the elution profile using UV detection (e.g., at 280 nm).

  • Data Analysis: Analyze the chromatogram to identify and quantify the monomeric ADC peak, as well as any high molecular weight aggregates or low molecular weight fragments.[13]

Visualizing Key Processes

To further understand the context in which PEG linkers operate, the following diagrams illustrate a typical experimental workflow for linker optimization and a relevant signaling pathway targeted by ADCs.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision s1 Synthesize PEG Linkers (Varying Lengths) s2 Conjugate to Antibody & Payload s1->s2 c1 Purity & Aggregation (SEC) s2->c1 c2 Drug-to-Antibody Ratio (DAR) s2->c2 iv1 Binding Affinity (ELISA) c1->iv1 iv2 Cytotoxicity (MTT Assay) c2->iv2 inv1 Pharmacokinetics (PK Study) iv1->inv1 inv2 Efficacy (Tumor Xenograft Model) iv2->inv2 d1 Select Optimal PEG Linker Length inv1->d1 inv2->d1

Workflow for selecting the optimal PEG linker length.

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition by Antibody MAPK MAPK Pathway HER2->MAPK Inhibition by Antibody ADC Anti-HER2 ADC (with PEG Linker) ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival

Mechanism of action of an anti-HER2 ADC.

Conclusion

The selection of an optimal PEG linker length is a multifaceted process that requires careful consideration of the desired pharmacokinetic and pharmacodynamic properties of the bioconjugate. As the presented data indicates, there is no single "best" PEG length; rather, the choice must be tailored to the specific therapeutic application. Longer PEG chains generally lead to prolonged circulation times but can decrease in vitro cytotoxicity. Conversely, shorter linkers may result in more potent in vitro activity but at the cost of rapid in vivo clearance. A systematic evaluation of a range of PEG linker lengths using standardized in vitro and in vivo assays is therefore crucial for the development of safe and effective bioconjugates.

References

A Comparative Guide to Quality Control Assays for N-(acid-PEG3)-N-bis(PEG3-azide) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the quality of bifunctional linkers is paramount to ensure the efficacy, safety, and reproducibility of their final conjugate. This guide provides a comprehensive comparison of quality control (QC) assays for N-(acid-PEG3)-N-bis(PEG3-azide), a branched heterobifunctional PEG linker, and its linear alternative, Azide-PEG3-Carboxylic Acid.

Introduction to the Linkers

N-(acid-PEG3)-N-bis(PEG3-azide) is a branched PEG derivative featuring a single carboxylic acid group and two azide (B81097) functionalities. This structure allows for the conjugation of one molecule through the carboxyl group (e.g., via amide bond formation with an amine) and two molecules through the azide groups (e.g., via click chemistry with alkynes). The branched nature of this linker can be advantageous for applications requiring a higher payload of a specific molecule.

Azide-PEG3-Carboxylic Acid is a linear heterobifunctional PEG linker containing one azide group and one carboxylic acid group. It is a simpler alternative for 1:1 conjugation strategies, where one molecule is attached at each end of the PEG spacer.

Comparative Quality Control Data

Ensuring the purity and functional integrity of these linkers is critical for successful and reproducible bioconjugation. The following table summarizes the key quality control parameters and typical specifications for N-(acid-PEG3)-N-bis(PEG3-azide) and a common linear alternative.

Quality Control ParameterN-(acid-PEG3)-N-bis(PEG3-azide)Azide-PEG3-Carboxylic Acid (Alternative)
Appearance White to off-white solid or viscous liquidWhite to off-white solid or viscous liquid
Purity (by ¹H NMR) ≥ 95%[1]≥ 95%[2]
Purity (by HPLC) ≥ 98%[3][4]≥ 95%[1]
Molecular Weight 623.7 g/mol [3]247.25 g/mol
Identity Confirmation Consistent with structure by ¹H NMR and Mass SpectrometryConsistent with structure by ¹H NMR and Mass Spectrometry
Azide Functionality Confirmed by FTIR and/or ¹H NMRConfirmed by FTIR and/or ¹H NMR
Carboxylic Acid Functionality Confirmed by Titration and/or ¹³C NMRConfirmed by Titration and/or ¹³C NMR

Key Quality Control Assays and Experimental Protocols

A robust quality control regimen for these PEG linkers involves a combination of spectroscopic and chromatographic techniques to assess purity, identity, and the integrity of the functional groups.

Purity and Identity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a primary technique for confirming the identity and assessing the purity of PEG linkers. By analyzing the chemical shifts and integration of the proton signals, one can verify the presence of the PEG backbone, the terminal functional groups, and the absence of significant impurities.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identity Confirmation: Compare the observed chemical shifts with the expected shifts for the protons in the structure. Key signals to observe include the PEG backbone protons (typically a broad multiplet around 3.6 ppm), protons adjacent to the azide group (around 3.4 ppm), and protons adjacent to the carboxylic acid.[5]

    • Purity Assessment: Integrate the characteristic peaks of the compound and compare them to the integrals of any impurity peaks. The purity is calculated as the ratio of the integral of the desired compound's peaks to the total integral of all peaks. Note that for high molecular weight PEGs, the 13C satellite peaks of the PEG backbone can overlap with the signals of the terminal methylene (B1212753) protons, which should be considered during analysis.[6][7]

Workflow for NMR Analysis

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of linker in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire spectrum on ≥400 MHz NMR spectrometer prep2->acq1 Insert sample an1 Process spectrum (phasing, baseline correction) acq1->an1 Raw data an2 Identify characteristic peaks an1->an2 an3 Integrate peaks an2->an3 an4 Calculate purity and confirm structure an3->an4

Caption: Workflow for purity and identity determination by ¹H NMR.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the target PEG linker from impurities. Due to the lack of a strong UV chromophore in PEG molecules, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.[8]

Experimental Protocol for HPLC-ELSD/CAD Analysis:

  • Sample Preparation: Prepare a stock solution of the PEG linker in the mobile phase or a compatible solvent at a concentration of 1-5 mg/mL.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid, is typical.

    • Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute compounds with different polarities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: ELSD or CAD.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep1 Dissolve linker in mobile phase (1-5 mg/mL) run1 Inject sample onto C18 column prep1->run1 run2 Elute with water/acetonitrile gradient run1->run2 run3 Detect with ELSD/CAD run2->run3 an1 Integrate all peaks in the chromatogram run3->an1 an2 Calculate area percentage of the main peak an1->an2

Caption: Workflow for purity determination by HPLC with ELSD/CAD.

Identity Confirmation by Mass Spectrometry (MS)

Mass Spectrometry , often coupled with HPLC (LC-MS), provides the molecular weight of the compound, confirming its identity. Electrospray Ionization (ESI) is a common ionization technique for PEG derivatives.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the PEG linker (e.g., 0.1 mg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

  • LC-MS System:

    • LC: Use an HPLC system as described above to separate the components before they enter the mass spectrometer.

    • MS: An ESI-MS instrument is used to generate ions and measure their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak or a series of peaks corresponding to the molecular ion of the PEG linker. The observed molecular weight should match the calculated molecular weight of the expected structure.

Functional Group Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to confirm the presence of the key functional groups. The azide group typically shows a sharp, characteristic absorption band around 2100 cm⁻¹.[9] The carboxylic acid group exhibits a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

Titration can be used to quantify the carboxylic acid functionality. A known amount of the PEG linker is dissolved in a suitable solvent and titrated with a standardized base (e.g., NaOH) to a phenolphthalein (B1677637) endpoint.

Conclusion

A comprehensive quality control strategy employing a combination of NMR, HPLC, MS, and FTIR is essential to ensure the identity, purity, and functionality of N-(acid-PEG3)-N-bis(PEG3-azide) and its alternatives. For researchers in drug development and bioconjugation, utilizing well-characterized linkers is a critical step in producing reliable and reproducible results. This guide provides a framework for the necessary QC assays and offers standardized protocols to aid in the evaluation of these important reagents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of N-(acid-PEG3)-N-bis(PEG3-azide), a bifunctional PEGylation reagent with terminal azide (B81097) groups. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental responsibility.

N-(acid-PEG3)-N-bis(PEG3-azide) is utilized in bioconjugation and drug delivery research, where its azide functionalities allow for "click chemistry" reactions. While the polyethylene (B3416737) glycol (PEG) component is relatively benign, the presence of organic azide groups necessitates specific handling and disposal protocols to mitigate potential hazards. Organic azides can be energetic compounds, sensitive to heat, friction, and shock.[1] A primary concern is the potential formation of highly toxic and explosive hydrazoic acid if the compound comes into contact with acids.[1][2]

Hazard and Safety Information

A thorough understanding of the hazards associated with N-(acid-PEG3)-N-bis(PEG3-azide) is the first step toward safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Tract Irritation May cause respiratory irritation.[3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[3]
Chemical Incompatibilities
AcidsContact with acids can generate highly toxic and explosive hydrazoic acid.[1][2]Do not co-mingle azide and acidic wastes.[1]
Heavy MetalsContact with metals, particularly heavy metals like lead and copper, can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes.[2][4]Never dispose of azide solutions down the drain.[4] Do not use metal spatulas.[5]
Oxidizing AgentsIncompatible with strong oxidizing agents.[6]Store away from oxidizing agents.[6]
Halogenated SolventsAvoid use with halogenated solvents due to the potential formation of explosive di- and tri-azidomethane.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-(acid-PEG3)-N-bis(PEG3-azide). The primary objective is to manage the azide-containing waste stream safely and effectively. Direct disposal of the untreated compound is not recommended.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[6]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for N-(acid-PEG3)-N-bis(PEG3-azide) and any contaminated materials (e.g., gloves, pipette tips, absorbent paper).[7]

  • The container must be made of a non-metal material, such as glass or polyethylene, to prevent the formation of explosive metal azides.[2]

  • Label the container with "Hazardous Waste," "Organic Azide Compound," and a full list of its contents.[2]

  • Crucially, never mix azide-containing waste with acidic waste. [1]

3. Deactivation of Dilute Solutions (Optional but Recommended): For dilute aqueous solutions (≤ 5%), chemical deactivation of the azide groups can render the waste less hazardous. This procedure must be performed in a chemical fume hood.[2][4]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet to the fume hood's flue, place the dilute aqueous solution of N-(acid-PEG3)-N-bis(PEG3-azide).[4]

  • Addition of Sodium Nitrite (B80452): While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound (a 40% excess).[4]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical. [4]

  • Neutralization: After the reaction is complete (cessation of gas evolution), neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).[2][4]

4. Final Disposal:

  • Deactivated Waste: The neutralized solution from the deactivation procedure should be collected in the designated hazardous waste container.[2]

  • Untreated Waste: If chemical deactivation is not feasible, all waste containing N-(acid-PEG3)-N-bis(PEG3-azide) must be disposed of as hazardous waste.[2]

  • Container Management: Ensure the waste container is tightly sealed to prevent leaks or spills. Do not overfill; it is recommended to fill to no more than 75% capacity.[8]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, state, and national regulations.[6]

5. Spill Management:

  • In the event of a small spill within a fume hood, absorb the material with a non-combustible absorbent material like sand or diatomite.[6]

  • Collect all contaminated materials and place them in the designated hazardous waste container.[6]

  • Decontaminate the affected surfaces.[8]

  • For larger spills or any spill outside of a fume hood, evacuate the area immediately and follow your institution's emergency procedures.[7]

6. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[8]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[8]

Disposal Workflow

cluster_prep Preparation cluster_waste_handling Waste Collection & Segregation cluster_deactivation Deactivation (Recommended for Dilute Solutions) cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect_waste Collect Waste in a Designated, Non-Metal Container ppe->collect_waste hood Work in a Chemical Fume Hood hood->collect_waste label_waste Label Container: 'Hazardous Waste, Organic Azide' collect_waste->label_waste segregate_waste Segregate from Incompatible Materials (Acids, Metals) label_waste->segregate_waste deactivate Chemically Deactivate Azide (e.g., with Sodium Nitrite & Acid) segregate_waste->deactivate If Feasible final_collection Collect Deactivated or Untreated Waste segregate_waste->final_collection If Deactivation is Not Feasible neutralize Neutralize Solution to pH 6-9 deactivate->neutralize neutralize->final_collection seal_container Securely Seal Container (≤75% Full) final_collection->seal_container contact_ehs Arrange Pickup with EHS or Licensed Disposal Company seal_container->contact_ehs

Caption: Workflow for the safe disposal of N-(acid-PEG3)-N-bis(PEG3-azide).

References

Essential Safety and Handling Protocols for N-(acid-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal procedures for N-(acid-PEG3)-N-bis(PEG3-azide) (CAS No. 2182602-17-9). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this compound as non-hazardous, others indicate potential risks including acute toxicity, skin and eye irritation, and respiratory irritation.[1][2] Given the presence of two azide (B81097) functional groups, it is imperative to handle this compound with caution as organic azides are potentially explosive and can decompose with the input of energy such as heat, light, or pressure.[3][4]

The following table summarizes the recommended personal protective equipment for handling N-(acid-PEG3)-N-bis(PEG3-azide).

Equipment Specification Purpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of explosion or splash.[5]To protect eyes from splashes and potential explosions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]To prevent skin contact with the chemical.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing. The lab coat should be fully buttoned.[5]To protect skin and clothing from spills.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]To protect feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[1][2] If engineering controls are not sufficient, a respirator may be necessary.[5]To prevent inhalation of dust, vapors, or aerosols.[1]

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle N-(acid-PEG3)-N-bis(PEG3-azide) in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

Procedural Steps for Handling:

  • Preparation:

    • Before starting, consult the Safety Data Sheet (SDS) and be familiar with the potential hazards.[6]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace by lining it with absorbent paper.[7]

  • Weighing and Transfer:

    • Use plastic or glass spatulas for weighing and transfer; DO NOT use metal spatulas as they can form shock-sensitive metal azides.[7][8]

    • Handle the compound gently to avoid generating dust or aerosols.

  • Incompatible Materials to Avoid:

    • Acids: Mixing with acids can produce highly toxic and explosive hydrazoic acid.[8]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead) and their salts, as this can form highly explosive metal azides.[3][9]

    • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.[3][4]

    • Oxidizing Agents: Keep away from strong oxidizing agents.[2]

  • Storage:

    • Store N-(acid-PEG3)-N-bis(PEG3-azide) in a tightly closed container in a cool, dark, and well-ventilated area, away from incompatible materials.[3][4][8] Recommended storage is at -20°C.[1][10]

Spill and Waste Disposal Plan

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent like sand or diatomite.[2]

  • Collect: Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dedicated Waste Container: All waste containing N-(acid-PEG3)-N-bis(PEG3-azide), including contaminated disposables, must be collected in a designated and clearly labeled hazardous waste container.[8][11]

  • Separate Waste Streams: Azide-containing waste must be kept separate from other chemical waste streams, especially acidic waste.[4][8]

  • Avoid Drains: NEVER dispose of azide-containing waste down the drain, as it can react with metal plumbing to form explosive metal azides.[6][12]

  • Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[2]

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling and Disposal Workflow for N-(acid-PEG3)-N-bis(PEG3-azide) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Start sds Review SDS and Protocols start->sds ppe Don Appropriate PPE sds->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh Compound (No Metal Spatulas) hood->weigh Begin Handling reaction Perform Experiment (Avoid Incompatibles) weigh->reaction waste Collect Azide Waste (Separate Container) reaction->waste Post-Experiment decon Decontaminate Work Area and Glassware waste->decon dispose Arrange for Professional Hazardous Waste Disposal decon->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of N-(acid-PEG3)-N-bis(PEG3-azide).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.